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4-(4-Methyl-1H-pyrazol-1-YL)aniline Documentation Hub

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  • Product: 4-(4-Methyl-1H-pyrazol-1-YL)aniline
  • CAS: 806632-06-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 4-(4-Methyl-1H-pyrazol-1-YL)aniline (CAS 806632-06-4) in Kinase Inhibitor Discovery

Executive Summary & Pharmacophore Significance 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS 806632-06-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and rational drug desig...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Significance

4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS 806632-06-4) is a highly specialized heterocyclic building block utilized extensively in medicinal chemistry and rational drug design. Comprising an aniline core substituted at the para position with a 4-methylpyrazole moiety, this compound serves as a privileged pharmacophore for the synthesis of targeted small-molecule kinase inhibitors.

The structural logic behind this scaffold is bipartite:

  • The Aniline Amine (-NH₂): Acts as a versatile nucleophile, allowing for seamless integration into complex electrophilic heterocyclic cores (e.g., pyrrolotriazines, pyrimidines) via transition-metal-catalyzed cross-coupling or amide bond formation.

  • The 4-Methylpyrazole Ring: Functions as a critical binding determinant within the ATP-binding pocket of kinases. The pyrazole nitrogens provide essential hydrogen-bond acceptor/donor capabilities, while the 4-methyl group offers a precise steric "bump" that projects into adjacent hydrophobic sub-pockets, significantly enhancing kinase selectivity and metabolic stability.

Physicochemical Properties & Structural Analysis

Understanding the physicochemical baseline of CAS 806632-06-4 is critical for predicting its behavior in both synthetic workflows and biological systems. Below is a summary of its core properties and handling requirements, grounded by commercial standards from [1].

Table 1: Physicochemical & Structural Data

PropertyValue
Chemical Name 4-(4-Methyl-1H-pyrazol-1-yl)aniline
CAS Registry Number 806632-06-4
Molecular Formula C₁₀H₁₁N₃
Molecular Weight 173.22 g/mol
SMILES CC1=CN(N=C1)C1=CC=C(N)C=C1
InChIKey ZRTXOXGWSWOXNV-UHFFFAOYSA-N
Typical Purity ≥95% (often 98% in commercial grades)
Physical Form Solid / Powder

Table 2: Safety & Handling (GHS Specifications)

Hazard CategorySpecification
Signal Word Warning
Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed/inhaled/in contact with skin; Causes skin/eye/respiratory irritation)
Precautionary Statements P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (Eye contact protocols)
Storage Conditions Room Temperature or 2-8°C, sealed in a dry environment

Mechanistic Role in Drug Design: Targeting p38 MAPK

The p38 mitogen-activated protein kinase (MAPK) pathway is a central regulator of pro-inflammatory cytokine production (e.g., TNF-α, IL-1β). Dysregulation of this pathway is a hallmark of chronic inflammatory diseases such as rheumatoid arthritis and psoriasis.

CAS 806632-06-4 is explicitly documented in Bristol-Myers Squibb's as a foundational building block for synthesizing pyrrolo-triazine aniline compounds[2]. These compounds act as potent, selective inhibitors of p38α and p38β kinases.

Mechanistic Causality: When this aniline is coupled to a hinge-binding scaffold, the para-linkage ensures a linear geometry that forces the 4-methylpyrazole deep into the kinase specificity pocket. Dual-action inhibitors derived from this class (such as the clinical candidate BMS-582949) not only block the enzymatic activity of the activated kinase but also induce a conformational change in the activation loop, physically shielding it from phosphorylation by upstream kinases (MKK3/MKK6) [3].

p38_Pathway Stimulus Pro-inflammatory Stimuli (Stress, IL-1, TNF-α) MKK MKK3 / MKK6 (Kinase Cascade) Stimulus->MKK p38 p38α / p38β MAPK (Target Kinase) MKK->p38 Targets Downstream Effectors (MK2, ATF2) p38->Targets Response Inflammatory Response (Cytokine Production) Targets->Response Inhibitor Inhibitor Scaffold (CAS 806632-06-4) Inhibitor->p38 Blocks ATP Pocket

Caption: p38 MAPK Signaling Pathway and Targeted Inhibition using CAS 806632-06-4 derived scaffolds.

Synthetic Methodologies & Experimental Protocols

To integrate CAS 806632-06-4 into a kinase inhibitor, the most robust method is the Buchwald-Hartwig C-N Cross-Coupling . The electron-withdrawing nature of the para-pyrazole ring slightly reduces the nucleophilicity of the aniline amine compared to an unsubstituted aniline. This necessitates specific catalytic conditions to drive the reaction forward without side-product formation.

Step-by-Step Protocol: Buchwald-Hartwig Amination

Causality-Driven Methodology

  • Reagent Preparation: In a flame-dried Schlenk tube, combine the electrophilic heterocyclic core (e.g., a chloropyrrolotriazine, 1.0 eq) and 4-(4-Methyl-1H-pyrazol-1-yl)aniline (1.2 eq).

    • Causality: A slight excess of the aniline ensures complete consumption of the more valuable heterocyclic core.

  • Catalyst & Ligand Assembly: Add Pd₂(dba)₃ (0.05 eq) and Xantphos (0.10 eq).

    • Causality: Pd₂(dba)₃ provides a stable Pd(0) source. Xantphos, a bidentate ligand with a wide bite angle, is specifically chosen to facilitate the reductive elimination step, which is often the bottleneck when coupling slightly deactivated anilines.

  • Base Addition: Add Cs₂CO₃ (2.0 eq).

    • Causality: A strong, non-nucleophilic base is required to deprotonate the aniline intermediate during the catalytic cycle without attacking the electrophile.

  • Degassing & Solvent: Evacuate and backfill the vessel with argon (3 cycles). Add anhydrous, degassed 1,4-dioxane (0.1 M).

    • Causality: Oxygen rapidly deactivates Pd(0) catalysts. Dioxane is chosen for its high boiling point and ability to solubilize the inorganic base at elevated temperatures.

  • Reaction Execution: Heat the mixture to 100 °C under argon for 12–16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove the palladium catalyst and inorganic salts. Concentrate in vacuo.

Synthesis_Workflow Scaffold Heterocyclic Core (e.g., Pyrrolotriazine) Coupling Buchwald-Hartwig C-N Coupling Scaffold->Coupling Aniline CAS 806632-06-4 (Nucleophile) Aniline->Coupling Purification HPLC Purification & LC-MS/NMR QC Coupling->Purification Product Final Kinase Inhibitor Purification->Product

Caption: Synthetic Workflow for C-N Cross-Coupling Using CAS 806632-06-4.

Analytical Validation & Self-Validating Systems

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system. The successful incorporation of CAS 806632-06-4 is confirmed through orthogonal analytical techniques:

  • LC-MS Tracking: The reaction is monitored by the disappearance of the starting aniline mass (m/z 174[M+H]⁺). The appearance of the product mass confirms successful coupling. If m/z 174 persists alongside the product, the reaction requires longer heating or additional catalyst loading.

  • ¹H NMR Validation: In the purified product (typically analyzed in DMSO-d₆), the broad singlet of the primary amine (~5.0–5.5 ppm) from the starting material must disappear. It will be replaced by a highly deshielded secondary amine (NH) proton shifted downfield (8.0–10.0 ppm) due to conjugation with the new heterocyclic core.

  • Scaffold Integrity Check: The pyrazole protons (two distinct singlets at ~7.5 and ~8.0 ppm) and the critical methyl singlet (~2.1 ppm) must remain intact and integrate correctly, proving the pyrazole ring did not undergo unintended C-H activation or degradation during the high-temperature palladium catalysis.

References

  • Bristol-Myers Squibb Company. "Pyrrolo-triazine aniline compounds useful as kinase inhibitors." WIPO Patent WO2003090912A1, published November 6, 2003.
Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-(4-Methyl-1H-pyrazol-1-yl)aniline

Executive Summary In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise binding modalities. 4-(4-Methyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted therapeutics relies heavily on privileged scaffolds that offer predictable pharmacokinetics and precise binding modalities. 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) has emerged as a highly versatile small molecule building block, particularly in the development of kinase inhibitors and advanced targeted therapies. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic utility in drug design, and a self-validating synthetic protocol grounded in empirical causality.

Physicochemical Profiling & Structural Dynamics

The molecular architecture of 4-(4-Methyl-1H-pyrazol-1-yl)aniline features an electron-rich aniline ring covalently linked to a 4-methylpyrazole moiety. This bi-aryl-like system balances polarity and lipophilicity, making it an ideal precursor for oral drug candidates. The primary amine serves as a highly reactive vector for derivatization, while the pyrazole ring contributes to the molecule's overall topological polar surface area (TPSA) without excessively increasing the hydrogen bond donor count.

Below is a consolidated profile of its core physicochemical properties, essential for predicting its behavior in biological systems and synthetic workflows:

PropertyValueSource / Derivation
Chemical Name 4-(4-Methyl-1H-pyrazol-1-yl)anilineIUPAC Standard
CAS Registry Number 806632-06-41[1]
Molecular Formula C10H11N31[1]
Molecular Weight 173.21 g/mol 2[2]
TPSA 43.84 Ų1[1]
Hydrogen Bond Donors 1 (Primary amine, -NH2)Structural Calculation
Hydrogen Bond Acceptors 2 (Pyrazole N, Amine N)Structural Calculation
Rotatable Bonds 1 (N-Phenyl bond)Structural Calculation
Purity Standard ≥98% (Lab Grade)1[1]

Mechanistic Role in Drug Design

In the context of targeted therapeutics, 4-(4-Methyl-1H-pyrazol-1-yl)aniline is frequently utilized as a "warhead" precursor or a hinge-binding motif in kinase inhibitors.

  • The Aniline Motif: The primary amine is typically converted into an amide or urea linkage. In many kinase inhibitors, this resulting motif acts as a critical hydrogen-bond donor/acceptor pair that interacts directly with the kinase hinge region (e.g., binding to the backbone carbonyls and amides of the ATP-binding pocket).

  • The 4-Methylpyrazole Motif: The pyrazole ring, substituted with a methyl group at the 4-position, acts as a lipophilic vector. It is sterically perfectly sized to occupy small, hydrophobic sub-pockets adjacent to the hinge region, enhancing binding affinity through Van der Waals interactions while excluding water from the active site.

Pharmacophore Motif 4-(4-Methyl-1H-pyrazol-1-yl)aniline Aniline Aniline Moiety Motif->Aniline Pyrazole 4-Methylpyrazole Moiety Motif->Pyrazole Hinge Kinase Hinge Region (H-Bonding) Aniline->Hinge Direct Binding Linker Amide/Urea Linker (Derivatization) Aniline->Linker Synthesis Pocket Hydrophobic Pocket (Steric Fill) Pyrazole->Pocket Hydrophobic Interaction

Pharmacophore mapping of the pyrazole-aniline scaffold in targeted kinase inhibitor design.

Validated Synthetic Methodology

The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline is achieved through a robust, two-step sequence: a Nucleophilic Aromatic Substitution (SNAr) followed by a chemoselective nitro reduction.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality of Reagent Selection: The reaction utilizes 1-fluoro-4-nitrobenzene rather than the chloro-analog. Fluorine is a superior leaving group in SNAr reactions because its high electronegativity strongly stabilizes the anionic Meisenheimer complex transition state. Furthermore, Cesium Carbonate (Cs2CO3) is selected as the base over Potassium Carbonate. The larger ionic radius of the cesium cation provides a "cesium effect," which significantly enhances the solubility of the carbonate in N,N-Dimethylformamide (DMF) and increases the nucleophilicity of the deprotonated pyrazolate anion, driving the arylation of the aza-heterocycle to completion 3[3].

Protocol:

  • Charge a dry, nitrogen-flushed round-bottom flask with 1-fluoro-4-nitrobenzene (1.0 eq) and 4-methylpyrazole (1.1 eq).

  • Suspend the reactants in anhydrous DMF to achieve a concentration of 0.5 M.

  • Add Cs2CO3 (1.5 eq) in one portion.

  • Heat the reaction mixture to 90 °C and stir vigorously for 8 hours.

  • Self-Validation (In-Process Control): Analyze an aliquot via Thin-Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (3:1) mobile phase. The complete consumption of the high-Rf 1-fluoro-4-nitrobenzene spot and the appearance of a new, bright UV-active spot confirms the formation of the intermediate.

  • Cool the mixture to room temperature, quench with ice water, and filter the resulting precipitate. Wash with cold water and dry under vacuum to yield 4-methyl-1-(4-nitrophenyl)-1H-pyrazole.

Step 2: Chemoselective Nitro Reduction

Causality of Reagent Selection: Catalytic hydrogenation using 10% Palladium on Carbon (Pd/C) and H2 gas is chosen over dissolving metal reductions (e.g., Iron/Acetic acid). Pd/C provides a highly chemoselective, atom-economical reduction of the nitro group to the primary amine without risking the reductive cleavage of the pyrazole ring or generating heavy metal waste.

Protocol:

  • Dissolve the 4-methyl-1-(4-nitrophenyl)-1H-pyrazole intermediate in absolute ethanol (0.2 M).

  • Carefully add 10% Pd/C (0.1 eq by weight) under a gentle stream of nitrogen to prevent ignition of the solvent vapors.

  • Evacuate the reaction flask and backfill with Hydrogen gas (H2) via a balloon. Repeat this purge cycle three times.

  • Stir the suspension at room temperature for 12 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The intermediate mass (m/z ~204) must completely shift to the product mass ([M+H]+ m/z 174.2), indicating total conversion.

  • Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Critical Safety Note: Do not allow the Pd/C filter cake to dry completely in the air, as it is highly pyrophoric.

  • Concentrate the filtrate in vacuo to afford pure 4-(4-Methyl-1H-pyrazol-1-yl)aniline as a crystalline solid.

Synthesis A 4-Methylpyrazole + 1-Fluoro-4-nitrobenzene B 4-Methyl-1-(4-nitrophenyl) -1H-pyrazole A->B SNAr Cs2CO3, DMF, 90°C C 4-(4-Methyl-1H-pyrazol -1-yl)aniline B->C Reduction Pd/C, H2, EtOH

Synthetic workflow for 4-(4-Methyl-1H-pyrazol-1-yl)aniline via SNAr and nitro reduction.

Analytical Characterization Standards

To ensure the integrity of the synthesized scaffold before integration into complex drug discovery libraries, the following analytical characterizations must be validated:

  • LC-MS (ESI+): The base peak must correspond to the protonated molecular ion [M+H]+ at m/z 174.2.

  • 1H NMR (400 MHz, DMSO-d6): Key diagnostic signals include a broad singlet integrating for 2 protons around δ 5.0-5.5 ppm (indicative of the -NH2 group), an AA'BB' aromatic system for the aniline ring (two doublets integrating for 2 protons each), two distinct singlets for the pyrazole protons, and a sharp singlet integrating for 3 protons around δ 2.1 ppm corresponding to the pyrazole C4-methyl group.

References

  • Process for the arylation of aza-heterocycles with activated aromatics in presence of caesium carbonate (US20040249185A1). Google Patents.

Sources

Foundational

4-(4-Methyl-1H-pyrazol-1-YL)aniline: Molecular Architecture, Physicochemical Profiling, and Applications in Kinase Inhibitor Design

Executive Overview In modern structure-based drug design, the selection of optimal molecular building blocks is critical for developing highly selective and potent therapeutics. 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In modern structure-based drug design, the selection of optimal molecular building blocks is critical for developing highly selective and potent therapeutics. 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) has emerged as a highly versatile small-molecule scaffold, particularly in the synthesis of targeted kinase inhibitors[1][2]. By combining a nucleophilic aniline handle with a lipophilic, hydrogen-bonding pyrazole moiety, this compound serves as an ideal pharmacophoric precursor for targeting the ATP-binding hinge regions of various kinases, including Bruton's Tyrosine Kinase (BTK), Spleen Tyrosine Kinase (Syk), and Integrin-Linked Kinase (ILK)[2][3][4].

This technical whitepaper provides an in-depth analysis of the compound's structural properties, its mechanistic role in drug discovery, and field-proven, self-validating methodologies for its synthesis and integration into larger therapeutic scaffolds.

Molecular Structure and Physicochemical Profiling

The structural architecture of 4-(4-Methyl-1H-pyrazol-1-yl)aniline consists of a central benzene ring substituted at the para position with a 4-methyl-1H-pyrazol-1-yl group and an primary amine. The causality behind its widespread use lies in its balanced physicochemical profile. The primary amine provides a highly reactive site for amide coupling or reductive amination, while the pyrazole ring offers a rigid, planar system capable of participating in π−π stacking and hydrogen bonding within enzymatic active sites.

Quantitative Physicochemical Data

The following data summarizes the core computational and chemical properties that make this compound highly compliant with Lipinski’s Rule of Five, ensuring favorable membrane permeability and oral bioavailability[1][5].

PropertyValueScientific Implication
CAS Number 806632-06-4Unique chemical identifier for procurement and tracking.
Molecular Formula C₁₀H₁₁N₃Defines the atomic composition.
Molecular Weight 173.21 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding the 500 Da limit for oral drugs.
Topological Polar Surface Area (TPSA) 43.84 ŲOptimal for high intestinal absorption and cellular permeability.
LogP (Partition Coefficient) ~1.76Indicates ideal lipophilicity, balancing aqueous solubility with lipid membrane traversal.
Hydrogen Bond Acceptors 3Facilitates critical interactions with the kinase hinge region (e.g., binding to methionine or cysteine residues).
Hydrogen Bond Donors 1Provided by the primary amine (prior to functionalization).
Rotatable Bonds 1Low conformational flexibility minimizes the entropic penalty upon target binding.

Mechanistic Role in Targeted Therapeutics

Derivatives of pyrazol-1-yl anilines are frequently employed to competitively inhibit the ATP-binding pocket of kinases. For instance, in the development of BTK and Syk inhibitors—which are pivotal in treating B-cell malignancies and autoimmune diseases—the pyrazole moiety inserts deeply into the hydrophobic pocket adjacent to the hinge region[3][4]. The methyl group at the 4-position of the pyrazole provides precise steric bulk, preventing off-target binding by clashing with smaller, non-target kinase pockets, thereby enhancing selectivity.

BTK_Pathway BCR B-Cell Receptor (BCR) SYK SYK Kinase BCR->SYK Phosphorylation BTK BTK Kinase (Target) SYK->BTK Activation PLCg2 PLCγ2 Activation BTK->PLCg2 Signal Transduction NFkB NF-κB Transcription PLCg2->NFkB Calcium Flux Inhibitor 4-(4-Methyl-1H-pyrazol-1-yl)aniline Derivatives Inhibitor->BTK Kinase Inhibition

Figure 1: BCR signaling pathway illustrating BTK and SYK inhibition by pyrazole-aniline derivatives.

Furthermore, in the context of Integrin-Linked Kinase (ILK), compounds utilizing the 4-(pyrazol-1-yl)aniline scaffold have demonstrated potent antiproliferative effects against prostate and breast cancer cell lines by inactivating downstream Akt signaling[2].

Synthetic Methodology: A Self-Validating Workflow

To ensure high purity (≥98%) required for biological assays[1], the synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline must follow a rigorous, self-validating two-step protocol: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation.

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Causality: 4-fluoronitrobenzene is chosen as the starting material because the strongly electron-withdrawing nitro group activates the para-fluorine, making it highly susceptible to nucleophilic attack by the secondary amine of 4-methyl-1H-pyrazole.

  • Reaction Setup: Dissolve 1.0 eq of 4-fluoronitrobenzene and 1.1 eq of 4-methyl-1H-pyrazole in anhydrous DMF.

  • Base Addition: Add 2.0 eq of anhydrous K2​CO3​ . The base deprotonates the pyrazole, increasing its nucleophilicity.

  • Thermal Activation: Stir the mixture at 90°C for 12 hours.

  • Self-Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is validated as complete when the starting mass of 4-fluoronitrobenzene is entirely replaced by the mass of the nitro-intermediate ( [M+H]+=204.09 ).

Step 2: Catalytic Hydrogenation

Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere is utilized to reduce the nitro group to an amine. This method is chosen over metal/acid reductions (like Fe/HCl) to prevent potential poisoning of downstream transition-metal catalysts used in subsequent cross-coupling reactions and to ensure a clean, easily purifiable product.

  • Reaction Setup: Dissolve the purified nitro-intermediate in ethanol. Add 10% w/w Pd/C (10 mol%).

  • Reduction: Purge the reaction vessel with N2​ , then introduce H2​ gas via a balloon. Stir at room temperature for 4 hours.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 1:1 Hexane/Ethyl Acetate system. The disappearance of the yellow nitro spot and the appearance of a highly polar, UV-active amine spot confirms successful reduction.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, then concentrate under reduced pressure to yield the final product.

Synthesis_Workflow SM1 4-Fluoronitrobenzene Step1 SNAr Reaction (K2CO3, DMF) SM1->Step1 SM2 4-Methyl-1H-pyrazole SM2->Step1 Int1 Nitro Intermediate Step1->Int1 90°C, 12h Step2 Reduction (Pd/C, H2) Int1->Step2 LC-MS Check Product Target Aniline (Yield >95%) Step2->Product Filtration

Figure 2: Two-step synthetic workflow for 4-(4-Methyl-1H-pyrazol-1-yl)aniline.

Experimental Protocol: Scaffold Integration via Amide Coupling

Once synthesized, 4-(4-Methyl-1H-pyrazol-1-yl)aniline is typically coupled to a core carboxylic acid (e.g., a pyrimidine or quinoline core) to form the final kinase inhibitor. The following protocol utilizes HATU as a coupling agent.

Causality of Reagents: HATU is selected over EDC/HOBt due to its superior efficiency in forming active esters, minimizing epimerization, and driving the reaction to completion even with sterically hindered substrates. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to maintain the basic environment required for HATU activation without competing for the electrophile.

Step-by-Step Methodology:

  • Activation: In a dry round-bottom flask, dissolve 1.0 eq of the target carboxylic acid core in anhydrous DMF (0.2 M concentration). Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 1.1 eq of 4-(4-Methyl-1H-pyrazol-1-yl)aniline to the activated mixture.

  • Incubation: Stir the reaction at room temperature for 2–4 hours.

  • Self-Validation Checkpoint: Monitor via LC-MS. The reaction is deemed successful when the mass corresponding to the unreacted aniline ( 173.21 g/mol ) is depleted, and the mass of the desired amide product is dominant.

  • Purification: Quench the reaction with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

References

  • National Institutes of Health (PMC) : Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor. Retrieved from[Link]

  • Google Patents (US9359308B2): Pyrazine kinase inhibitors (Syk Kinase).
  • ResearchGate : Supplemental Materials: Irreversible inhibition of BTK kinase by a novel highly selective inhibitor. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Pyrazolyl Anilines

For Researchers, Scientists, and Drug Development Professionals Introduction Pyrazolyl anilines represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with profound app...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolyl anilines represent a significant class of heterocyclic compounds, forming the structural core of numerous molecules with profound applications in medicinal chemistry and materials science. Their versatile biological activities, including antitumor, antimicrobial, and anti-inflammatory properties, have made them a focal point of intensive research.[1][2] The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new, more potent analogues. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and indispensable tool for the unambiguous characterization of pyrazolyl anilines in solution.[3][4]

This comprehensive technical guide provides a deep dive into the ¹H and ¹³C NMR characterization of pyrazolyl anilines. It is designed to serve as a practical resource for researchers at all levels, offering insights into spectral interpretation, experimental design, and the application of advanced NMR techniques.

Fundamentals of NMR for Pyrazolyl Anilines

A thorough understanding of key NMR parameters is essential for the accurate interpretation of the spectra of pyrazolyl anilines.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), provides information about the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups cause an upfield shift to lower ppm values.[5]

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring magnetic nuclei, resulting in the splitting of NMR signals. The coupling constant (J), measured in Hertz (Hz), is independent of the applied magnetic field and provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angles.

  • Integration: The area under an NMR signal is proportional to the number of protons giving rise to that signal. This allows for the determination of the relative ratios of different types of protons in a molecule.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of a pyrazolyl aniline provides a wealth of information regarding its specific substitution pattern and conformation.

Characteristic Chemical Shifts

The chemical shifts of the protons in pyrazolyl anilines are influenced by the electronic nature of both the pyrazole and aniline rings, as well as any substituents present.

Proton Type Typical Chemical Shift (δ, ppm) Notes
Pyrazole N-H10.0 - 14.0Often a broad singlet due to proton exchange and quadrupolar coupling with the ¹⁴N nucleus.[6] Its presence can be confirmed by D₂O exchange.
Pyrazole C-H5.8 - 8.5The exact positions of H-3, H-4, and H-5 are highly dependent on the substitution pattern.
Aniline N-H3.5 - 5.5Can be a broad or sharp singlet. Its chemical shift is sensitive to solvent and concentration.
Aniline Aromatic C-H6.5 - 8.0The chemical shifts and splitting patterns are dictated by the position of the pyrazolyl group and any other substituents on the aniline ring.

Note: These are general ranges and can vary based on the specific molecule, solvent, and concentration.

Spin-Spin Coupling

The coupling patterns observed in the ¹H NMR spectrum are crucial for establishing the connectivity of the molecule.

  • Pyrazole Ring: In a simple pyrazole ring, the coupling constants are typically small, with J₃₄ ≈ J₄₅ ≈ 1.9-2.5 Hz and J₃₅ ≈ 0.5-0.9 Hz.[6]

  • Aniline Ring: The coupling patterns of the aniline protons follow standard ortho, meta, and para relationships (typically J_ortho_ = 7-9 Hz, J_meta_ = 2-3 Hz, J_para_ = 0-1 Hz).

Influence of Substituents

Substituents on either the pyrazole or aniline ring can significantly alter the chemical shifts of the protons. Electron-withdrawing groups will generally shift the signals of nearby protons downfield, while electron-donating groups will cause an upfield shift.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the carbon skeleton of the molecule.

Characteristic Chemical Shifts
Carbon Type Typical Chemical Shift (δ, ppm) Notes
Pyrazole C-3, C-5130 - 160The chemical shifts are sensitive to the tautomeric form and N-substitution.
Pyrazole C-4100 - 115Generally appears at a higher field compared to C-3 and C-5.
Aniline C-N140 - 150The carbon atom directly attached to the amino group.
Aniline Aromatic C-H110 - 130The chemical shifts are influenced by the substituents on the ring.
Aniline Aromatic C-X115 - 165The chemical shift of the carbon bearing a substituent depends on the nature of that substituent.

Note: These are general ranges and can vary based on the specific molecule and solvent.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT experiments are invaluable for distinguishing between different types of carbon atoms.

  • DEPT-90: Shows signals only for CH carbons.

  • DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.

Advanced 2D NMR Techniques

For complex pyrazolyl aniline structures, 1D NMR spectra may not be sufficient for complete assignment. In such cases, 2D NMR techniques are indispensable.[7][8]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two or three bonds.[6] It is used to identify coupled spin systems within the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms (¹J_CH_).[6][8] This is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to four bonds (²⁻⁴J_CH_).[6][8] This experiment is particularly crucial for identifying quaternary carbons and for establishing the connectivity between the pyrazole and aniline rings.

Experimental Protocols

Sample Preparation
  • Weigh approximately 5-10 mg of the pyrazolyl aniline sample for ¹H NMR (15-20 mg for ¹³C and 2D NMR) into a clean, dry NMR tube.[3][6][9]

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6] DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and allows for the observation of exchangeable N-H protons.

  • Cap the NMR tube and gently agitate or sonicate until the sample is completely dissolved.

Acquisition of ¹H NMR Spectra
  • Spectrometer: A 400 MHz or higher field spectrometer is recommended for good signal dispersion.[9]

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.[9]

  • Number of Scans: 16 to 32 scans are usually sufficient for a good signal-to-noise ratio.

  • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

  • Spectral Width: A spectral width of -2 to 14 ppm will encompass most signals.

Acquisition of ¹³C NMR Spectra
  • Pulse Program: A standard proton-decoupled pulse program is used to obtain a spectrum with singlets for each carbon.

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.[3]

Visualizations

Caption: Workflow for the NMR characterization of pyrazolyl anilines.

Please note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure diagram.

Conclusion

The comprehensive application of ¹H and ¹³C NMR spectroscopy, augmented by advanced 2D techniques, provides an unparalleled level of detail for the structural characterization of pyrazolyl anilines. A systematic approach to spectral acquisition and interpretation, as outlined in this guide, is crucial for researchers in the field of drug discovery and development. The ability to confidently elucidate the structures of these important heterocyclic compounds is fundamental to advancing our understanding of their chemical and biological properties.

References

  • (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures.
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives - Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB.
  • The 1H NMR spectrum of pyrazole in a nematic phase.
  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - Beilstein Journals.
  • Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide - Benchchem.
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19 F NMR Spectroscopy | Request PDF - ResearchGate.
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  • Application of 15N-NMR spectroscopy to analysis of amine based CO2 capture solvents.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy | Analytical Chemistry - ACS Publications.
  • A Comparative Analysis of 1H and 13C NMR Spectra of Substituted Anilines with a Focus on 3-Chloro-5-(4 - Benchchem.
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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI.
  • The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling.
  • Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy - ACS.org.
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  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6 - ResearchGate.
  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines.
  • NMR Chemical Shift Values Table - Chemistry Steps.
  • 5 Combination of 1H and 13C NMR Spectroscopy.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. - ResearchGate.
  • 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively) - ResearchGate.
  • Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column - JEOL.
  • Carbon-13 NMR chemical shifts of 1-alkyl-3(5)-cyano-1H-pyrazole-4-carboxylic acid esters.
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  • Coupling constants for 1H and 13C NMR.

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Foundational

A Senior Application Scientist's Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable structural versatility and ability to engage in various biological interactions have established it as a "privileged scaffold." This means the pyrazole core is present in a multitude of compounds exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antidepressant effects.[1][2][4]

The clinical success of drugs like Celecoxib (a selective COX-2 inhibitor for inflammation), Rimonabant (an anti-obesity agent), and Sildenafil (a phosphodiesterase inhibitor) underscores the therapeutic potential embedded within the pyrazole framework.[3][5][6] This proven track record fuels the continuous exploration of novel pyrazole derivatives, with researchers aiming to discover next-generation therapeutics with enhanced potency, selectivity, and safety profiles.

This guide provides a comprehensive, technically-grounded framework for the systematic biological activity screening of newly synthesized pyrazole derivatives. It is designed for researchers at the front lines of drug discovery, offering not just protocols, but the strategic rationale behind them. We will navigate the screening cascade, from initial high-throughput triage to detailed mechanistic studies, equipping you with the knowledge to identify and advance promising lead candidates.

Chapter 1: The Screening Cascade: A Strategic Approach to Hit Identification

A successful screening campaign does not test every compound for every possible activity. It follows a logical, tiered approach known as a screening cascade. This strategy maximizes efficiency by using broad, high-throughput assays initially to identify "hits" from a large library of novel pyrazole derivatives. These hits are then subjected to progressively more complex, specific, and resource-intensive secondary and tertiary assays to confirm their activity and elucidate their mechanism of action.

This hierarchical process is crucial for making sound, data-driven decisions, ensuring that only the most promising compounds advance toward lead optimization.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Mechanistic Studies cluster_3 Outcome Library Novel Pyrazole Derivative Library (N > 100) HTS High-Throughput Screening (e.g., Cell Viability Assay) Library->HTS Hits Initial 'Hits' (Compounds showing >50% inhibition) HTS->Hits DoseResponse Dose-Response & IC50/MIC Determination Hits->DoseResponse Selectivity Selectivity & Counter-Screening (e.g., Normal vs. Cancer Cells) DoseResponse->Selectivity MOA Mechanism of Action Assays (e.g., Enzyme Inhibition, Apoptosis) Selectivity->MOA InSilico In Silico Modeling (Molecular Docking) Selectivity->InSilico Lead Validated Lead Candidates (For In Vivo Testing) MOA->Lead InSilico->Lead

Caption: A typical screening cascade for identifying lead candidates.

Chapter 2: Anticancer Activity Assessment

Given the significant role of pyrazole derivatives in oncology research, anticancer screening is often a primary objective.[7][8] The initial goal is to identify compounds that are cytotoxic or cytostatic to cancer cells.

Primary Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability and metabolic activity.[9][10] Its robustness and suitability for a 96-well format make it ideal for primary screening.[11]

Causality & Principle: The assay's logic is rooted in cellular function. Viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[9][12] This conversion is a proxy for cellular health. The amount of formazan produced, quantifiable by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[10] A reduction in the purple color in treated wells compared to the control indicates a loss of cell viability.

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[7][10] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adherence.

  • Compound Treatment: Prepare stock solutions of the novel pyrazole derivatives in dimethyl sulfoxide (DMSO).[9] Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compounds to the designated wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).[13]

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[11] During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.[9][11]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis. A lower IC₅₀ value indicates greater potency.[10]

Data Presentation: Anticancer Activity
Compound IDDerivative TypeIC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HCT-116
PYR-0013,5-diaryl-pyrazole8.712.110.5
PYR-002N-phenyl-pyrazole>100>100>100
PYR-003Pyrazole-indole hybrid6.19.87.4
Doxorubicin(Positive Control)0.91.21.0

Note: Data is hypothetical for illustrative purposes.

Secondary Assays: Probing the Mechanism of Cell Death

Compounds that exhibit potent cytotoxicity (low µM IC₅₀ values) are advanced to secondary assays to understand how they kill cancer cells.

  • Cell Cycle Analysis: This assay determines if the compound arrests the cell cycle at a specific phase (G1, S, or G2/M). Cells are treated with the compound, fixed, stained with a DNA-binding dye like Propidium Iodide (PI), and analyzed by flow cytometry.[10] An accumulation of cells in a particular phase suggests interference with cell cycle progression machinery, a common mechanism for anticancer drugs.[7]

  • Apoptosis Assay (Annexin V/PI Staining): This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells.[10] PI is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic). Analysis by flow cytometry provides a quantitative measure of apoptosis induction.[10]

Chapter 3: Antimicrobial Activity Evaluation

The rise of antimicrobial resistance necessitates the discovery of new chemical entities to combat pathogenic microbes.[14] Pyrazole derivatives have shown considerable promise as antibacterial and antifungal agents.[2][3][15]

Primary Screening: Agar Disk Diffusion Method

This is a qualitative, cost-effective, and widely used technique for initial screening of antimicrobial activity.[14]

Causality & Principle: The method is based on the diffusion of an antimicrobial agent from a source (a saturated paper disk) through a solid agar medium that has been uniformly seeded with a test microorganism. If the pyrazole derivative is effective, it will inhibit the growth of the microorganism, creating a clear area around the disk known as a "zone of inhibition." The diameter of this zone is proportional to the compound's activity and its diffusion characteristics.[14]

Experimental Protocol: Agar Disk Diffusion
  • Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland turbidity standard.[16]

  • Seeding: Uniformly swab the surface of the agar plates with the prepared inoculum.

  • Disk Application: Sterilize blank paper disks. Impregnate them with a known concentration of the pyrazole derivative solution (e.g., 1 mg/mL in DMSO). Allow the solvent to evaporate.

  • Placement: Place the impregnated disks onto the surface of the seeded agar plates. Include a negative control (disk with DMSO only) and a positive control (disk with a standard antibiotic like Ampicillin or Fluconazole).[4]

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48 hours (for fungi).

  • Measurement: Measure the diameter of the zone of inhibition in millimeters (mm).

Secondary Assay: Broth Microdilution for MIC Determination

Compounds showing significant zones of inhibition are further evaluated to determine their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[14] This quantitative assay is a gold standard for assessing antimicrobial potency.

G cluster_0 Broth Microdilution Workflow prep_plate 1. Prepare 2-fold serial dilutions of pyrazole derivative in a 96-well plate add_inoculum 2. Add standardized bacterial/ fungal inoculum to each well prep_plate->add_inoculum Compounds + Microbes incubate 3. Incubate plate under appropriate conditions add_inoculum->incubate observe 4. Visually inspect for turbidity (microbial growth) incubate->observe After 18-24h determine_mic 5. Identify MIC: Lowest concentration in a clear well observe->determine_mic

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Data Presentation: Antimicrobial Activity
Compound IDZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coliMIC (µg/mL) vs. S. aureus
PYR-004181516
PYR-005108128
PYR-00622198
Ampicillin25234

Note: Data is hypothetical for illustrative purposes.

Chapter 4: Anti-inflammatory Activity Profiling

Causality & Principle: Inflammation involves the conversion of arachidonic acid into prostaglandins by COX enzymes (COX-1 and COX-2). Prostaglandins are key mediators of pain, fever, and swelling.[6] While COX-1 is constitutively expressed and has housekeeping functions, COX-2 is induced at sites of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX-1 inhibition.[18]

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGs_House Prostaglandins (Gastric Protection, Platelet Function) COX1->PGs_House PGs_Inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_Inflam Pyrazole Novel Pyrazole Derivative Pyrazole->COX2 Selective Inhibition

Caption: The COX pathway and the target for selective pyrazole inhibitors.

In Vitro COX Inhibition Assay

This cell-free enzymatic assay directly measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes. It is a critical step in determining both the potency and the selectivity of novel pyrazole derivatives. Commercial kits are widely available for this purpose.

Experimental Protocol: COX Inhibition Assay
  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol (e.g., Cayman Chemical COX Inhibitor Screening Assay Kit). This typically includes purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric probe.

  • Compound Incubation: In a 96-well plate, add the enzyme (either COX-1 or COX-2) to wells containing various concentrations of the pyrazole derivative or a control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1). Incubate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

  • Develop and Read: After a set incubation time, add a developing agent that reacts with the prostaglandin product to generate a colorimetric or fluorescent signal. Read the plate on a microplate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for both COX-1 and COX-2. The selectivity index (SI) is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A high SI value indicates greater selectivity for COX-2.[1]

In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema

Causality & Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rat induces a localized inflammatory response characterized by swelling (edema).[19] An effective anti-inflammatory agent, administered prior to the carrageenan injection, will significantly reduce the extent of this swelling compared to a control group.

Chapter 5: Bridging the Gap - In Silico Screening

Before and during synthesis, computational methods like molecular docking can provide invaluable insights, helping to prioritize which derivatives to synthesize and test.[20]

Causality & Principle: Molecular docking predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a specific protein target (e.g., the active site of COX-2 or a bacterial enzyme).[15][21] The software uses scoring functions to estimate the binding affinity (e.g., in kcal/mol). A lower binding energy suggests a more stable interaction, which often correlates with higher biological activity.[20] This allows for a rational, structure-based approach to drug design.

G TargetPrep 1. Prepare Protein Target (e.g., COX-2 from PDB) Docking 3. Perform Docking Simulation (e.g., AutoDock, GOLD) TargetPrep->Docking LigandPrep 2. Prepare Ligand (3D structure of pyrazole derivative) LigandPrep->Docking Analysis 4. Analyze Binding Pose & Score Docking->Analysis Feedback 5. Prioritize for Synthesis & Guide Optimization Analysis->Feedback

Caption: A simplified workflow for molecular docking studies.

Conclusion and Future Perspectives

The biological screening of novel pyrazole derivatives is a dynamic and multi-faceted process that requires a blend of high-throughput efficiency and detailed mechanistic investigation. By employing a strategic screening cascade, researchers can effectively navigate from a large library of synthesized compounds to a small number of validated lead candidates. The integration of in vitro assays, in vivo models, and in silico predictions creates a powerful, self-validating system for modern drug discovery. As new biological targets emerge, the versatile pyrazole scaffold will undoubtedly continue to be a source of innovative therapeutic agents, and the principles outlined in this guide will remain fundamental to their discovery and development.

References

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Exploratory

A Technical Guide to the Identification and Validation of Therapeutic Targets for 4-(4-Methyl-1H-pyrazol-1-YL)aniline

Prepared by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive, technically-grounded framework for the systematic identification, validation, and mechanistic elucidation of potential th...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, technically-grounded framework for the systematic identification, validation, and mechanistic elucidation of potential therapeutic targets for the novel chemical entity, 4-(4-Methyl-1H-pyrazol-1-YL)aniline. Given the compound's pyrazole and aniline moieties, which are present in numerous bioactive molecules, a structured investigation into its protein interactions is warranted.[1][2][3][4] This guide is intended for drug discovery researchers and scientists, offering a logical, multi-pronged strategy that integrates computational prediction with robust experimental validation. The narrative explains the causal logic behind experimental choices and provides detailed, self-validating protocols to ensure scientific rigor and reproducibility.

Introduction and Rationale

4-(4-Methyl-1H-pyrazol-1-YL)aniline is a small molecule featuring a pyrazole ring linked to an aniline group. This structural motif is a privileged scaffold in medicinal chemistry, found in a variety of approved drugs and clinical candidates, including kinase inhibitors and anti-inflammatory agents.[3][4] For instance, certain pyrazole derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-IV (DPP-IV) for diabetes treatment[1][2], while others show potent anticancer activity through inhibition of targets like Cyclin-Dependent Kinase 2 (CDK2).[3][5][6] The aniline component also frequently participates in key binding interactions within protein active sites.

Given the absence of established biological targets for this specific compound, this guide outlines a systematic, start-to-finish workflow. The objective is to de-orphanize 4-(4-Methyl-1H-pyrazol-1-YL)aniline by identifying its direct protein binding partners and subsequently validating their therapeutic relevance.

Phase I: Target Hypothesis Generation

The initial phase focuses on generating a shortlist of putative protein targets using a combination of computational and experimental screening methods. This parallel approach provides orthogonal data points, increasing the confidence in candidate selection.

In Silico Target Prediction

Computational methods offer a rapid and cost-effective first step to prioritize potential targets by leveraging vast biological and chemical databases.[7][8][9]

  • Rationale: By comparing the structure of 4-(4-Methyl-1H-pyrazol-1-YL)aniline to ligands with known biological targets, we can generate a probability-ranked list of potential interacting proteins. This is particularly useful for a novel compound, as it helps focus downstream experimental efforts.[8][10]

  • Methodology: Reverse/Inverse Docking. This technique screens the structure of our compound against a large database of protein binding sites to identify those with high predicted binding affinity.[8][11]

  • Recommended Tools:

    • SwissTargetPrediction: A widely used web server that predicts targets based on 2D and 3D similarity to known ligands.

    • PharmMapper: Identifies potential targets by fitting the compound's pharmacophore features to a database of pharmacophore models derived from protein-ligand complexes.

Chemical Proteomics: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased experimental method for identifying proteins that physically interact with a small molecule from a complex cellular lysate.[12][13][14]

  • Causality: The principle is to use the small molecule as "bait" to "fish" for its binding partners. By immobilizing the compound on a solid support, we can selectively capture interacting proteins. These captured proteins are then identified with high sensitivity and accuracy using mass spectrometry.[13][14] This provides direct physical evidence of an interaction in a near-physiological context.[14]

The AP-MS workflow involves three main stages: chemical probe synthesis, affinity purification, and protein identification.

APMS_Workflow cluster_Probe Probe Synthesis cluster_Purification Affinity Purification cluster_Analysis Protein Identification Compound 4-(...)-aniline Linker Add Linker Arm (e.g., NHS-ester reactive group) Compound->Linker Bead Immobilize on Resin (e.g., NHS-activated Sepharose) Linker->Bead Lysate Prepare Cell Lysate Incubate Incubate Lysate with Probe & Control Beads Bead->Incubate Bait Lysate->Incubate Wash Wash Beads to Remove Non-specific Binders Incubate->Wash Elute Elute Bound Proteins Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Database Database Search & Protein Identification LCMS->Database Quantify Label-Free Quantification (LFQ) Database->Quantify

Caption: Workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Probe Synthesis:

    • Synthesize an analog of 4-(4-Methyl-1H-pyrazol-1-YL)aniline with a linker arm (e.g., a short polyethylene glycol chain ending in a carboxylic acid) attached to a position determined not to be critical for predicted binding (e.g., the aniline phenyl ring, distal to the pyrazole).

    • Covalently attach the linker-modified compound to NHS-activated Sepharose beads. Create control beads by quenching the active sites with ethanolamine.

  • Cell Lysate Preparation:

    • Culture a relevant human cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80-90% confluency.

    • Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

    • Clarify lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.[15]

  • Affinity Purification:

    • Incubate the clarified lysate with the compound-immobilized beads and control beads separately for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively (e.g., 5 times) with lysis buffer to remove non-specifically bound proteins.

    • Elute bound proteins using a competitive agent (e.g., high concentration of the free compound) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Mass Spectrometry and Data Analysis:

    • Perform in-solution or on-bead tryptic digestion of the eluted proteins.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Identify proteins by searching the MS/MS spectra against a human protein database (e.g., UniProt).

    • Use Label-Free Quantification (LFQ) to compare protein abundance between the compound-bead and control-bead pull-downs. Bona fide targets will be significantly enriched in the compound pull-down.

Phase II: Target Validation

Once a list of high-confidence candidate targets is generated, the next critical phase is to validate these interactions and confirm that they are responsible for the compound's biological effects.

Direct Target Engagement in Cells: CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm that a compound binds to its target protein within the complex environment of an intact cell.[15][16]

  • Causality: The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure.[16] This stabilization makes the protein more resistant to heat-induced denaturation. By heating cells treated with the compound and measuring the amount of soluble target protein remaining, we can directly observe target engagement.[15][17]

CETSA_Workflow cluster_Treatment Cell Treatment cluster_Heating Heat Challenge cluster_Analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle (DMSO) Cells->Treat Heat Heat Aliquots at Varying Temperatures Treat->Heat Lyse Lyse Cells & Separate Soluble Fraction Heat->Lyse Quantify Quantify Soluble Protein (e.g., Western Blot, MS) Lyse->Quantify Plot Plot Melt Curve (Soluble Protein vs. Temp) Quantify->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Treatment:

    • Culture cells and treat with a fixed concentration of 4-(4-Methyl-1H-pyrazol-1-YL)aniline or vehicle (DMSO) for 1-2 hours.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[15]

  • Lysis and Fractionation:

    • Lyse the cells via freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 37°C water bath).[15]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[15]

  • Quantification:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.[18]

  • Data Analysis:

    • Quantify the band intensities and plot them against temperature. A rightward shift in the melting curve for the compound-treated samples compared to the vehicle control indicates target stabilization and engagement.[17]

Biophysical Validation: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (on-rate, off-rate) and affinity (KD) of a small molecule binding to a purified protein in real-time.[19][20][21]

  • Rationale: While CETSA confirms engagement in cells, SPR provides precise quantitative data on the direct interaction between the compound and the purified target protein, confirming a direct binding event and its strength.[19][21]

ParameterValueInterpretation
ka (on-rate) 1.5 x 10⁵ M⁻¹s⁻¹Rate of complex formation.
kd (off-rate) 3.0 x 10⁻³ s⁻¹Rate of complex dissociation; indicates residence time.
KD (Affinity) 20 nMHigh-affinity interaction, characteristic of a potent drug lead.
Functional Validation: siRNA-mediated Knockdown

To confirm that the compound's phenotypic effect (e.g., reduced cell proliferation) is mediated through the identified target, we can use RNA interference (RNAi) to specifically reduce the expression of the target protein.[22][]

  • Causality: If knocking down the target protein mimics the effect of the compound, and more importantly, if the compound loses its efficacy in the knockdown cells, it provides strong evidence that the compound acts via this target.[24][25]

  • Transfection:

    • Transfect cells with at least two different siRNAs targeting the candidate gene and a non-targeting control siRNA using a suitable lipid-based transfection reagent.[26]

  • Validation of Knockdown:

    • After 48-72 hours, harvest a subset of cells to confirm target protein knockdown by Western blot or target mRNA reduction by qRT-PCR.[26]

  • Phenotypic Assay:

    • Treat the remaining siRNA-transfected cells with a dose-range of 4-(4-Methyl-1H-pyrazol-1-YL)aniline.

    • Measure the relevant phenotype (e.g., cell viability using a CellTiter-Glo assay).

  • Data Analysis:

    • Compare the dose-response curves. A significant rightward shift in the EC50 value in the target knockdown cells compared to control cells validates the target's role in the compound's mechanism of action.

Phase III: Mechanism of Action and Pathway Analysis

Once a primary target is validated, understanding the downstream consequences of its modulation is crucial for therapeutic development. Phosphoproteomics is a key technology for this phase.[27][28]

  • Rationale: Many drug targets, particularly kinases, are central nodes in signaling pathways that are regulated by phosphorylation.[29] By quantifying changes in protein phosphorylation across the proteome after compound treatment, we can map the affected signaling pathways and understand the compound's mechanism of action (MoA).[27][28]

Phospho_Workflow Start Treat Cells with Compound (Time Course, e.g., 0, 1, 6, 24h) Lysis Lyse Cells & Digest Proteins Start->Lysis Enrich Enrich Phosphopeptides (e.g., IMAC, TiO2) Lysis->Enrich LCMS 4D LC-MS/MS Analysis Enrich->LCMS Quant Identify & Quantify Phosphorylation Site Changes LCMS->Quant Analysis Bioinformatics Analysis (Pathway, Kinase Substrate) Quant->Analysis MoA Elucidate Mechanism of Action Analysis->MoA

Caption: Workflow for Phosphoproteomic Analysis.

Conclusion

This guide presents a rigorous, multi-layered strategy for the de-orphanization of 4-(4-Methyl-1H-pyrazol-1-YL)aniline. By systematically progressing from broad, hypothesis-generating techniques to highly specific validation assays, researchers can confidently identify and validate novel therapeutic targets. This integrated approach, combining computational biology, chemical proteomics, biophysics, and functional genomics, provides a robust foundation for advancing this promising compound into a preclinical drug development pipeline.

References

  • Computational approaches for drug target identification in pathogenic diseases. Taylor & Francis Online. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • Identifying novel drug targets with computational precision. ScienceDirect. [Link]

  • Computational Approach for Drug Target Identification. Chemical Genomics. [Link]

  • COMPUTATIONAL METHOD FOR DRUG TARGET SEARCH AND APPLICATION IN DRUG DISCOVERY. World Scientific Publishing. [Link]

  • siRNA-mediated Antitumorigenesis for Drug Target Validation and Therapeutics. PubMed. [Link]

  • Phosphoproteomics in drug discovery. PubMed. [Link]

  • High-throughput siRNA-based functional target validation. PubMed. [Link]

  • SiRNAs in drug discovery: Target validation and beyond | Request PDF. ResearchGate. [Link]

  • Phosphoproteomics in Drug Discovery and Development. ResearchGate. [Link]

  • High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance. EMBL-EBI. [Link]

  • A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. [Link]

  • Surface Plasmon Resonance (SPR) Analysis for Drug Development. Sartorius. [Link]

  • Deep Learning in Phosphoproteomics: Methods and Application in Cancer Drug Discovery. MDPI. [Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery. PubMed. [Link]

  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]

  • Surface Plasmon Resonance (SPR) Assay. Charles River Laboratories. [Link]

  • 4D phosphoproteomics. Crown Bioscience. [Link]

  • How to design effective siRNA for gene knockdown experiments? Patsnap Synapse. [Link]

  • Figure 4. Surface Plasmon Resonance Experiments for Target Validation... ResearchGate. [Link]

  • Biological Exploration of Substituted-Phenyl-1H-pyrazol-4-yl)methylene)aniline Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies. [Link]

  • Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene) Aniline Derivatives as Potential DPP-IV Inhibitors: ADMET Screening, Molecular Docking, and Dynamics Simulations. Chemical Methodologies. [Link]

  • Affinity selection mass spectrometry (AS-MS) for prospecting ligands in natural product libraries. Frontiers. [Link]

  • Surface Plasmon Resonance (SPR) to Measure Biologic Activity and Functional Characterization. Eurofins Discovery. [Link]

  • Anilino-Pyrazole Derivatives, Compositions and Methods Thereof.
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. PMC. [Link]

  • 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

Sources

Foundational

Technical Whitepaper: Solubility Profiling and Solvent Optimization for 4-(4-Methyl-1H-pyrazol-1-yl)aniline in Drug Discovery

Executive Summary In early-stage drug discovery and process chemistry, the physicochemical characterization of building blocks is a critical determinant of synthetic success. 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery and process chemistry, the physicochemical characterization of building blocks is a critical determinant of synthetic success. 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) is a highly versatile, bifunctional small molecule scaffold frequently utilized in the design of kinase inhibitors and advanced agrochemicals.

As a Senior Application Scientist, I frequently observe that empirical trial-and-error approaches to solubility lead to suboptimal reaction yields, poor crystallization recoveries, and inaccurate biological assay data. This whitepaper provides an in-depth, mechanistically grounded guide to the solubility profile of 4-(4-Methyl-1H-pyrazol-1-yl)aniline in organic solvents, bridging structural theory with field-proven, self-validating experimental protocols.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 4-(4-Methyl-1H-pyrazol-1-yl)aniline, we must first deconstruct its molecular architecture. The principle of "like dissolves like" is an oversimplification; true solubility is a thermodynamic competition between the crystal lattice energy of the solid state and the solvation energy provided by the solvent [1].

The Causality of Solvation

The solid-state crystal lattice of aniline derivatives is typically stabilized by extensive intermolecular hydrogen bonding networks (specifically N−H⋯N interactions) and π−π stacking between the aromatic rings [2]. For a solvent to dissolve this compound, it must pay the energetic penalty required to disrupt these forces.

  • The Primary Amine (-NH₂): Acts as both a hydrogen-bond donor and acceptor. Solvents with strong hydrogen-bond acceptor capabilities (e.g., the oxygen in DMSO or THF) will form highly favorable localized interactions with the amine protons, driving dissolution.

  • The Pyrazole Ring: The N2 nitrogen on the pyrazole ring is a potent hydrogen-bond acceptor. Polar protic solvents (like Methanol) can donate protons to this site, further stabilizing the solvated monomer.

  • The Aromatic and Methyl Moieties: These regions dictate the molecule's lipophilicity (estimated logP≈1.8−2.5 ). They require solvents capable of forming adequate hydrophobic cavities through dispersion forces (e.g., Dichloromethane).

When we place this molecule in a non-polar aliphatic solvent like n-heptane, the weak London dispersion forces of the solvent are vastly insufficient to overcome the strong intermolecular hydrogen bonds of the API's crystal lattice, resulting in near-zero solubility [3].

SolvationLogic Molecule 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) Aniline Primary Amine (-NH2) H-Bond Donor/Acceptor Molecule->Aniline Pyrazole Pyrazole Ring H-Bond Acceptor (N2) Molecule->Pyrazole Lipophilic Aromatic Rings & Methyl Hydrophobic Interactions Molecule->Lipophilic PolarAprotic Polar Aprotic Solvents (e.g., DMSO, DMF) High Solvation Aniline->PolarAprotic Strong Dipole Interaction PolarProtic Polar Protic Solvents (e.g., MeOH, EtOH) Moderate Solvation Aniline->PolarProtic H-Bonding Pyrazole->PolarAprotic Dipole-Dipole Pyrazole->PolarProtic H-Bonding Lipophilic->PolarAprotic Hydrophobic Cavity Formation NonPolar Non-Polar Aliphatic (e.g., Hexane) Poor Solvation Lipophilic->NonPolar Weak Dispersion Forces

Solvation mechanism logic mapping functional groups to solvent interactions.

Empirical Solubility Matrix

Based on the structural causality outlined above, the quantitative solubility profile of 4-(4-Methyl-1H-pyrazol-1-yl)aniline across various organic solvent classes is summarized below. These values represent expected thermodynamic equilibrium concentrations at 25°C.

Solvent ClassificationRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Primary Solvation Driver
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0Strong dipole, H-bond acceptor
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 50.0Strong dipole, H-bond acceptor
Halogenated Dichloromethane (DCM)8.920.0 - 40.0Dispersion, hydrophobic cavity
Polar Protic Methanol (MeOH)32.715.0 - 30.0H-bond donor/acceptor
Ether Tetrahydrofuran (THF)7.510.0 - 25.0H-bond acceptor, moderate dipole
Non-Polar Aliphatic n-Heptane1.9< 1.0Weak dispersion forces (insufficient)

Note: For biological assay preparation, DMSO is the undisputed solvent of choice due to its ability to disrupt the solid-state lattice completely, ensuring the compound is fully monomeric before aqueous dilution.

Experimental Workflow: High-Throughput Thermodynamic Solubility Screening

Relying solely on visual solubility (kinetic solubility) is a common pitfall that leads to the formation of metastable supersaturated solutions, which inevitably crash out during downstream processing. To establish absolute trustworthiness in your data, you must utilize a self-validating thermodynamic shake-flask methodology [4].

Step-by-Step Methodology
  • Solid Dispensing: Accurately weigh 2.0 mg of 4-(4-Methyl-1H-pyrazol-1-yl)aniline into a 2 mL glass HPLC vial.

  • Solvent Addition: Add 100 µL of the target organic solvent to achieve a theoretical maximum concentration ( Cmax​ ) of 20 mg/mL. Ensure the vial is hermetically sealed to prevent solvent evaporation.

  • Equilibration (The Critical Step): Place the vials in a temperature-controlled thermoshaker at 25.0 ± 0.1 °C. Agitate at 750 rpm.

  • Self-Validation Sampling:

    • Extract a 10 µL aliquot at t=24 hours .

    • Extract a second 10 µL aliquot at t=48 hours .

    • Logic Check: If the quantified concentration difference between the 24h and 48h time points is <5% , you have successfully proven that the system has reached true thermodynamic equilibrium. If the concentration is still rising, extend the incubation.

  • Phase Separation: Centrifuge the extracted aliquots at 15,000 × g for 15 minutes to firmly pellet any undissolved micro-crystals.

  • Quantification: Dilute the supernatant into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) and analyze via HPLC-UV ( λ=254 nm) against a pre-established multi-point calibration curve.

ProtocolWorkflow Step1 1. Solid Dispensing Accurate weighing of API into vials Step2 2. Solvent Addition Controlled volume dispensing Step1->Step2 Step3 3. Equilibration 24-48h agitation at controlled temp Step2->Step3 Step4 4. Phase Separation Ultracentrifugation / Filtration Step3->Step4 Step5 5. Quantification HPLC-UV or LC-MS analysis Step4->Step5 Step6 6. Validation Compare 24h vs 48h data points Step5->Step6

Self-validating high-throughput thermodynamic solubility screening workflow.

Solvent-Dependent Stability and Reactivity Considerations

Solubility is only half the battle; chemical stability within that solvent is equally paramount. When handling 4-(4-Methyl-1H-pyrazol-1-yl)aniline, researchers must be acutely aware of solvent-induced reactivity:

  • Ketone Solvents (Acetone, MEK): While this compound will exhibit moderate solubility in ketones, prolonged storage in these solvents will lead to the formation of a Schiff base (imine) via condensation with the primary aniline group. Avoid ketones for stock solution storage.

  • Halogenated Solvents (DCM, Chloroform): Excellent for immediate synthetic extraction, but prolonged exposure to light and oxygen can lead to the generation of phosgene or HCl, which will rapidly protonate the aniline, altering its solubility profile and precipitating the hydrochloride salt.

  • DMSO: The gold standard for long-term storage. However, ensure the DMSO is anhydrous (stored over molecular sieves). Water absorption from the atmosphere will drastically reduce the solubility capacity of the DMSO, causing the hydrophobic pyrazole-aniline to precipitate out of solution over time.

References

  • Title: High throughput solubility measurement in drug discovery and development Source: Advanced Drug Delivery Reviews, Volume 59, Issue 7, 2007. URL: [Link]

  • Title: Chapter 9.2: Solubility and Structure Source: Chemistry LibreTexts, UCDavis. URL: [Link]

  • Title: Studies on the hydrogen bonding of aniline's derivatives by FT-IR Source: ResearchGate (Spectroscopy Literature). URL: [Link]

  • Title: Development of a Small-Scale Automated Solubility Measurement Apparatus Source: Organic Process Research & Development, American Chemical Society (ACS), 2005. URL: [Link]

Exploratory

Architecting the Hinge: Discovery and Optimization of Novel Pyrazole-Based Kinase Inhibitors

Executive Summary As the landscape of targeted therapeutics evolves, the pyrazole scaffold has emerged as a cornerstone in the rational design of small-molecule kinase inhibitors. As a Senior Application Scientist, I app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted therapeutics evolves, the pyrazole scaffold has emerged as a cornerstone in the rational design of small-molecule kinase inhibitors. As a Senior Application Scientist, I approach drug discovery not merely as a sequence of chemical reactions, but as the engineering of a self-validating system. This technical guide explores the mechanistic rationale, synthetic construction, and rigorous biochemical validation required to develop next-generation pyrazole-based kinase inhibitors. By prioritizing thermodynamic binding validation and live-cell target engagement, we can systematically eliminate false positives and accelerate the translation of novel pharmacophores into the clinic.

Mechanistic Rationale: The Pyrazole Scaffold as a Privileged Hinge Binder

The orthosteric ATP-binding pocket of protein kinases is highly conserved, presenting a unique challenge for achieving selectivity. However, the 1H-pyrazole ring serves as an exceptional bioisostere for the adenine moiety of ATP.

The Causality of the Scaffold: We utilize the pyrazole core because its adjacent nitrogen atoms (N1 and N2) act as a highly efficient bidentate hydrogen bond donor-acceptor pair. When a kinase adopts its active conformation, these nitrogen atoms form robust hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region (typically interacting with residues like Valine or Leucine). This thermodynamic anchoring is the primary reason pyrazole derivatives have been extensively evaluated as kinase inhibitors over the past decade, demonstrating profound efficacy in oncology, neurodegeneration, and inflammatory diseases [1].

Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation Akt Akt1 (Protein Kinase B) PIP3->Akt Recruitment mTOR mTORC1 Akt->mTOR Activation Survival Cell Survival & Proliferation mTOR->Survival Pathway Execution Inhibitor Pyrazole Inhibitor (e.g., Afuresertib) Inhibitor->Akt ATP-Competitive Hinge Inhibition

Fig 1: PI3K/Akt signaling cascade illustrating pyrazole-mediated hinge-binding inhibition at Akt1.

De Novo Design & Structure-Activity Relationship (SAR) Engineering

While the hinge region anchors the molecule, achieving kinome-wide selectivity requires exploiting adjacent, less-conserved hydrophobic pockets (such as the gatekeeper residue or the DFG-out conformation).

In the discovery of 3-amino-1H-pyrazole-based inhibitors targeting the understudied PCTAIRE family (e.g., CDK16), small modifications on the pyrazole ring dictated the selectivity profile. We avoid simple alkyl residues on the pyrazole, as they often lead to promiscuous binding across the kinome. Instead, incorporating sterically constrained functional groups (such as cyclopropyl moieties) dramatically shifts selectivity and improves cellular potency by perfectly complementing the specific topography of the target's binding cleft [2].

Synthetic Workflows: Constructing the Pyrazole Core

To generate these precise scaffolds, we employ a 1,3-dipolar cycloaddition rather than classical condensation. We choose this methodology because it provides superior regioselectivity and accommodates a broader range of functionalized alkynes, enabling rapid, late-stage functionalization for SAR library generation [3].

Protocol 1: 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
  • Step 1: Reagent Preparation (Dipole Generation): Generate the nitrile imine dipole in situ from a hydrazonoyl halide precursor. Dissolve the precursor in anhydrous tetrahydrofuran (THF) at 0°C and add a mild base (e.g., triethylamine) dropwise. Causality: Low temperatures prevent the dimerization of the highly reactive dipole.

  • Step 2: Cycloaddition: Introduce the functionalized alkyne (dipolarophile) dropwise to the reaction mixture. Elevate the temperature to 40°C. Causality: The thermal energy drives the cycloaddition thermodynamically, favoring the formation of the fully aromatic 1H-pyrazole ring.

  • Step 3: Reaction Monitoring: Track progression via LC-MS. The formation of the five-membered pyrazole ring is typically complete within 4-6 hours.

  • Step 4: Purification & Validation: Quench the reaction with aqueous NH₄Cl, extract with ethyl acetate, and purify via preparative HPLC. Causality: Compounds must be purified to >95% to prevent trace impurities from causing false positives in highly sensitive downstream biochemical assays.

Biochemical & Cellular Profiling: A Self-Validating System

A compound's ability to inhibit an enzyme in a cell-free buffer does not guarantee it will function as a drug. To ensure scientific integrity, we utilize a self-validating assay cascade that confirms direct thermodynamic binding, evaluates off-target liabilities, and proves live-cell target engagement.

Protocol 2: The Self-Validating Assay Cascade
  • Primary Screen: Differential Scanning Fluorimetry (DSF)

    • Procedure: Incubate the purified recombinant kinase domain with 10 µM of the pyrazole compound and SYPRO Orange dye. Gradually increase the temperature from 25°C to 95°C using a qPCR machine.

    • Causality: Before running expensive enzymatic assays, we must confirm direct thermodynamic stabilization of the kinase domain. A positive shift in melting temperature (ΔTm > 2°C) indicates the compound physically binds and stabilizes the folded protein.

  • Secondary Screen: Kinome Selectivity Profiling

    • Procedure: Subject lead compounds to a competitive binding assay (e.g., KINOMEscan) against a panel of ~100 kinases to calculate the dissociation constant ( Kd​ ).

    • Causality: Pyrazoles can inherently be promiscuous hinge-binders. This step ensures the compound exhibits a Kd​ < 100 nM for the primary target and >1 µM for anti-targets, establishing a safe therapeutic window.

  • Tertiary Screen: NanoBRET Target Engagement

    • Procedure: Transfect HEK293T cells with a kinase-NanoLuc fusion plasmid. Add a cell-permeable fluorescent tracer and the pyrazole inhibitor. Measure the reduction in Bioluminescence Resonance Energy Transfer (BRET) signal as the inhibitor displaces the tracer.

    • Causality: A compound may bind in vitro but fail to cross the lipid bilayer or compete with high intracellular ATP concentrations (~1-5 mM). NanoBRET validates that the compound successfully permeates the cell and engages the target in a physiological environment, yielding a highly accurate cellular EC50​ [2].

Workflow Syn 1,3-Dipolar Cycloaddition Pur HPLC/MS Purification Syn->Pur Yield >80% DSF Thermal Shift (DSF) Assay Pur->DSF Primary Screen Kin Kinome Selectivity Profiling DSF->Kin u0394Tm > 5u00B0C Nano NanoBRET Target Engagement Kin->Nano Selectivity Cell Cell Cycle Analysis Nano->Cell EC50 Validation Lead SAR Lead Optimization Cell->Lead Efficacy Lead->Syn Next Gen

Fig 2: Self-validating discovery workflow for pyrazole-based kinase inhibitors.

Quantitative Data Summary

The following table synthesizes quantitative SAR and biological evaluation data from key pyrazole-based kinase inhibitors discussed in the literature, illustrating the translation from in vitro affinity to cellular efficacy.

Compound DesignationPrimary Kinase TargetIn Vitro Affinity ( IC50​ / Kd​ )Cellular Efficacy ( EC50​ / IC50​ )Primary Indication / ApplicationReference
Afuresertib (GSK2110183) Akt10.08 nM ( Ki​ )< 1 µMMultiple Myeloma / Solid Tumors[1]
Compound 43d CDK16 (PCTAIRE)160 nM ( Kd​ )33.0 – 124.0 nMOncology (Dark Kinome Probe)[2]
Compound 248 Multi-kinaseN/A50 – 100 µMHepatocellular Carcinoma (HCC)[3]

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules (2022).[Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences (2022).[Link]

  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. European Journal of Medicinal Chemistry (2012).[Link]

Foundational

In Silico ADMET Prediction for Pyrazole Aniline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Pyrazole Aniline Scaffold and the ADMET Imperative Pyrazole aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pha...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Aniline Scaffold and the ADMET Imperative

Pyrazole aniline derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of pharmacological activities, including kinase inhibition for oncology and anti-inflammatory applications.[1][2] However, the journey from a potent "hit" compound to a viable drug candidate is fraught with challenges, a significant portion of which are attributable to poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles. Historically, unfavorable ADMET properties have been a leading cause of costly late-stage failures in clinical trials.[3][4]

The strategic integration of in silico ADMET prediction into the early stages of the drug discovery pipeline—the Design-Make-Test-Analyze (DMTA) cycle—is no longer a niche methodology but a critical, cost-saving necessity.[5] By computationally modeling a compound's behavior in the body before it is even synthesized, researchers can "fail early and fail cheap," prioritizing candidates with the highest probability of success and guiding medicinal chemistry efforts to mitigate liabilities.[6] This guide provides a technical framework for conducting and interpreting in silico ADMET predictions specifically for pyrazole aniline derivatives, leveraging freely accessible computational tools.

Part 1: Foundational Concepts in Computational ADMET Profiling

Before detailing the workflow, it is essential to understand the core pharmacokinetic principles and the computational models used to predict them. ADMET properties dictate a drug's bioavailability, efficacy, and safety profile.[7]

  • Absorption : The process by which a drug enters the bloodstream. Key in silico predictions include Human Intestinal Absorption (HIA) and permeability through cell monolayers like Caco-2.

  • Distribution : The reversible transfer of a drug from the bloodstream to various tissues. Critical predictions include Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).

  • Metabolism : The chemical conversion of drugs into new compounds (metabolites) by enzymes. Predictions focus on identifying metabolic liabilities, primarily through interactions with the Cytochrome P450 (CYP) family of enzymes.[8]

  • Excretion : The removal of the drug and its metabolites from the body. This is often inferred from metabolism and clearance (CL) predictions.

  • Toxicity : The potential for a compound to cause adverse effects. Key computational alerts include mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.[9][10]

The predictive power of in silico tools is primarily built on Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms.[7][11] These models are trained on large datasets of known compounds with experimentally determined ADMET properties, allowing them to learn the complex relationships between a molecule's structural features and its pharmacokinetic behavior.[12][13]

Part 2: A Step-by-Step In Silico ADMET Prediction Workflow

This section provides a detailed, self-validating protocol for assessing pyrazole aniline derivatives using a combination of robust, freely available web-based tools. The causality behind each step is explained to ensure scientific integrity.

Experimental Protocol: In Silico ADMET Analysis

Objective: To perform a comprehensive ADMET profile prediction for a library of virtual or newly synthesized pyrazole aniline derivatives.

Materials:

  • A 2D chemical drawing software (e.g., ChemDraw).

  • A list of compounds in a simplified molecular-input line-entry system (SMILES) format.[14]

  • Access to web servers: SwissADME ([Link]) and admetSAR ([Link]6]

Methodology:

  • Compound Preparation (Input Generation):

    • Step 1a: Draw the 2D structures of your pyrazole aniline derivatives.

    • Step 1b: Convert these structures into SMILES strings. This format is a universal standard for computational chemistry tools. It is crucial to ensure correct representation of stereochemistry and tautomeric forms, as these can significantly impact predictions.

    • Step 1c: Create a list of these SMILES strings, one per line, in a plain text file for batch processing.

  • Pharmacokinetic & Physicochemical Profiling (SwissADME):

    • Step 2a: Navigate to the SwissADME website. Its models are well-regarded for predicting physicochemical properties, drug-likeness, and key pharmacokinetic parameters.[6][15]

    • Step 2b: Copy and paste your list of SMILES strings into the input window and run the analysis. The tool is designed for rapid, high-throughput screening.[16]

    • Step 2c: Analyze the primary output, focusing on:

      • Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and TPSA (Topological Polar Surface Area). These are fundamental to absorption and distribution.

      • Lipinski's Rule of Five: A critical first-pass filter for "drug-likeness" and potential oral bioavailability.[17][18] A compound is likely to have poor absorption or permeation if it violates more than one of these rules: MW ≤ 500 Da, LogP ≤ 5, H-bond donors ≤ 5, H-bond acceptors ≤ 10.[19]

      • Water Solubility (LogS): Poor solubility is a major hurdle for oral absorption. The predicted LogS value provides an early warning.

      • Pharmacokinetics: Pay close attention to predictions for GI absorption (High/Low), BBB permeant (Yes/No), and CYP enzyme inhibition (e.g., CYP2D6, CYP3A4). Inhibition of these enzymes is a primary cause of drug-drug interactions.[8]

      • Bioavailability Radar: This provides a rapid visual assessment of the compound’s suitability for oral administration based on six key physicochemical properties.[20]

  • Toxicity and Detailed ADME Prediction (admetSAR):

    • Step 3a: Navigate to the admetSAR website. This server provides predictions for a broader range of toxicity endpoints.[12][21]

    • Step 3c: Scrutinize the toxicity predictions:

      • Ames Toxicity: Predicts the mutagenic potential of the compound. A positive result is a significant red flag.

      • hERG Inhibition: Blockade of the hERG potassium channel is a major indicator of potential cardiotoxicity.[9][24] The model will predict whether the compound is an inhibitor (Class I) or non-inhibitor (Class II).

      • Hepatotoxicity: Predicts the potential for drug-induced liver injury.

    • Step 3d: Review overlapping ADME predictions (e.g., BBB permeability, P-glycoprotein substrate) to corroborate the findings from SwissADME.

Workflow Visualization

ADMET_Workflow cluster_prep Step 1: Compound Preparation cluster_swiss Step 2: SwissADME Analysis cluster_admetSAR Step 3: admetSAR Analysis cluster_analysis Step 4: Data Interpretation Start Design Pyrazole Aniline Derivatives SMILES Generate SMILES Strings Start->SMILES SwissADME Input SMILES to SwissADME SMILES->SwissADME admetSAR Input SMILES to admetSAR SMILES->admetSAR PhysChem Physicochemical Properties (LogP, MW, TPSA) SwissADME->PhysChem Lipinski Drug-Likeness (Lipinski's Rule of Five) SwissADME->Lipinski PK Pharmacokinetics (GI, BBB, CYP Inhibition) SwissADME->PK Analysis Synthesize & Analyze Data PhysChem->Analysis Lipinski->Analysis PK->Analysis Tox Toxicity Prediction (Ames, hERG, Hepatotoxicity) admetSAR->Tox ADME_val ADME Validation (BBB, P-gp Substrate) admetSAR->ADME_val Tox->Analysis ADME_val->Analysis Decision Prioritize / Deprioritize Lead Optimization Analysis->Decision

Caption: A typical workflow for in silico ADMET prediction of novel compounds.

Part 3: Interpreting ADMET Data for Pyrazole Aniline Derivatives

The raw output from these servers requires careful interpretation. The goal is to build a holistic profile of each compound to make informed decisions.

Data Summary Table

The table below presents a hypothetical ADMET profile for a series of pyrazole aniline derivatives, summarizing key quantitative and qualitative data for easy comparison.

Compound ID MW (Da) LogP LogS (aq.) Lipinski Violations GI Abs. BBB Perm. CYP3A4 Inhibitor hERG Inhibitor Ames Toxic Overall Assessment
PA-01 450.53.8-4.50HighYesNoNoNoPromising
PA-02 510.25.3-5.82 (MW, LogP)LowNoYesNoNoPoor PK
PA-03 480.64.2-4.10HighNoNoYesNoCardiotoxicity Risk
PA-04 465.13.5-3.90HighNoYesNoYesMutagenicity Risk

Data is illustrative. MW=Molecular Weight; LogP=Lipophilicity; LogS=Aqueous Solubility; GI Abs.=Gastrointestinal Absorption; BBB Perm.=Blood-Brain Barrier Permeant; CYP=Cytochrome P450; hERG=human Ether-à-go-go-Related Gene.

Decision-Making Framework

The interpretation of this data feeds directly into the lead optimization cycle. A compound's profile determines its fate.

Decision_Tree Start ADMET Profile of Pyrazole Aniline Derivative Lipinski_Check Lipinski Violations > 1? Start->Lipinski_Check Tox_Check Key Toxicity Alerts? (Ames, hERG) Lipinski_Check->Tox_Check No Deprioritize_PK Deprioritize or Redesign (Improve Physicochemical Prop.) Lipinski_Check->Deprioritize_PK Yes PK_Check Poor PK Predicted? (Low GI Abs, High CYP Inh.) Tox_Check->PK_Check No Deprioritize_Tox Deprioritize or Redesign (Remove Toxicophore) Tox_Check->Deprioritize_Tox Yes Optimize_PK Deprioritize or Redesign (Modify Metabolic Soft Spots) PK_Check->Optimize_PK Yes Prioritize Prioritize for Synthesis & In Vitro Testing PK_Check->Prioritize No

Caption: Decision-making based on integrated in silico ADMET results.

Expert Insights on Interpretation:

  • Causality is Key: Do not just observe a flag; understand its origin. A high LogP value (>5) often correlates with poor solubility and increased metabolism, providing a clear rationale for deprioritization.[25] A positive Ames test suggests the molecule may interact with DNA, a fundamental toxicity concern.

  • Balance is Everything: No drug is perfect. A minor liability, such as weak inhibition of a single CYP enzyme, might be acceptable if the compound has outstanding potency and an otherwise clean profile. The goal is multi-parameter optimization.[26]

  • The "Applicability Domain": Be aware that predictions are most reliable when the query molecule is structurally similar to the compounds in the model's training set.[23] Significant deviations may lead to less accurate predictions.

  • In Silico is a Guide, Not a Replacement: These computational tools are designed to filter large numbers of compounds and highlight potential risks.[22][27] Promising candidates identified through this workflow must always be validated through subsequent in vitro and in vivo experiments.[28]

Conclusion

The integration of in silico ADMET prediction is an indispensable component of modern drug discovery. For researchers working with pyrazole aniline derivatives, the strategic application of tools like SwissADME and admetSAR provides a rapid, cost-effective, and data-driven methodology to de-risk projects early. By understanding the theoretical underpinnings, following a systematic workflow, and interpreting the resulting data with scientific rigor, development teams can better navigate the complex path from chemical concept to clinical candidate, ultimately increasing the probability of success.

References

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline from 4-Fluoroaniline

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a highly robust, scalable, and mechanistically validated protocol for the synthesis of 4-(4-Methyl-1H-pyrazol-1...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Objective: To provide a highly robust, scalable, and mechanistically validated protocol for the synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline, overcoming the intrinsic kinetic barriers of unactivated C–F bond functionalization.

Introduction & Mechanistic Rationale

The synthesis of 1-arylpyrazoles is a cornerstone in the development of modern pharmaceuticals and agrochemicals. However, synthesizing 4-(4-Methyl-1H-pyrazol-1-yl)aniline directly from 4-fluoroaniline presents a significant chemical challenge.

The Kinetic Barrier: Nucleophilic aromatic substitution (SNAr) requires an electron-deficient aromatic ring to stabilize the anionic Meisenheimer intermediate. In 4-fluoroaniline, the para-amino (–NH2) group is strongly electron-donating via resonance. This enriches the aromatic π -system, drastically increasing the activation energy required to cleave the highly stable C(sp2)–F bond (126 kcal/mol)[1]. Consequently, direct SNAr with a moderate nucleophile like 4-methylpyrazole fails under standard conditions.

The Solution (Electronic Umpolung): To bypass this barrier without relying on expensive and air-sensitive transition-metal catalysts, we employ an electronic umpolung (polarity reversal) strategy.

  • Activation: The electron-donating –NH2 group is oxidized to a strongly electron-withdrawing nitro (–NO2) group. This reverses the electronic nature of the ring, transforming it into an electron-deficient electrophile.

  • Substitution: The C–F bond, now highly activated by the para-nitro group, undergoes rapid and quantitative SNAr with 4-methylpyrazole.

  • Deprotection/Reduction: The nitro group is chemoselectively reduced back to the required amine, yielding the target molecule.

G A 4-Fluoroaniline (Electron-Rich) B 1-Fluoro-4-nitrobenzene (Electron-Deficient) A->B Step 1: Oxidation (Oxone) C 1-(4-Nitrophenyl)- 4-methyl-1H-pyrazole B->C Step 2: S_NAr (4-Methylpyrazole) D 4-(4-Methyl-1H- pyrazol-1-yl)aniline C->D Step 3: Reduction (Pd/C, H2) N1 NH2 deactivates C-F. Direct S_NAr fails. N1->A N2 NO2 activates C-F via electron withdrawal. N2->B N3 Restores aniline without cleaving C-N. N3->C

Workflow of the electronic umpolung strategy for synthesizing 4-(4-Methyl-1H-pyrazol-1-yl)aniline.

Step-by-Step Experimental Protocols

This three-step protocol is designed to be a self-validating system, ensuring high fidelity and scalability on the bench.

Step 1: Oxidation of 4-Fluoroaniline (C–F Bond Activation)

Objective: Convert the deactivating amine into an activating nitro group.

  • Setup: In a 500 mL round-bottom flask, dissolve 4-fluoroaniline (11.1 g, 100 mmol) in a mixture of acetone (150 mL) and water (50 mL).

  • Reagent Addition: Place the flask in an ice-water bath. Slowly add Oxone (potassium peroxymonosulfate, 122.8 g, 200 mmol) in portions over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Remove the ice bath and stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Filter the precipitated salts and wash with acetone. Concentrate the filtrate under reduced pressure to remove acetone. Extract the aqueous residue with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and evaporate to yield 1-fluoro-4-nitrobenzene as a pale yellow liquid.

  • Causality Insight: Oxone is selected over mCPBA or heavy-metal oxidants because it is environmentally benign and prevents over-oxidation. The biphasic solvent system acts as a thermal buffer, controlling the exothermic oxidation process.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

Objective: Form the critical C–N bond via displacement of the activated fluoride.

  • Setup: To a dry 250 mL flask equipped with a reflux condenser, add 1-fluoro-4-nitrobenzene (14.1 g, 100 mmol) and 4-methyl-1H-pyrazole (9.0 g, 110 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add finely powdered, anhydrous K2CO3 (27.6 g, 200 mmol) to the solution.

  • Reaction: Heat the suspension to 80 °C under a nitrogen atmosphere for 6 hours. Reaction progress can be monitored by TLC (Hexanes:EtOAc 3:1).

  • Workup: Cool the mixture to room temperature and pour it into 400 mL of ice-cold distilled water. Stir for 30 minutes until the product precipitates. Filter the solid, wash extensively with water to remove residual DMF, and dry under vacuum to afford 1-(4-nitrophenyl)-4-methyl-1H-pyrazole .

  • Causality Insight: K2CO3 deprotonates the pyrazole, generating a highly nucleophilic pyrazolate anion. DMF, a polar aprotic solvent, leaves this anion unsolvated and highly reactive while stabilizing the anionic Meisenheimer transition state. The para-nitro group acts as an essential electron sink, drastically lowering the activation energy for C–F bond cleavage.

Step 3: Catalytic Hydrogenation (Deprotection)

Objective: Restore the aniline functionality without cleaving the newly formed C–N bond.

  • Setup: Dissolve 1-(4-nitrophenyl)-4-methyl-1H-pyrazole (20.3 g, 100 mmol) in HPLC-grade Methanol (200 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 2.0 g) under a steady stream of nitrogen to prevent ignition of the solvent.

  • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) three times. Stir the mixture vigorously under an H2 balloon (1 atm) at room temperature for 2–3 hours.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional methanol. Concentrate the filtrate under reduced pressure to afford the target 4-(4-Methyl-1H-pyrazol-1-yl)aniline as an off-white solid.

  • Causality Insight: Heterogeneous Pd/C under mild H2 pressure chemoselectively reduces the nitro group. The ambient temperature and low pressure strictly prevent unwanted hydrogenolysis of the C–N bond or saturation of the highly stable aromatic pyrazole ring.

Alternative Approach: Direct Transition-Metal Catalysis

While the Umpolung strategy is the most robust bench-scale method, recent advances in organometallic chemistry offer direct C–F amination pathways.

Nickel-Catalyzed Amination: Sawamura and co-workers have demonstrated that unactivated aryl fluorides can undergo direct cross-coupling with amines using Nickel catalysis supported by specialized ligands like 1,2-bis(dicyclohexylphosphino)benzene (DCYPBz)[2]. Similarly, organic photoredox catalysis has emerged as a metal-free alternative for defluoroamination[1].

Why it is less preferred here: Direct Ni-catalyzed cross-coupling of 4-fluoroaniline is severely complicated by the presence of the free primary amine (–NH2). The amine can competitively bind to the highly oxophilic Nickel center, leading to catalyst poisoning or unwanted oligomerization. Therefore, the metal-free Umpolung sequence remains the industrially preferred, self-validating route.

Quantitative Data Summary

The table below summarizes the operational metrics of the Electronic Umpolung protocol, highlighting its efficiency and scalability.

StepTransformationTypical Yield (%)Reaction TimeKey Causality / Observation
1 Oxidation to Nitroarene85 – 90%4 hOxone prevents over-oxidation; biphasic system controls exotherm.
2 SNAr with 4-Methylpyrazole92 – 95%6 hDMF maximizes pyrazolate nucleophilicity; quantitative conversion.
3 Catalytic Hydrogenation95 – 98%2 hPd/C ensures chemoselective reduction; no C–N cleavage observed.
Overall 4-Fluoroaniline Target 74 – 83% ~12 h Highly scalable, avoids expensive transition-metal catalysts.

References

  • Harada, T., Ueda, Y., Iwai, T., & Sawamura, M. (2018). Nickel-catalyzed amination of aryl fluorides with primary amines. Chemical Communications, 54(14), 1718-1721.

  • Pistritto, V. A., Schutzbach-Horton, M. E., & Nicewicz, D. A. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 17187-17194.

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of N-Arylpyrazoles via Buchwald-Hartwig Amination

Introduction: The Strategic Value of N-Arylpyrazoles The pyrazole motif is a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs and agrochemicals. Its unique electronic p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of N-Arylpyrazoles

The pyrazole motif is a cornerstone of modern medicinal chemistry, appearing in the structures of numerous blockbuster drugs and agrochemicals. Its unique electronic properties and ability to act as a versatile scaffold for molecular elaboration have made it a privileged heterocycle in drug discovery. The direct N-arylation of the pyrazole core is a critical transformation, as it introduces a key vector for modulating pharmacological activity, tuning physicochemical properties, and exploring structure-activity relationships (SAR).

Historically, the synthesis of N-arylpyrazoles was often hampered by the limitations of classical methods like the Ullmann condensation, which typically require harsh reaction conditions and exhibit limited substrate scope. The advent of the Buchwald-Hartwig amination has revolutionized this field, providing a mild, efficient, and broadly applicable palladium-catalyzed method for forging the critical C–N bond between a pyrazole and an aryl (pseudo)halide.[1][2][3] This guide provides an in-depth exploration of the Buchwald-Hartwig amination for pyrazole synthesis, offering mechanistic insights, field-tested protocols, and robust troubleshooting strategies for researchers in drug development and synthetic chemistry.

Pillar 1: Understanding the Catalytic System

The success of any Buchwald-Hartwig amination hinges on the rational selection of its core components. Each element of the catalytic system—the palladium source, the ligand, the base, and the solvent—plays a synergistic role in achieving high efficiency and yield.

  • Palladium Source: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern, well-defined palladium precatalysts are often preferred for their reliability and ease of use.[4] These "precatalysts" (e.g., G3 or G4 Buchwald precatalysts) are air-stable and facilitate the clean, stoichiometric generation of the active monoligated Pd(0) species in solution, leading to more reproducible results and avoiding the inconsistencies that can arise from in-situ reduction of Pd(II) sources.[4][5]

  • The Ligand: The Heart of the Catalyst: The choice of phosphine ligand is arguably the most critical parameter in a Buchwald-Hartwig reaction.[5] For the N-arylation of pyrazoles, bulky, electron-rich biaryl phosphine ligands are the gold standard.[6][7] These ligands, such as BrettPhos, tBuXPhos, and JohnPhos, serve multiple functions:

    • Stabilize the Pd(0) Center: They prevent palladium black precipitation.[5]

    • Promote Oxidative Addition: Their electron-rich nature facilitates the initial reaction of the palladium with the aryl halide.

    • Accelerate Reductive Elimination: Their steric bulk forces the pyrazole and aryl groups into close proximity on the palladium center, promoting the final, product-forming step.[6] This is often the rate-limiting step, and its acceleration is key to an efficient catalytic cycle.

  • The Base: The Proton Manager: The base is required to deprotonate the pyrazole N-H proton, forming the active pyrazolide nucleophile. The choice of base is a balance between reactivity and functional group tolerance.

    • Strong, Non-coordinating Bases: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are highly effective and widely used.[4][8]

    • Weaker Bases: For substrates with base-sensitive functional groups (e.g., esters, nitro groups), weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed, though this may require higher reaction temperatures or longer reaction times.[4][9]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are standard choices.[4][10] It is imperative that the solvent is thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the sensitive Pd(0) catalyst.[4][5]

Pillar 2: The Catalytic Cycle and Mechanism

The Buchwald-Hartwig amination proceeds via a well-established catalytic cycle. Understanding this mechanism is crucial for rational troubleshooting and optimization. The reaction begins with the active Pd(0)L complex, where 'L' represents the phosphine ligand.[1][9][11]

  • Oxidative Addition: The cycle commences with the insertion of the Pd(0) catalyst into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate.[11][12]

  • Ligand Exchange & Deprotonation: The pyrazole coordinates to the Pd(II) center. In the presence of a base, the pyrazole N-H is deprotonated to form a palladium-pyrazolide complex.

  • Reductive Elimination: This is the final and often rate-determining step. The aryl group and the pyrazolide moiety are eliminated from the palladium center, forming the desired N-arylpyrazole product and regenerating the active Pd(0)L catalyst, which re-enters the cycle.[9][11]

G pd0 Pd(0)L (Active Catalyst) oa_complex L-Pd(II)(Ar)(X) pd0->oa_complex Oxidative Addition amide_complex L-Pd(II)(Ar)(Pyrazole) oa_complex->amide_complex Ligand Exchange & Deprotonation amide_complex->pd0  Regeneration product N-Arylpyrazole (Product) amide_complex->product Reductive Elimination hx_base [Base-H]+X- arx Ar-X pyrazole Pyrazole-H Base

Caption: The catalytic cycle for the Buchwald-Hartwig N-arylation of pyrazoles.

Pillar 3: Experimental Protocols & Workflow

Adherence to a rigorous experimental protocol is essential for success and reproducibility. The following section details a general procedure for the N-arylation of a pyrazole with an aryl bromide, along with a workflow for reaction optimization.

General Protocol: N-Arylation of 1H-Pyrazole with 4-Bromotoluene

Reagents and Equipment:

  • Reactants: 1H-Pyrazole, 4-Bromotoluene

  • Catalyst System: Pd₂(dba)₃ (Palladium source), BrettPhos (Ligand), Sodium tert-butoxide (Base)

  • Solvent: Anhydrous Toluene

  • Glassware: Schlenk flask or microwave vial, magnetic stir bar

  • Atmosphere: High-purity nitrogen or argon gas line, Schlenk line or glovebox

Procedure:

  • Inert Atmosphere Setup: In a glovebox or under a positive flow of inert gas, add 1H-pyrazole (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.5 mmol, 1.5 equiv), BrettPhos (0.03 mmol, 3 mol%), and Pd₂(dba)₃ (0.01 mmol, 1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Seal the flask. Remove from the glovebox (if used). Add anhydrous, degassed toluene (5 mL) via syringe, followed by 4-bromotoluene (1.2 mmol, 1.2 equiv).

  • Reaction Execution: Backfill the flask with inert gas. Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction's progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS to confirm the consumption of the limiting reagent.[4]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[4][10]

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 1-(p-tolyl)-1H-pyrazole.

Caption: A typical experimental workflow for pyrazole N-arylation.

Pillar 4: Optimization & Troubleshooting

Even with robust protocols, optimization is often necessary for novel or challenging substrates. A systematic approach to troubleshooting is key to overcoming common hurdles.

Data-Driven Optimization

For a new substrate combination, a screening of reaction parameters is highly recommended. The following table illustrates a hypothetical optimization for a challenging coupling.

EntryLigand (2 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)
1JohnPhosNaOtBuToluene10045
2BrettPhosNaOtBuToluene10088
3XantphosNaOtBuToluene10062
4BrettPhosK₃PO₄Dioxane11075
5BrettPhosCs₂CO₃Dioxane11079
6 BrettPhos NaOtBu Dioxane 100 92

This data is illustrative and serves as an example of an optimization table.

Troubleshooting Common Issues

Low yields or failed reactions can often be traced back to a few common culprits.[5]

G start Low or No Yield? check_atmosphere Verify Inert Atmosphere (Degas Solvents, Purge Setup) start->check_atmosphere Yes side_products Side Products Observed? (e.g., Hydrodehalogenation) start->side_products No, but... check_reagents Assess Reagent Quality (Anhydrous Solvent? Pure Amine?) check_atmosphere->check_reagents screen_ligands Screen Ligands (e.g., BrettPhos, tBuXPhos) check_reagents->screen_ligands screen_bases Screen Bases (NaOtBu vs. Cs2CO3) screen_ligands->screen_bases use_precatalyst Switch to Pre-catalyst (e.g., G4-Pd Precatalyst) screen_bases->use_precatalyst success Reaction Optimized use_precatalyst->success check_water Ensure Anhydrous Conditions side_products->check_water Yes lower_temp Lower Reaction Temperature check_water->lower_temp lower_temp->screen_ligands

Caption: A logical guide for troubleshooting common coupling reaction issues.[4]

  • Issue: Low or No Product Yield.

    • Cause: The most common cause is deactivation of the palladium catalyst by oxygen.[4][5]

    • Solution: Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas (argon or nitrogen) from start to finish.[4] Verify the quality of reagents; water can lead to catalyst decomposition.[5]

  • Issue: Starting Material Decomposition.

    • Cause: The base may be too strong for sensitive functional groups on your substrates, especially at high temperatures.[4]

    • Solution: Screen weaker bases like Cs₂CO₃ or K₃PO₄ and consider running the reaction at a lower temperature for a longer duration.[4]

  • Issue: Hydrodehalogenation Side Product.

    • Cause: This side reaction, where the aryl halide is reduced, can be promoted by the presence of water or an inappropriate choice of ligand.

    • Solution: Ensure all reagents and solvents are strictly anhydrous. Screen a different class of ligand that may disfavor this pathway.

  • Issue: Unprotected N-H Pyrazoles.

    • Cause: If the pyrazole substrate has an unprotected N-H group, it can compete in the coupling reaction, potentially leading to undesired side products or polymerization.[4][13]

    • Solution: It is often necessary to protect one of the pyrazole nitrogens (e.g., with a trityl or benzyl group) to ensure regioselective arylation at the desired position.[13][14]

References

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Molecules. Available at: [Link]

  • Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry. Available at: [Link]

  • Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Organic Chemistry Portal. Available at: [Link]

  • Buchwald-Hartwig - Organic Chemistry Portal - Literature. Organic Chemistry Portal. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available at: [Link]

  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews. Available at: [Link]

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. IJCRT.org. Available at: [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed. Available at: [Link]

  • The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. ACS Publications. Available at: [Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? ResearchGate. Available at: [Link]

  • General mechanism of Buchwald‐Hartwig reactions. ResearchGate. Available at: [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. Molecules. Available at: [Link]

  • Buchwald-Hartwig coupling. YouTube. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation. Angewandte Chemie. Available at: [Link]

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals. Available at: [Link]

  • Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. Available at: [Link]

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Method

Application Note: Copper-Catalyzed Ullmann Condensation for the Synthesis of N-Aryl Pyrazoles

Strategic Context & Mechanistic Causality The N-aryl pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in blockbuster drugs such as Celecoxib (COX-2 inhib...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Causality

The N-aryl pyrazole scaffold is a privileged pharmacophore in modern medicinal chemistry, serving as the core structural motif in blockbuster drugs such as Celecoxib (COX-2 inhibitor) and Apixaban (Factor Xa inhibitor). While the palladium-catalyzed Buchwald-Hartwig amination is a powerful method for C–N bond formation, the copper-catalyzed Ullmann condensation offers a highly cost-effective, robust, and scalable alternative[1].

Historically, ligand-free Ullmann couplings required harsh conditions (>150 °C) and stoichiometric amounts of copper, which severely limited functional group tolerance. The modern paradigm shifts this dynamic through the use of bidentate auxiliary ligands (such as diamines or amino acids)[2]. These ligands serve three critical mechanistic functions:

  • Oxidation State Stabilization: They stabilize the active Cu(I) species, preventing its disproportionation into catalytically inactive Cu(0) and Cu(II).

  • Solubility Enhancement: They disrupt the formation of insoluble, polymeric copper-pyrazolide aggregates, maintaining a high concentration of the monomeric active catalyst in solution[3].

  • Electronic Activation: By increasing the electron density at the copper center, bidentate ligands significantly lower the activation energy required for the rate-limiting oxidative addition of the aryl halide[4].

Catalytic Workflow and Pathway

UllmannCatalyticCycle Precatalyst Precatalyst CuI + Ligand (L) ActiveCat Active Catalyst [L-Cu(I)-I] Precatalyst->ActiveCat Solvation & Coordination CuNuc Cu(I)-Nucleophile Complex [L-Cu(I)-Pyrazolide] ActiveCat->CuNuc Ligand Exchange CuIII Oxidative Addition Intermediate [L-Cu(III)(Ar)(Pyrazolide)(I)] CuNuc->CuIII Oxidative Addition (Rate-Limiting) CuIII->ActiveCat Reductive Elimination Product Product N-Aryl Pyrazole CuIII->Product Reagents Pyrazole + Base (- Base·HI) Reagents->CuNuc ArX Aryl Halide (Ar-I / Ar-Br) ArX->CuIII

Catalytic cycle of the Cu-catalyzed Ullmann condensation for N-aryl pyrazole synthesis.

Reaction Parameter Optimization

The success of the Ullmann condensation is highly dependent on the synergistic selection of the copper source, ligand, base, and solvent[5]. The following table summarizes the optimal parameters based on validated empirical data[6].

ParameterOptimal Choice(s)Mechanistic Rationale & Causality
Copper Source CuI (5–10 mol%), Cu₂OCu(I) is the obligate active oxidation state. CuI is air-stable, inexpensive, and rapidly forms highly active complexes with bidentate nitrogen ligands without requiring in situ reduction.
Ligand trans-N,N'-dimethyl-1,2-cyclohexanediamine, DMEDA, L-ProlineBidentate ligands prevent the formation of unreactive Cu-pyrazolide polymers. Diamines are superior for aryl iodides/bromides; amino acids (e.g., L-Proline) offer excellent aqueous solubility for green chemistry applications.
Base K₂CO₃, Cs₂CO₃Required to deprotonate the pyrazole (pKa ~14), generating the nucleophilic pyrazolide anion. Cs₂CO₃ is preferred for sterically hindered or electronically deactivated substrates due to the "cesium effect" (enhanced solubility and reactivity of the resulting anion).
Solvent Toluene, DMF, DMSOToluene allows for high-temperature reflux and simplifies aqueous workup. DMF and DMSO are superior for highly polar substrates or when utilizing amino acid ligands, as they stabilize polar transition states.

Standard Operating Procedure (SOP): Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate

This protocol outlines the synthesis of a model N-aryl pyrazole using a copper-diamine catalytic system[7]. It is designed as a self-validating workflow where physical observations confirm mechanistic progression.

Materials Required
  • Aryl Halide: Ethyl 2-iodobenzoate (1.0 mmol, 276 mg)

  • Nucleophile: Pyrazole (1.2 mmol, 82 mg)

  • Catalyst: Copper(I) iodide (0.05 mmol, 9.5 mg, 5 mol%)

  • Ligand: trans-N,N'-dimethyl-1,2-cyclohexanediamine (0.1 mmol, 14 mg, 10 mol%)

  • Base: Potassium carbonate (2.0 mmol, 276 mg)

  • Solvent: Anhydrous Toluene (1.0 mL)

Step-by-Step Methodology
  • Preparation of the Inert Environment (Critical Step):

    • Charge an oven-dried, resealable Schlenk tube with CuI (9.5 mg) and K₂CO₃ (276 mg).

    • Evacuate the tube and backfill with high-purity Argon. Repeat this cycle three times.

    • Causality: Cu(I) is highly susceptible to aerobic oxidation at elevated temperatures. The presence of oxygen converts the catalyst to Cu(II), which is catalytically inactive for this cycle and will stall the reaction.

  • Reagent Addition:

    • Under a positive flow of Argon, add Pyrazole (82 mg) and Ethyl 2-iodobenzoate (276 mg).

    • Inject anhydrous Toluene (1.0 mL) followed by the liquid ligand, trans-N,N'-dimethyl-1,2-cyclohexanediamine (14 mg).

    • Seal the Schlenk tube securely.

  • Thermal Activation & Reaction Execution:

    • Submerge the sealed tube in a pre-heated oil bath at 110 °C. Stir vigorously (800+ RPM) for 24 hours.

    • Self-Validation Check: Within the first 30–60 minutes, the heterogeneous mixture should transition from a pale suspension to a deep blue, green, or brown hue. This color shift is the optical signature of the active [L-Cu(I)-Pyrazolide] complex forming in solution.

  • Quench and Copper Scavenging Workup:

    • Remove the tube from the heat source and allow it to cool to ambient temperature.

    • Dilute the reaction mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove bulk inorganic salts (K₂CO₃ and KI byproducts).

    • Transfer the filtrate to a separatory funnel and wash with a 10% aqueous ammonium hydroxide (NH₄OH) solution (2 × 10 mL).

    • Causality: The ammonia wash is not merely for neutralization; ammonia acts as a strong, competitive ligand that sequesters residual copper ions, forming the highly water-soluble [Cu(NH₃)₄]²⁺ complex (distinctive deep blue aqueous layer). This prevents heavy metal contamination in the final active pharmaceutical ingredient (API).

  • Isolation:

    • Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-aryl pyrazole.

Analytical Validation & Troubleshooting

  • Issue: Incomplete Conversion / Stalled Reaction

    • Root Cause: Oxidation of the Cu(I) catalyst or ligand degradation.

    • Solution: Ensure strict Schlenk techniques are utilized. If using aryl bromides instead of iodides, the oxidative addition is slower; increase the catalyst loading to 10 mol% and elevate the temperature to 120 °C using DMF as the solvent[8].

  • Issue: Poor Regioselectivity (for unsymmetrical pyrazoles)

    • Root Cause: Steric vs. electronic competition.

    • Solution: N-arylation inherently favors the less sterically hindered nitrogen. To maximize regiocontrol, utilize aryl iodides over aryl bromides, as the lower activation energy required for iodides allows the reaction to proceed under milder conditions, thereby enhancing thermodynamic control[2].

References

  • An In-depth Technical Guide to the Synthesis of Ethyl 2-(1H-pyrazol-1-yl)benzoate. Benchchem.
  • Protocols for the N-arylation of 4-Iodopyrazole: A Detailed Guide for Researchers. Benchchem.
  • Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands. Royal Society of Chemistry.
  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. Journal of Organic Chemistry (ACS).
  • Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Accounts of Chemical Research.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society.
  • Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews (ACS).

Sources

Application

Application Note: 4-(4-Methyl-1H-pyrazol-1-yl)aniline as a Privileged Scaffold in Kinase Inhibitor Design

Executive Summary & Chemical Profile 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) is a highly versatile and privileged small-molecule building block extensively utilized in modern medicinal chemistry[1]. With a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) is a highly versatile and privileged small-molecule building block extensively utilized in modern medicinal chemistry[1]. With a molecular weight of 173.21 g/mol and a Topological Polar Surface Area (TPSA) of 43.84 Ų, it possesses ideal physicochemical properties for oral bioavailability and central nervous system (CNS) penetration[1].

Over the last decade, pyrazole derivatives have emerged as cornerstone scaffolds in targeted drug discovery, featuring prominently in blockbuster kinase inhibitors such as ruxolitinib and baricitinib[2]. This application note details the structural rationale, synthetic workflows, and mechanistic utility of 4-(4-Methyl-1H-pyrazol-1-yl)aniline in the development of novel therapeutics.

Pharmacophore Rationale: The "E-E-A-T" of Scaffold Selection

In rational drug design, every functional group must serve a distinct purpose. The 4-(4-Methyl-1H-pyrazol-1-yl)aniline scaffold is engineered to exploit specific protein-ligand interactions within the ATP-binding pocket of kinases[3]:

  • The Pyrazole Ring (Hinge Binder): The pyrazole moiety acts as a bioisostere for phenyl rings but offers a critical advantage: the N2 atom serves as a potent hydrogen-bond acceptor. This allows the scaffold to anchor directly to the backbone amide NH of the kinase hinge region, mimicking the adenine ring of ATP[3].

  • The 4-Methyl Substitution (Hydrophobic Vector): The addition of a methyl group at the 4-position of the pyrazole provides a small, directed lipophilic vector. This vector perfectly fills adjacent hydrophobic pockets (such as the gatekeeper pocket or DFG-in/out regions), significantly enhancing both binding affinity and kinase selectivity[3][4].

  • The Aniline Moiety (Nucleophilic Handle): The primary amine ( −NH2​ ) acts as a highly reactive nucleophile. It allows medicinal chemists to rapidly diversify the scaffold via amide, urea, or sulfonamide linkages, extending the molecule out of the ATP pocket and into the solvent-exposed region to improve solubility and pharmacokinetic properties[5].

Pharmacophore A 4-(4-Methyl-1H-pyrazol-1-yl)aniline B Aniline (NH2) A->B C Pyrazole Ring A->C D 4-Methyl Group A->D E Solvent-Exposed Region B->E Diversification handle F Kinase Hinge Region C->F H-bond acceptor G Hydrophobic Pocket D->G Lipophilic vector

Structural decomposition and kinase interaction mapping of the pyrazole-aniline scaffold.

Synthetic Workflows & Experimental Protocols

To ensure high-fidelity library generation, the following protocols have been optimized for the functionalization of 4-(4-Methyl-1H-pyrazol-1-yl)aniline. Each protocol is designed as a self-validating system to maximize yield and purity.

Protocol A: Amide Coupling (HATU/DIPEA Mediated)

Causality & Rationale: While EDC/HOBt is standard, HATU is explicitly chosen here. The 7-azabenzotriazole leaving group generated by HATU is highly reactive, which is critical when coupling sterically hindered carboxylic acids to the slightly deactivated aniline nitrogen (due to the electron-withdrawing nature of the para-pyrazole ring).

  • Activation: Dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.2 M). Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add 4-(4-Methyl-1H-pyrazol-1-yl)aniline (1.0 eq)[1] to the reaction mixture. Stir at 25°C under a nitrogen atmosphere for 2–4 hours.

  • Validation: Monitor the reaction via LC-MS. The disappearance of the starting aniline peak ( m/z 174 [M+H]+ ) indicates reaction completion.

  • Workup: Quench with ice-cold water and extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with saturated aqueous NaHCO3​ (to remove acidic byproducts/unreacted acid) and brine (to aggressively pull residual DMF into the aqueous phase). Dry over anhydrous Na2​SO4​ and concentrate in vacuo.

Protocol B: Urea Formation via Triphosgene

Causality & Rationale: Triphosgene is utilized as a safer, easy-to-weigh solid alternative to phosgene gas. Generating the isocyanate in situ prevents the degradation often seen with pre-synthesized isocyanates.

  • Isocyanate Generation: Dissolve 4-(4-Methyl-1H-pyrazol-1-yl)aniline (1.0 eq) in anhydrous Dichloromethane (DCM). Add Triethylamine (TEA, 2.5 eq) and cool the flask to 0°C. Slowly add triphosgene (0.4 eq) and stir for 30 minutes.

  • Amine Addition: Add the secondary aliphatic amine (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 1:1). The urea product will typically stain brightly with KMnO4.

  • Workup: Dilute with DCM, wash with 1N HCl (to protonate and remove unreacted aliphatic amine), followed by brine. Dry and concentrate.

Quantitative Data: Reaction Parameters

The following table summarizes the optimized quantitative parameters for derivatizing this scaffold, providing a benchmark for expected yields and validation metrics.

Reaction TypeReagents & CatalystsTemp / TimeTypical Yield (%)Primary Validation Metric
Amide Coupling HATU, DIPEA, DMF25°C, 2–4 h75–90%LC-MS ( m/z 174 disappearance)
Urea Formation Triphosgene, TEA, DCM0°C to 25°C, 6 h65–85%TLC / Ninhydrin Stain
Buchwald-Hartwig Pd2​(dba)3​ , Xantphos, Cs2​CO3​ , Dioxane100°C, 12 h50–70%LC-MS / 1H -NMR
Reductive Amination NaBH(OAc)3​ , AcOH, DCE25°C, 12 h60–80%LC-MS ( [M+H]+ shift)

Application in Targeted Therapies (JAK/STAT Pathway)

Derivatives of 4-(4-Methyl-1H-pyrazol-1-yl)aniline have shown exceptional efficacy as ATP-competitive inhibitors of the Janus Kinase (JAK) family[3][4]. In the JAK/STAT signaling pathway, overactive JAK1/JAK2 drives the pathogenesis of myeloproliferative neoplasms and autoimmune diseases.

By binding to the DFG-in state of the kinase[3], pyrazole-aniline derivatives effectively block the phosphorylation of STAT proteins, thereby halting the nuclear translocation and aberrant gene transcription responsible for disease progression. Furthermore, dual-inhibitor designs have successfully merged this pyrazole scaffold with hydroxamate groups to simultaneously inhibit JAK and Histone Deacetylase (HDAC) pathways[4].

JAKSTAT L Cytokine Binding R Receptor Dimerization L->R J JAK1/JAK2 Activation R->J S STAT Phosphorylation J->S Phosphorylates I Pyrazole-Aniline Inhibitor I->J ATP-competitive blockade T Gene Transcription S->T

Mechanism of action for pyrazole-aniline derived inhibitors in the JAK/STAT signaling pathway.

Sources

Method

The Pyrazolyl Aniline Scaffold: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Rise of a Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole nucleus has long been recognized as a "privileged scaffold" due to its presence in a multitude of biologically active...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole nucleus has long been recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, which facilitates strong interactions with biological targets.[3] When coupled with an aniline moiety, the resulting pyrazolyl aniline core structure emerges as a highly versatile and valuable intermediate in the synthesis of complex drug candidates. These intermediates have proven particularly fruitful in the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases.[4][5]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the application of pyrazolyl anilines as key intermediates. We will delve into the synthetic strategies for their preparation, showcase their utility in the discovery of potent kinase inhibitors, and provide detailed experimental protocols to facilitate their implementation in the laboratory.

Synthetic Strategies for Pyrazolyl Aniline Intermediates

The construction of the pyrazolyl aniline scaffold can be achieved through several synthetic routes. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Two of the most common and effective approaches are reductive amination and palladium-catalyzed cross-coupling reactions.

Reductive Amination: A Direct and Efficient Approach

Reductive amination provides a straightforward method for the synthesis of N-((pyrazol-4-yl)methyl)aniline derivatives. This reaction typically involves the condensation of a pyrazole-4-carbaldehyde with a substituted aniline to form a Schiff base, which is then reduced in situ to the corresponding amine.

A representative synthetic workflow is depicted below:

pyrazole_aldehyde Pyrazole-4-carbaldehyde schiff_base Schiff Base Intermediate pyrazole_aldehyde->schiff_base Condensation aniline Substituted Aniline aniline->schiff_base final_product N-((Pyrazol-4-yl)methyl)aniline Derivative schiff_base->final_product Reduction reducing_agent Reducing Agent (e.g., NaBH(OAc)₃) reducing_agent->final_product

Caption: General workflow for the synthesis of N-((pyrazol-4-yl)methyl)anilines via reductive amination.

This method is particularly advantageous due to its operational simplicity and the wide availability of substituted anilines and pyrazole-4-carbaldehydes. The Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles to obtain the necessary aldehyde precursors.[5][6]

Palladium-Catalyzed Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[7][8] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of a halo-pyrazole (typically a bromopyrazole) with an aniline derivative.

The catalytic cycle for this transformation is illustrated below:

cluster_reactants Reactants pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition amido_complex Ar-Pd(II)(NHR')L₂ pd_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 product Ar-NHR' amido_complex->product Reductive Elimination aryl_halide Pyrazolyl-Br aryl_halide->pd_complex amine Aniline (R'NH₂) amine->pd_complex base Base base->pd_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination for pyrazolyl aniline synthesis.

This method offers excellent functional group tolerance and allows for the synthesis of a diverse library of pyrazolyl anilines with various substitution patterns on both the pyrazole and aniline rings. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and reaction efficiency.[4][9][10]

Application in Drug Discovery: Targeting Protein Kinases

Pyrazolyl aniline intermediates are particularly valuable in the development of small molecule kinase inhibitors. The pyrazole ring often serves as a hinge-binding motif, interacting with the ATP-binding site of the kinase, while the aniline moiety provides a vector for introducing substituents that can enhance potency and selectivity.

Cyclin-Dependent Kinase (CDK) Inhibitors

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[11] Several series of pyrazolyl aniline derivatives have been designed and synthesized as potent CDK2 inhibitors.[1][12] For instance, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives have shown promising anticancer activity.[1][12]

The general structure of these inhibitors and their interaction with the CDK2 active site are crucial for their activity. The pyrazole core forms hydrogen bonds with the hinge region of the kinase, while the aniline substituent can be modified to optimize interactions with other residues in the binding pocket.

Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR) Inhibitors

VEGFR and EGFR are receptor tyrosine kinases that play critical roles in angiogenesis and tumor cell proliferation, respectively. Pyrazole-based compounds have been successfully developed as inhibitors of these kinases.[3][11] The pyrazolyl aniline scaffold can be elaborated to generate potent dual inhibitors of VEGFR-2 and EGFR.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is involved in a wide range of cellular processes, including inflammation and immunity. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers. Pyrazolyl aniline derivatives have been explored as potent JAK inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.

The following diagram illustrates the general mechanism of action of a pyrazolyl aniline-based kinase inhibitor:

receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) binding_site ATP Binding Site receptor->binding_site atp ATP atp->binding_site Binds inhibitor Pyrazolyl Aniline-based Kinase Inhibitor inhibitor->binding_site Competitively Binds blocked Blocked inhibitor->blocked downstream Downstream Signaling (e.g., Proliferation, Angiogenesis) binding_site->downstream Phosphorylation

Caption: Competitive inhibition of a receptor tyrosine kinase by a pyrazolyl aniline-based inhibitor.

Quantitative Data Summary

The following table summarizes the in vitro biological activities of representative pyrazolyl aniline derivatives against various cancer cell lines and kinases.

Compound IDTargetCell Line/EnzymeIC₅₀ (µM)Reference
5a CDK2/cyclin EEnzyme Assay0.98 ± 0.06[1][12]
AnticancerMCF-7 (Breast)1.88 ± 0.11[1][12]
AnticancerB16-F10 (Melanoma)2.12 ± 0.15[1][12]
15 CDK2Enzyme Assay0.005 (Ki)
AnticancerA2780 (Ovarian)0.158 (GI₅₀)
6b VEGFR2Enzyme Assay0.2[11]
CDK2Enzyme Assay0.458[11]
AnticancerHepG2 (Liver)2.52[11]

Experimental Protocols

Protocol 1: Synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline (Representative Reductive Amination)

This protocol is adapted from the synthesis of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives.[1][12]

Materials:

  • 1,3-diphenyl-1H-pyrazole-4-carbaldehyde

  • Aniline

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE)

  • Acetic acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes)

Procedure:

  • To a solution of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in dichloroethane (10 mL), add aniline (1.2 mmol) and a catalytic amount of acetic acid (2-3 drops).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 4-Bromopyrazole with Anilines

This protocol provides a general guideline for the palladium-catalyzed coupling of a 4-bromopyrazole with an aniline derivative.[4][10]

Materials:

  • 4-Bromo-1H-pyrazole derivative

  • Substituted aniline

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

  • Inert atmosphere (Nitrogen or Argon)

  • Celite

  • Solvents for work-up and chromatography

Procedure:

  • To an oven-dried Schlenk tube, add the 4-bromopyrazole (1.0 mmol), the aniline (1.2 mmol), cesium carbonate (1.4 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene (5-10 mL) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-(1H-pyrazol-4-yl)aniline derivative.

  • Characterize the product using appropriate analytical techniques (NMR, MS).

Conclusion and Future Perspectives

Pyrazolyl anilines have firmly established their role as indispensable intermediates in the realm of drug discovery. Their synthetic accessibility, coupled with the favorable pharmacological properties of the resulting compounds, makes them an attractive starting point for the development of novel therapeutics. The continued exploration of new synthetic methodologies and the application of these intermediates in targeting a broader range of biological targets will undoubtedly lead to the discovery of new and improved medicines for a variety of human diseases. The structure-activity relationship studies of pyrazolyl aniline-based compounds will continue to guide the rational design of next-generation inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles.

References

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  • Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. rasayanjournal.co.in. [Link]

  • Semantic Scholar. One-step, facile synthesis of pyrazolopyridines and tetrahydropyrazolopyridines through disproportionation of initially formed pyrazolo Hantzsch dihydropyridine. semanticscholar.org. [Link]

  • Chemical Methodologies. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. chemmethod.com. [Link]

Sources

Application

Development of anticancer agents from pyrazole derivatives

An in-depth guide to the preclinical development of pyrazole-based anticancer agents, offering researchers and drug development professionals a comprehensive overview of synthesis, in vitro evaluation, and mechanism of a...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the preclinical development of pyrazole-based anticancer agents, offering researchers and drug development professionals a comprehensive overview of synthesis, in vitro evaluation, and mechanism of action studies.

Introduction: The Prominence of the Pyrazole Scaffold in Oncology

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for versatile functionalization, enabling the design of molecules with high affinity and selectivity for various biological targets.[3][4] In oncology, pyrazole derivatives have emerged as a highly successful class of compounds, demonstrating a broad spectrum of anticancer activities.[5][6] These activities stem from their ability to interact with and inhibit a wide array of targets crucial for tumor growth, proliferation, and survival, including protein kinases (e.g., EGFR, VEGFR, CDKs), tubulin, and DNA.[3][4][6] Several pyrazole-containing drugs, such as Crizotinib and Ruxolitinib, have already gained FDA approval for cancer therapy, underscoring the clinical significance of this scaffold.[2]

This guide provides a set of detailed application notes and protocols for the preclinical development of novel anticancer agents based on the pyrazole core. It is designed to equip researchers with the foundational knowledge and practical methodologies required to synthesize, screen, and characterize these promising therapeutic candidates.

Part 1: Synthesis of Pyrazole Derivatives

The chemical tractability of the pyrazole ring allows for the creation of large, diverse libraries of compounds for screening.[7] The most prevalent and efficient method for generating substituted pyrazoles is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent.[7][8] This approach offers a straightforward path to 1,3,5-trisubstituted pyrazoles, which are common motifs in anticancer agents.

Protocol 1: General Synthesis of 1,3,5-Trisubstituted Pyrazoles via Cyclocondensation

This protocol details the synthesis of a 1,3,5-trisubstituted pyrazole from a substituted hydrazine and a β-diketone (a 1,3-dicarbonyl compound), a common and versatile method.[7][8]

Rationale: This reaction is a classic acid-catalyzed condensation-cyclization. The hydrazine acts as a binucleophilic reagent, attacking the two carbonyl carbons of the β-diketone. The acidic catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and facilitating the initial nucleophilic attack by one of the hydrazine nitrogens. A subsequent intramolecular condensation and dehydration lead to the stable aromatic pyrazole ring.

Materials:

  • Substituted Hydrazine (e.g., Phenylhydrazine) (1.0 mmol)

  • 1,3-Dicarbonyl Compound (e.g., Acetylacetone) (1.1 mmol)

  • Solvent (e.g., Ethanol, Glacial Acetic Acid) (20 mL)

  • Catalyst: Glacial Acetic Acid (catalytic amount, ~3-5 drops if using a neutral solvent like ethanol)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted hydrazine (1.0 mmol) in the chosen solvent (20 mL).

  • Add the 1,3-dicarbonyl compound (1.1 mmol) to the solution.

  • If using ethanol as the solvent, add a catalytic amount of glacial acetic acid (3-5 drops) to the reaction mixture.[8] If using glacial acetic acid as the solvent, no additional catalyst is needed.

  • Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain for 4-8 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate (30 mL).

  • Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 15 mL) and then with brine (15 mL). This step removes any remaining acidic catalyst and aqueous impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure pyrazole derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry) to confirm its structure and purity.[9][10]

G cluster_synthesis Synthesis Workflow reagents 1. Mix Hydrazine Derivative & 1,3-Dicarbonyl Compound reaction 2. Add Solvent & Catalyst (e.g., Acetic Acid) reagents->reaction Dissolve reflux 3. Reflux for 4-8h reaction->reflux Heat workup 4. Aqueous Workup (Extraction & Washing) reflux->workup Cool & Concentrate purify 5. Purification (Column Chromatography) workup->purify Dry & Concentrate product 6. Pure Pyrazole Derivative purify->product

Caption: General workflow for the synthesis of pyrazole derivatives.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial step in evaluating the anticancer potential of newly synthesized pyrazole derivatives is to assess their cytotoxicity against a panel of human cancer cell lines.[11][12] This provides crucial information on the compound's potency and cancer cell type selectivity.

Protocol 2: Cell Viability Assessment using the MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cellular metabolic activity.[5][9] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the solubilized formazan, one can determine the extent of cell death caused by the test compound.

Materials:

  • Human Cancer Cell Lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, HepG2 for liver)[3][5]

  • Complete Growth Medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test Pyrazole Compounds dissolved in DMSO (stock solution, e.g., 10 mM)

  • MTT Reagent (5 mg/mL in PBS)[9]

  • DMSO (for solubilizing formazan)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Culture cancer cells to ~80% confluency. Harvest the cells using trypsin-EDTA and perform a cell count. Seed the cells into a 96-well plate at a density of 3,000–10,000 cells per well in 100 µL of complete medium.[9] Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole test compounds in complete medium from the DMSO stock. The final concentration of DMSO in the wells should be kept below 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.

  • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well without disturbing the crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis (e.g., in GraphPad Prism or similar software).

G cluster_screening In Vitro Cytotoxicity Screening Workflow seed 1. Seed Cancer Cells in 96-well Plates incubate1 2. Incubate for 24h (Cell Attachment) seed->incubate1 treat 3. Treat with Pyrazole Derivatives (Serial Dilutions) incubate1->treat incubate2 4. Incubate for 48-72h treat->incubate2 mtt 5. Add MTT Reagent & Incubate for 4h incubate2->mtt solubilize 6. Solubilize Formazan (Add DMSO) mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read analyze 8. Calculate % Viability & Determine IC50 read->analyze G cluster_pathway VEGFR-2 Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer PLCg PLCγ Dimer->PLCg Activates PI3K PI3K Dimer->PI3K Activates RAS RAS Dimer->RAS Activates Proliferation Cell Proliferation, Migration, Survival (Angiogenesis) PLCg->Proliferation AKT AKT PI3K->AKT RAF RAF RAS->RAF AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Pyrazole Pyrazole Inhibitor Pyrazole->Dimer Inhibits Phosphorylation

Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrazole derivative.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Rationale: Many anticancer drugs, including pyrazole derivatives targeting CDKs, exert their effects by inducing cell cycle arrest, preventing cancer cells from progressing through the division cycle and leading to apoptosis. [13][14]Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

  • Cancer Cell Line (e.g., HCT116)

  • Test Pyrazole Compound

  • Complete Growth Medium

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) Staining Solution

  • Flow Cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC₅₀ concentration (and a 2x IC₅₀ concentration) for 24 or 48 hours. Include a vehicle-treated control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 1500 rpm for 5 minutes.

  • Fixation: Discard the supernatant and wash the cell pellet with ice-cold PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase A is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples on a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Data Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Part 4: In Vivo Efficacy Studies

Promising candidates from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context. Xenograft mouse models, where human tumor cells are implanted into immunodeficient mice, are a standard preclinical model. [2]

Protocol 5: General Workflow for a Xenograft Mouse Model

Rationale: This model allows for the evaluation of a compound's ability to inhibit the growth of a human tumor in a living system, providing insights into its bioavailability, pharmacokinetics, and overall therapeutic potential.

Procedure Outline:

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10⁶ cells) are suspended in a medium like Matrigel and injected subcutaneously into the flank of immunodeficient mice (e.g., athymic nude or NOD/SCID mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.

  • Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and control groups. The test pyrazole compound is administered to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Monitoring: The body weight, tumor volume, and overall health of the mice are monitored throughout the study. Significant body weight loss can be an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration.

  • Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The primary efficacy endpoint is often Tumor Growth Inhibition (TGI). Pharmacokinetic and pharmacodynamic (biomarker) analyses may also be performed on blood and tumor tissue.

Conclusion

The pyrazole scaffold is a cornerstone in the development of modern anticancer therapeutics. Its synthetic accessibility and ability to be tailored to a multitude of oncogenic targets provide a robust platform for drug discovery. The protocols outlined in this guide offer a systematic framework for the synthesis, in vitro screening, and mechanistic evaluation of novel pyrazole derivatives. By employing these methodologies, researchers can effectively identify and advance promising lead compounds toward further preclinical and clinical development, contributing to the ongoing fight against cancer. [1][3]

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: )
  • Pyrazoles as anticancer agents: Recent advances - SRR Public
  • Mechanisms and anticancer therapeutic potential of 1,3,4-trisubstituted pyrazole derivatives (mini review) - Novelty Journals. (URL: )
  • A review of recent advances in anticancer activity and SAR of pyrazole deriv
  • Recent Advances in the Development of Pyrazole Deriv
  • Mini review on anticancer activities of Pyrazole Deriv
  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics | Encyclopedia MDPI. (URL: )
  • In vitro anticancer screening of synthesized compounds - ResearchG
  • In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Derivatives as Anticancer Agents - ijpbs. (URL: )
  • Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors | ACS Omega - ACS Public
  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (URL: )
  • Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines - PMC. (URL: )
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applic
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC. (URL: )
  • Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 3,4,5-Trimethoxy-benzyl-hydrazine - Benchchem. (URL: )
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  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (URL: )
  • In vivo evaluation of novel synthetic pyrazolones as CDK9 inhibitors with enhanced pharmacokinetic properties - PMC. (URL: )
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC. (URL: )
  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: )
  • Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (URL: )
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (URL: )
  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico - Taylor & Francis. (URL: )

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Method

Use of pyrazole compounds as corrosion inhibitors for aluminum alloys

Application Note: Pyrazole Derivatives as Advanced Corrosion Inhibitors for Aluminum Alloys Executive Summary Aluminum and its alloys (e.g., AA 8088, 6061) are critical materials in aerospace, automotive, and structural...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pyrazole Derivatives as Advanced Corrosion Inhibitors for Aluminum Alloys

Executive Summary

Aluminum and its alloys (e.g., AA 8088, 6061) are critical materials in aerospace, automotive, and structural engineering due to their exceptional strength-to-weight ratios. However, these alloys are highly susceptible to severe degradation in aggressive acidic environments, such as those encountered during industrial acid pickling, descaling, and cleaning processes[1][2]. Pyrazole derivatives—nitrogen-rich heterocyclic compounds—have emerged as highly effective, eco-friendly corrosion inhibitors[1][3]. This application note details the mechanistic causality of pyrazole-based inhibition and provides a self-validating electrochemical protocol for quantifying their protective efficacy.

Mechanistic Causality of Pyrazole Inhibition

The exceptional protective action of pyrazole compounds is governed by a dual-adsorption mechanism, classifying them predominantly as "mixed-type" inhibitors[1][4]. Their efficacy is directly tied to their molecular architecture, which features electron-rich conjugated π-systems and highly electronegative heteroatoms (N, O, S)[1][5].

  • Physisorption (Cathodic Inhibition): In strongly acidic media (e.g., 1 M H₂SO₄ or HCl), the nitrogen atoms within the pyrazole ring and its functional groups (e.g., carbohydrazide) undergo rapid protonation[1]. These cationic species are electrostatically attracted to the negatively charged cathodic sites on the aluminum surface. By physically blocking these active sites, the protonated pyrazole molecules severely retard the evolution of hydrogen gas[1].

  • Chemisorption (Anodic Inhibition): Concurrently, the unprotonated heteroatoms and the aromatic π-electron clouds donate electron density into the vacant p-orbitals of the aluminum surface[5]. This coordination bonding creates a dense, insoluble protective film that physically acts as a barrier against corrosive anions, effectively inhibiting anodic metal dissolution[2][6].

Diagnostic Insight: If the shift in the corrosion potential ( Ecorr​ ) is less than 85 mV relative to the blank solution, the inhibitor is classified as mixed-type, meaning it controls both anodic and cathodic half-reactions simultaneously[5].

Quantitative Efficacy Profiling

The table below summarizes the field-proven inhibition efficiencies (IE%) of various pyrazole derivatives across different aluminum substrates and corrosive media.

Pyrazole DerivativeAluminum SubstrateCorrosive MediumOptimal ConcentrationPeak Inhibition Efficiency (IE%)Reference
Pyrazole carbohydrazide AA 80881 M H₂SO₄~10⁻³ M>90.0%[1]
Pyrimidine-pyrazole Mild Steel / Al1 M HCl10⁻³ M89.0 - 93.0%
Pyrazolocarbothioamide Pure Aluminum2 M HCl50 mM97.6 - 98.0%[6]
(1H-pyrazol-1-yl)methanol Copper / Al AlloysAqueous SystemsVariableHigh (Water-soluble)[7]

Self-Validating Electrochemical Protocol

To accurately evaluate the efficacy of newly synthesized pyrazole inhibitors, electrochemical testing must be conducted using a strict, self-validating sequence.

Phase 1: Substrate Standardization
  • Step 1: Cut the aluminum alloy (e.g., AA 8088) into standard coupons with a defined exposed surface area (typically 1 cm²).

  • Step 2: Mechanically abrade the working surface using silicon carbide (SiC) paper, progressing sequentially from 400 to 1200 grit.

  • Causality: Sequential abrasion removes native, non-uniform oxide layers and standardizes the surface energy. This prevents the formation of localized galvanic cells and ensures reproducible adsorption of the inhibitor molecules.

  • Step 3: Wash thoroughly with distilled water, degrease in ethanol or acetone, and dry under a stream of cool air.

Phase 2: Electrolyte & Inhibitor Formulation
  • Step 1: Prepare a baseline corrosive medium (e.g., 1 M HCl or 1 M H₂SO₄).

  • Step 2: Dissolve the pyrazole derivative to create a concentration gradient (e.g., 10−5 M to 10−3 M). Note: For highly hydrophobic pyrazoles, a minimal amount of an inert co-solvent may be required, or water-soluble variants like (1H-pyrazol-1-yl)methanol can be utilized[7].

Phase 3: Electrochemical Cell Configuration
  • Step 1: Assemble a standard three-electrode glass cell using the aluminum coupon as the Working Electrode (WE), a platinum foil as the Counter Electrode (CE), and an Ag/AgCl electrode as the Reference Electrode (RE)[8].

  • Step 2: Immerse the WE in the test solution for exactly 30 minutes before applying any current.

  • Causality: This 30-minute incubation allows the system to reach its Open Circuit Potential (OCP). This ensures the system has achieved a steady-state thermodynamic equilibrium where the rate of anodic dissolution equals the rate of cathodic reduction, preventing baseline drift during measurement[8].

Phase 4: Non-Destructive EIS Analysis
  • Step 1: Conduct Electrochemical Impedance Spectroscopy (EIS) at OCP over a frequency range of 100 kHz to 10 mHz, using a sinusoidal perturbation amplitude of 10 mV peak-to-peak[8].

  • Causality: EIS must always precede polarization. It is a micro-perturbation technique that measures polarization resistance ( Rp​ ) without destroying the delicate inhibitor film adsorbed on the metal surface.

  • Validation Check: The Nyquist plot of the blank solution must exhibit a single depressed semicircle, indicating that a charge-transfer process controls the corrosion[4]. The appearance of multiple time constants in the blank indicates surface contamination, requiring the coupon to be re-polished.

Phase 5: Destructive Potentiodynamic Polarization (PDP)
  • Step 1: Immediately following EIS, perform PDP on the same coupon by scanning the potential from -250 mV to +250 mV relative to the OCP at a scan rate of 1 mV/s[8].

  • Causality: PDP applies severe overpotentials that forcefully desorb the film and dissolve the substrate to determine the corrosion current density ( Icorr​ ) via Tafel extrapolation. Because it permanently alters the surface topography, it must be the final test in the sequence.

  • Validation Check: Calculate the Inhibition Efficiency (IE%) independently from both EIS (using Rp​ ) and PDP (using Icorr​ ). A discrepancy of >5% between these two methods suggests non-steady-state conditions or active pitting, invalidating the experimental run[1].

Mechanistic Diagram

G A Acidic Corrosive Medium (e.g., 1M HCl / H2SO4) B Pyrazole Derivative (N, O, S Heteroatoms) A->B Exposure C Protonation of N-atoms B->C Acidic pH E Electron-Rich π-System & Free Heteroatoms B->E Intrinsic D Physisorption at Cathodic Sites C->D Electrostatic Attraction F Chemisorption at Anodic Sites E->F Coordination Bonding G Mixed-Type Protective Film on Aluminum Alloy D->G F->G H Retarded H2 Evolution G->H I Inhibited Al Dissolution G->I

Mechanistic pathway of pyrazole-mediated mixed-type corrosion inhibition on aluminum alloys.

Sources

Application

Synthesis of Novel Fluorophores: A Detailed Guide to Pyrazolo[3,4-b]quinoline Dyes from Pyrazolyl Aniline Precursors

Introduction: The Rising Prominence of Pyrazoloquinolines in Fluorescence Applications In the landscape of modern chemical and biological sciences, the demand for sophisticated fluorescent probes is incessant. These mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Rising Prominence of Pyrazoloquinolines in Fluorescence Applications

In the landscape of modern chemical and biological sciences, the demand for sophisticated fluorescent probes is incessant. These molecules are the workhorses of high-sensitivity bioimaging, advanced materials science, and innovative diagnostic tools.[1][2][3] Among the diverse families of fluorophores, 1H-pyrazolo[3,4-b]quinolines have emerged as a particularly compelling class of compounds.[4][5][6] This is due to their intrinsic optical and photophysical characteristics, which can be finely tuned through synthetic modification.[6] The fusion of a pyrazole and a quinoline ring system creates a rigid, planar structure conducive to high fluorescence quantum yields.[6][7]

The synthetic versatility of the pyrazole and aniline precursors allows for the introduction of a wide array of substituents, which in turn modulates the electronic properties and, consequently, the photophysical behavior of the resulting dyes.[8] This tunability enables the rational design of probes with specific excitation and emission profiles, making them suitable for a broad spectrum of applications, from cellular imaging to the development of organic light-emitting diodes (OLEDs).[6][9][10]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and characterization of fluorescent dyes based on the 1H-pyrazolo[3,4-b]quinoline scaffold. We will delve into the mechanistic underpinnings of the primary synthetic route, the Friedländer annulation, and provide a detailed, step-by-step protocol for the synthesis of a representative dye. Furthermore, we will outline the essential characterization techniques to validate the synthesis and evaluate the photophysical properties of these promising fluorophores.

Synthetic Strategy: The Friedländer Annulation

The cornerstone for the synthesis of 1H-pyrazolo[3,4-b]quinolines is the Friedländer annulation reaction.[4][11][12][13] This powerful and versatile method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a pyrazolone derivative.[12][14][15] The reaction can be catalyzed by either acids or bases, with the choice of catalyst often influencing reaction times and yields.[12][14]

The general mechanism of the acid-catalyzed Friedländer synthesis is initiated by the formation of a Schiff base between the 2-aminoaryl carbonyl compound and the amine. This is followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the final quinoline ring system.[12]

Experimental Protocols

Materials and Reagents
  • 5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-carbaldehyde (or other suitable 2-aminobenzaldehyde derivative)

  • Active methylene compound (e.g., Dimedone, 1,3-Indandione)

  • Catalyst (e.g., p-Toluenesulfonic acid (p-TSA), Ceric Ammonium Nitrate)[11]

  • Solvent (e.g., Toluene, Ethanol, Acetic Acid)[16]

  • Sodium bicarbonate (Saturated aqueous solution)

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel (for column chromatography)

  • Hexane and Ethyl Acetate (for chromatography elution)

Protocol 1: Synthesis of a Representative 1H-Pyrazolo[3,4-b]quinoline Derivative via Acid-Catalyzed Friedländer Annulation

This protocol describes a general procedure for the synthesis of a 1H-pyrazolo[3,4-b]quinoline derivative. The specific quantities and reaction times may need to be optimized depending on the specific substrates used.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-aminopyrazole carbaldehyde derivative (1.0 eq) and the active methylene compound (1.1 eq) in a suitable solvent such as toluene or ethanol.[14]

  • Catalyst Addition: Add a catalytic amount of an acid catalyst, for example, p-toluenesulfonic acid (0.1 eq).[14]

  • Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst by adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

Visualizing the Workflow: From Reactants to Purified Product

Friedlander_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 1. Dissolve Reactants (5-aminopyrazole carbaldehyde & active methylene compound) in solvent Catalyst 2. Add Acid Catalyst (e.g., p-TSA) Reactants->Catalyst Reflux 3. Heat to Reflux (Monitor by TLC) Catalyst->Reflux Cooling 4. Cool to Room Temperature Reflux->Cooling Neutralization 5. Neutralize with NaHCO3 Cooling->Neutralization Extraction 6. Extract with Ethyl Acetate Neutralization->Extraction Drying 7. Dry & Concentrate Extraction->Drying Purification 8. Column Chromatography Drying->Purification Product Product Purification->Product Pure 1H-Pyrazolo[3,4-b]quinoline

Caption: General workflow for the Friedländer synthesis of 1H-pyrazolo[3,4-b]quinolines.

Characterization and Data Analysis

Structural Verification

The successful synthesis of the target 1H-pyrazolo[3,4-b]quinoline derivative must be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure of the synthesized compound.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups present in the molecule.

Photophysical Properties

The fluorescence characteristics of the synthesized dyes are of paramount importance. The following properties should be determined:

  • UV-Vis Absorption and Fluorescence Spectroscopy: The absorption and emission spectra are recorded to determine the maximum absorption (λ_abs) and emission (λ_em) wavelengths. The Stokes shift, which is the difference between the maximum absorption and emission wavelengths, can then be calculated.

  • Fluorescence Quantum Yield (Φ_F): The quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a known standard.

  • Fluorescence Lifetime (τ): The fluorescence lifetime is the average time the molecule spends in the excited state before returning to the ground state.

Data Presentation
PropertyDescriptionTypical Range/Value
λ_abs (nm) Wavelength of maximum absorption350 - 450 nm
λ_em (nm) Wavelength of maximum emission450 - 600 nm
Stokes Shift (nm) λ_em - λ_abs50 - 150 nm
Molar Absorptivity (ε) M⁻¹cm⁻¹10,000 - 50,000
Quantum Yield (Φ_F) Efficiency of fluorescence0.1 - 0.9

Applications in Research and Drug Development

The unique photophysical properties of 1H-pyrazolo[3,4-b]quinolines make them highly valuable in various scientific domains:

  • Bioimaging: These dyes can be functionalized to target specific cellular components or biomolecules, enabling their visualization in living cells.[1][2] Their bright fluorescence and photostability are advantageous for long-term imaging experiments.

  • Fluorescent Sensors: The sensitivity of their fluorescence to the local environment allows for the design of sensors for metal ions, pH, and other biologically relevant analytes.[6]

  • Drug Discovery: The quinoline scaffold is a well-established pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities.[3][17] Fluorescently labeling drug candidates based on this scaffold can aid in studying their cellular uptake, distribution, and mechanism of action.

Illustrative Reaction Scheme

Friedlander_Reaction cluster_product Product PyrazolylAniline 5-Amino-1H-pyrazole-4-carbaldehyde (Pyrazolyl Aniline Precursor) Plus + ActiveMethylene Active Methylene Compound (e.g., Pyrazolone) Pyrazoloquinoline 1H-Pyrazolo[3,4-b]quinoline (Fluorescent Dye) ActiveMethylene->Pyrazoloquinoline Friedländer Annulation (Acid or Base Catalyst)

Caption: The Friedländer annulation for the synthesis of 1H-pyrazolo[3,4-b]quinolines.

Conclusion

The synthesis of fluorescent dyes using pyrazolyl aniline precursors, primarily through the Friedländer annulation, offers a robust and adaptable platform for the creation of novel fluorophores. The ability to systematically modify the precursors allows for the fine-tuning of the photophysical properties of the resulting 1H-pyrazolo[3,4-b]quinoline dyes, making them highly suitable for a wide range of applications in research and drug development. This application note provides a foundational protocol and the necessary background for scientists to explore the synthesis and application of this exciting class of fluorescent compounds.

References

  • Boruah, et al. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(9), 2775. [Link]

  • MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. MDPI. [Link]

  • Borik, R. M., et al. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Current Organic Chemistry, 28(2), 117-133. [Link]

  • National Center for Biotechnology Information. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. PMC. [Link]

  • Bentham Science. (2024). Recent Progress in the Synthetic Methods of Pyrazoloquinoline Derivatives. Bentham Science. [Link]

  • DAU. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU. [Link]

  • ResearchGate. (2014). Photophysical properties of Derivatives of 1H-pyrazolo[3,4-b]quinoline and 1H-pyrazolo[3,4-b]quinoxaline. ResearchGate. [Link]

  • ResearchGate. (n.d.). Scope of synthesis of pyrazolo[1,5‐a]quinolines 3. All reactions... ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolo[3,4-b]quinoline 4 by reaction of... ResearchGate. [Link]

  • MDPI. (2020). Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. [Link]

  • MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. MDPI. [Link]

  • ResearchGate. (2014). (PDF) The synthesis of 4-aryl-1H-pyrazolo[3,4-b]quinolines by cyclization of 4-arylidenepyrazolin-5-ones with anilines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis, Spectroscopic Characteristic of Novel Fluorescent Dyes of Pyrazoline Compounds. PubMed. [Link]

  • ACS Publications. (2007). BORAZANs: Tunable Fluorophores Based on 2-(Pyrazolyl)aniline Chelates of Diphenylboron. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. [Link]

  • OAM-RC. (2015). Light emitting diodes based on pyrazoloquinoline derivatives. OAM-RC. [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and spectroscopic properties of novel fluorescent compounds containing bis-pyrazole ring. PubMed. [Link]

  • ResearchGate. (2013). (PDF) Synthesis of New Pyrazolone Dyes. ResearchGate. [Link]

  • MDPI. (2011). Synthesis, Characterization and Fluorescent Property Evaluation of 1,3,5-Triaryl-2-pyrazolines. Molecules, 16(9), 7623-7632. [Link]

  • ResearchGate. (2016). Proficient protocol for synthesis of Quinoline and Pyrazole derivatives using greener reagent:Glycerol. Request PDF. [Link]

  • National Center for Biotechnology Information. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. PMC. [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. PMC. [Link]

Sources

Method

Application Note: High-Throughput Screening Assays for Pyrazole-Based Compounds

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Assay Development, Medicinal Chemistry, High-Throughput Screening (HTS) Introduction: The Rationale for Pyrazole Screening Py...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Scientists, and Drug Development Professionals Discipline: Assay Development, Medicinal Chemistry, High-Throughput Screening (HTS)

Introduction: The Rationale for Pyrazole Screening

Pyrazoles represent a privileged structural scaffold in modern medicinal chemistry. Their unique nitrogen-rich heterocyclic architecture enables diverse substitutions, allowing for the precise fine-tuning of pharmacological profiles. Consequently, pyrazole derivatives exhibit a broad spectrum of biological activities, functioning as potent anticancer agents, antimicrobial compounds, and antiviral therapeutics[1].

To accelerate the transition of pyrazole compounds from bench to bedside, High-Throughput Screening (HTS) and High-Throughput Virtual Screening (HTVS) have become foundational. These methodologies replace serendipitous discovery with a data-driven, systematic workflow, enabling the rapid evaluation of massive chemical libraries against specific biological targets[2][3]. As a Senior Application Scientist, I have designed this guide to detail the mechanistic grounding, assay selection, and self-validating protocols necessary for robust pyrazole HTS campaigns.

Mechanistic Grounding and Assay Selection

Selecting the appropriate assay architecture is critical for validating the mechanism of action (MOA) of pyrazole derivatives. Pyrazoles frequently act as competitive inhibitors by forming strong hydrogen bonds within the active sites of target proteins, such as cyclin-dependent kinases (e.g., CDK2, CDK8) and tissue-nonspecific alkaline phosphatase (TNAP)[2][4][5].

  • Enzymatic Assays (Fluorescence/Luminescence): Pyrazoles can sometimes exhibit inherent auto-fluorescence, which complicates standard fluorescence intensity assays. To circumvent this, Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based assays are preferred. HTRF utilizes a time delay (gating period) to measure long-lasting fluorescence, effectively eliminating the initial burst of background auto-fluorescence[3]. Luminescence assays, such as those used for TNAP screening, provide high sensitivity and are highly scalable to 384-well and 1536-well formats[4].

  • Cell-Based Assays: Preliminary cytotoxicity and antiviral activity are typically evaluated using metabolic indicator assays (e.g., MTT or resazurin). These assays rely on NAD(P)H-dependent cellular oxidoreductases to convert a substrate into a measurable signal, directly correlating with the number of viable cells[1][6].

  • High-Throughput Virtual Screening (HTVS): Before physical screening, computational docking of pyrazole libraries combined with in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is employed. This filters out compounds with poor pharmacokinetics, ensuring that only structurally and pharmacologically optimized candidates advance to in vitro testing[2].

Pyrazole_HTS Lib Pyrazole Library (>10,000 compounds) HTVS High-Throughput Virtual Screening (HTVS) Lib->HTVS Structural Input ADME In Silico ADME Profiling HTVS->ADME Docking Hits InVitro In Vitro HTS Assay (Fluorescence/Luminescence) ADME->InVitro Filtered Candidates Cell Cell-Based Screening (MTT/Resazurin) InVitro->Cell Primary Hits Hit Hit Validation & Dose-Response (IC50) Cell->Hit Cytotoxic Profiling Lead Lead Optimization Hit->Lead Validated Leads

High-throughput screening workflow for pyrazole-based drug discovery.

Experimental Protocols: Building Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in controls and validation steps. The causality behind each step is explicitly detailed to guide assay optimization.

Protocol A: High-Throughput Cell Viability Screening (Resazurin Assay)

Purpose: To evaluate the preliminary cytotoxicity of pyrazole libraries against target cell lines (e.g., HepG2, MCF-7)[5]. Causality: While MTT is common, resazurin is superior for HTS because it is non-toxic to cells, allowing for continuous kinetic monitoring and multiplexing. MTT requires cell lysis and solubilization steps, which introduce variability and reduce throughput[1].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 2,000–5,000 cells/well in 40 µL of complete growth medium into a 384-well flat-bottom microplate.

    • Rationale: Optimal seeding density ensures cells remain in the exponential growth phase throughout the assay, preventing contact inhibition artifacts that can skew metabolic readouts.

  • Incubation: Incubate plates overnight at 37°C in a 5% CO 2​ humidified atmosphere to allow for uniform cell attachment.

  • Compound Addition (Acoustic Dispensing): Transfer 100 nL of pyrazole compounds (dissolved in DMSO) from a source plate to the assay plate using an acoustic liquid handler. Include vehicle controls (0.25% DMSO) and positive controls (e.g., Doxorubicin)[5].

    • Rationale: Acoustic dispensing prevents cross-contamination and minimizes DMSO transfer volume. High DMSO concentrations (>0.5%) are inherently cytotoxic and will generate false positives.

  • Treatment Incubation: Incubate for 48–72 hours based on the specific doubling time of the cell line.

  • Reagent Addition: Add 10 µL of Resazurin solution to each well.

  • Signal Detection: Incubate for 2–4 hours. Measure fluorescence (Excitation 560 nm / Emission 590 nm) using a multi-mode microplate reader.

  • System Validation: Calculate the Z'-factor using the positive and vehicle controls. An assay yielding a Z' > 0.5 is considered robust and self-validated for HTS.

Protocol B: Luminescence-Based Enzymatic Assay for TNAP Inhibition

Purpose: To identify selective pyrazole inhibitors of tissue-nonspecific alkaline phosphatase (TNAP), a key target in bone mineralization disorders[4]. Causality: Luminescence-based assays avoid the auto-fluorescence interference commonly caused by heterocyclic compounds like pyrazoles, ensuring exceptionally high signal-to-background ratios[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (e.g., Tris-HCl pH 7.5, MgCl 2​ , ZnCl 2​ ).

    • Rationale: The inclusion of specific metal ions is crucial because TNAP is a metalloenzyme; omitting them will result in loss of baseline enzymatic activity.

  • Enzyme Addition: Dispense 10 µL of recombinant TNAP enzyme into a 384-well solid white microplate. Solid white plates are mandatory to maximize luminescence reflection and prevent well-to-well optical crosstalk.

  • Compound Screening: Add 100 nL of pyrazole derivatives (10 µM final concentration for the primary screen). Incubate for 15 minutes at room temperature to allow compound-enzyme equilibrium binding.

  • Substrate Addition: Add 10 µL of a proluminescent phosphatase substrate (e.g., CDP-Star).

    • Rationale: The active enzyme cleaves the phosphate group, generating a luminescent signal. Effective pyrazole inhibitors will proportionally decrease this signal.

  • Detection: Read luminescence after a 30-minute steady-state incubation.

  • Validation (Secondary Screening): Perform a secondary dose-response screening (0.1 nM to 100 µM) for all primary hits to establish true IC 50​ values and rule out assay artifacts[4].

Quantitative Data Presentation

The following table summarizes the pharmacological performance of recently discovered pyrazole derivatives across different high-throughput screening campaigns, highlighting the structural versatility of the scaffold.

Compound Class / ScaffoldTarget / Disease ModelAssay TypePotency (IC 50​ / K d​ )Reference
Pyrazole-Indole Hybrids (7a, 7b)HepG2 (Liver Carcinoma)MTT Cell Viability6.1 - 7.9 µM[5]
Pyrazole Amide (CID-646303 deriv.)TNAP (Bone Mineralization)Luminescence HTS5 nM[4]
Pyrazole BPR1P0034Influenza VirusCell-based Neutralization0.21 - 0.42 µM[6]
Pyrazole-based Type I InhibitorsCDK8 (Cancer)HTVS & DockingHigh Binding Affinity[2]
Pyrazole Kinetic StabilizersTransthyretin (TTR)Covalent Fluorescent Probe4.8 nM (K d​ )[7]

Conclusion

The integration of High-Throughput Virtual Screening (HTVS) with robust, miniaturized in vitro assays accelerates the discovery of pyrazole-based therapeutics. By understanding the mechanistic causality behind assay selection—such as utilizing time-resolved fluorescence to mitigate compound auto-fluorescence, or employing acoustic dispensing to optimize DMSO tolerance—researchers can design self-validating systems that yield high-confidence lead compounds ready for downstream optimization.

Sources

Application

Application Note: Analytical Methods for the Quantification of 4-(4-Methyl-1H-pyrazol-1-yl)aniline

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Characterization, Impurity Profiling, and Trace Quantification Introducti...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix/Application: Active Pharmaceutical Ingredient (API) Characterization, Impurity Profiling, and Trace Quantification

Introduction and Chemical Context

The compound 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS: 806632-06-4) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of kinase inhibitors and advanced pharmaceutical intermediates. With a molecular weight of 173.21 g/mol and the empirical formula C₁₀H₁₁N₃, the molecule features a highly conjugated aromatic system comprising an aniline ring covalently linked to a 4-methylpyrazole moiety.

From an analytical perspective, this structural composition presents specific challenges and opportunities. The extensive π-conjugation provides a strong chromophore for ultraviolet (UV) detection. However, the presence of two basic nitrogen centers—the primary aniline amine (pKa ~4.6) and the pyrazole nitrogen (pKa ~2.5)—means the molecule's ionization state is highly sensitive to the pH of the analytical environment.

This application note details two orthogonal, self-validating analytical methodologies for the quantification of this compound: a High-Performance Liquid Chromatography (HPLC-UV) method for routine assay/purity, and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification.

Mechanistic Principles of the Analytical Strategy

As a Senior Application Scientist, it is critical to design methods where every parameter serves a specific, scientifically justified purpose.

Chromatographic Causality: The Role of pH and Stationary Phase

At a neutral physiological pH, 4-(4-Methyl-1H-pyrazol-1-yl)aniline exists in a partially ionized state. If analyzed under these conditions on a standard silica-based reversed-phase column, the basic nitrogens will interact with residual, unreacted silanol groups via ion-exchange mechanisms. This secondary interaction causes severe peak tailing, shifting retention times, and poor integration reproducibility.

To enforce a robust separation, the mobile phase pH must be buffered at least 2 units below the lowest pKa of the analyte. By utilizing a highly acidic mobile phase (pH ~2.0 - 2.7), both basic centers are fully protonated. We pair this with an end-capped or ethylene-bridged hybrid (BEH) C18 stationary phase to physically shield any remaining silanols, ensuring a sharp, symmetrical Gaussian peak.

Detection Modalities: UV vs. MS/MS
  • HPLC-UV (Assay/Purity): We utilize 0.1% Trifluoroacetic Acid (TFA) as the mobile phase additive. TFA acts as an excellent ion-pairing agent, further sharpening the peak for high-concentration API release testing. Detection is set at 254 nm, corresponding to the π-π* transition of the aromatic system.

  • LC-MS/MS (Trace Analysis): TFA causes severe ion suppression in the electrospray ionization (ESI) source by forming strong gas-phase ion pairs. Therefore, we strictly substitute TFA with 0.1% Formic Acid for MS applications. The fully protonated basic nitrogens make the compound highly amenable to positive ion mode (ESI+), yielding a dominant precursor ion at m/z 174.2 [M+H]⁺.

Analytical Workflows

AnalyticalStrategy Compound 4-(4-Methyl-1H-pyrazol-1-yl)aniline Sample Matrix Extraction Sample Preparation (Solubilization / Protein Precipitation) Compound->Extraction Chromatography Reversed-Phase LC (End-capped C18, Acidic pH) Extraction->Chromatography DetectionUV HPLC-UV (254 nm) Routine Assay & Purity Chromatography->DetectionUV High Conc. DetectionMS LC-MS/MS (ESI+) Trace Quantification Chromatography->DetectionMS Trace Levels Validation Method Validation (ICH Q2(R2) Framework) DetectionUV->Validation DetectionMS->Validation DataOutput Quantitative Release Data Validation->DataOutput

Caption: Divergent analytical workflows for assay/purity (UV) and trace quantification (MS/MS).

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, these protocols are designed as self-validating systems incorporating mandatory System Suitability Testing (SST) in accordance with the guidelines [2].

Protocol A: HPLC-UV for API Assay and Purity

Objective: Quantify the bulk purity of the synthesized compound.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Causality: TFA lowers the pH to ~2.0, fully protonating the aniline and pyrazole rings to prevent silanol interactions.

2. Sample Preparation:

  • Accurately weigh 10.0 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve in 20 mL of Methanol (required to disrupt the hydrophobic stacking of the aromatic rings) and sonicate for 5 minutes.

  • Make up to volume with the initial mobile phase conditions (95% A / 5% B).

  • Causality: Diluting the final sample in the weak starting mobile phase prevents the "strong solvent effect," ensuring the analyte band focuses tightly at the head of the column rather than smearing down the bed.

3. Chromatographic Conditions:

  • Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C (Reduces mobile phase viscosity, improving mass transfer kinetics).

  • Gradient: 5% B to 95% B over 15 minutes; hold at 95% B for 3 minutes; re-equilibrate at 5% B for 5 minutes.

  • Detection: UV at 254 nm.

4. Self-Validation Checkpoint (SST): Prior to analyzing unknown samples, inject a blank (diluent) followed by six replicate injections of a 10 µg/mL standard. The system is only validated for use if the blank shows no interfering peaks at the analyte retention time, the peak tailing factor is ≤ 1.5, and the relative standard deviation (%RSD) of the peak areas is ≤ 2.0%.

SSTLogic Init Initiate Sequence (USP <621> Protocol) Blank Blank Injection (Verify No Interference) Init->Blank Std Reference Standard (n=6 Replicates) Blank->Std Eval Evaluate Parameters: Peak Tailing ≤ 1.5 %RSD ≤ 2.0% Std->Eval Decision Criteria Met? Eval->Decision Pass Proceed to Sample Analysis Decision->Pass Yes Fail System Maintenance & Re-equilibration Decision->Fail No Fail->Init

Caption: Self-validating System Suitability Test (SST) logic gate prior to sample analysis.

Protocol B: LC-MS/MS for Trace Quantification (e.g., PK or Impurity Profiling)

Objective: Quantify the compound at ng/mL levels in complex matrices.

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Causality: Formic acid provides the necessary protons for ESI+ ionization without the severe ion suppression characteristic of TFA.

2. Sample Preparation (Protein Precipitation):

  • To 50 µL of matrix (e.g., plasma), add 150 µL of cold Acetonitrile containing an isotopically labeled internal standard (IS).

  • Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant and dilute with 100 µL of Mobile Phase A.

  • Causality: The 3:1 organic ratio efficiently precipitates proteins. Diluting the supernatant 1:1 with aqueous buffer ensures the injection solvent matches the initial gradient conditions, preventing peak distortion.

3. Chromatographic & MS Conditions:

  • Column: Acquity UPLC BEH C18, 50 x 2.1 mm, 1.7 µm (Sub-2-micron particles maximize efficiency and signal-to-noise ratio).

  • Flow Rate: 0.4 mL/min.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Ionization: ESI Positive Mode.

  • MRM Transitions:

    • Quantifier:m/z 174.2 → 93.1 (Cleavage of the C-N bond between the pyrazole and aniline rings).

    • Qualifier:m/z 174.2 → 65.1 (Further fragmentation of the aniline ring).

Method Validation & Quantitative Data Presentation

Any analytical procedure must be proven "fit for its intended purpose." The following table summarizes the required validation parameters and acceptance criteria based on the modern lifecycle approach outlined in the guidelines [1].

ICH Q2(R2) ParameterRationale / CausalityHPLC-UV Acceptance Criteria (Assay)LC-MS/MS Acceptance Criteria (Trace)
Specificity Proves the method measures only the analyte, free from matrix or degradation interference.No interfering peaks > 0.1% at analyte RT.No interfering peaks > 20% of LLOQ response.
Linearity Demonstrates the detector response is directly proportional to concentration.R² ≥ 0.999 (Range: 50% to 150% of target).R² ≥ 0.995 (Range: 1 ng/mL to 1000 ng/mL).
Accuracy Ensures the measured value reflects the true value (assessed via spike recovery).98.0% – 102.0% recovery across 3 levels.85.0% – 115.0% recovery (80-120% at LLOQ).
Precision (Repeatability) Validates the intrinsic variability of the instrument and sample prep.%RSD ≤ 2.0% (n=6 preparations).%RSD ≤ 15.0% (n=6 preparations).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision.Signal-to-Noise (S/N) ≥ 10.Signal-to-Noise (S/N) ≥ 10 (Typically < 1 ng/mL).
Robustness Proves the method can withstand deliberate, small variations (e.g., ±0.2 pH, ±2°C temp).System Suitability criteria remain met.System Suitability criteria remain met.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). URL:[Link]

  • Are You Sure You Understand USP <621>? (Overview of Compendial Chromatography Standards). LCGC International. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-Substituted Pyrazole Synthesis &amp; Yield Optimization

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and functionaliz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. As a Senior Application Scientist, I have designed this guide to address the most critical bottlenecks encountered during the synthesis and functionalization of N-substituted pyrazoles.

Rather than merely listing reaction conditions, this guide delves into the mechanistic causality behind experimental failures. By understanding the thermodynamic and kinetic forces at play—such as ion-pair tightness in alkylation or oxidation states in cross-coupling—you can transform unpredictable reactions into robust, self-validating protocols.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I getting a complex mixture of regioisomers during the N-alkylation of my unsymmetric 3-substituted pyrazole, and how can I force regioselectivity?

The Mechanistic Bottleneck: The pyrrole-like (N1) and pyridine-like (N2) nitrogens in unsymmetric pyrazoles possess similar electronic properties, making regioselective N-functionalization notoriously difficult[1]. When using standard weak bases (e.g., K2​CO3​ in Acetonitrile), the deprotonated pyrazolide forms a "loose" ion pair with the large potassium counterion. This lack of steric shielding allows the electrophile to attack both nitrogen atoms under kinetic control, resulting in a nearly 1:1 mixture of N1 and N2 alkylated isomers.

The Solution: Shift the reaction from kinetic to thermodynamic control by altering the base and solvent. Switching to a strong base with a smaller counterion, such as Sodium Hydride ( NaH ) in a mixed solvent system (e.g., DME-MeCN), forces the formation of a "tight" ion pair[1]. The sodium cation coordinates closely with the pyrazolide, sterically shielding the more hindered nitrogen. This directs the electrophile (e.g., alkyl halides) exclusively to the less sterically hindered position, yielding a single regioisomer (typically the 1-alkyl-3-substituted pyrazole)[2].

Q2: My Chan-Lam coupling for the N-arylation of pyrazoles is stalling at 20-30% yield. What is causing this, and how do I optimize it?

The Mechanistic Bottleneck: The Chan-Lam coupling relies on a Cu(II)/Cu(III) catalytic cycle. The most frequent cause of stalled reactions is the failure of the intermediate copper complex to undergo oxidation. After the transmetalation of the arylboronic acid and the coordination of the pyrazole, the Cu(II) species must be oxidized to a highly reactive Cu(III) state to facilitate the reductive elimination that forms the C-N bond[3]. Without sufficient oxidation, the catalyst rests in a stable, unreactive state.

The Solution: Oxygen is a stoichiometric reagent in this reaction, not just an environmental factor. You must ensure vigorous stirring in a vessel open to the atmosphere, or actively bubble dry air/ O2​ into the solvent[3]. Furthermore, the choice of base is critical; a stoichiometric amount of Triethylamine (TEA) or KOH is required to neutralize the boronic acid and promote transmetalation[4]. Avoid massive excesses of base, which can competitively bind and poison the copper catalyst.

Q3: I am attempting a Vilsmeier-Haack formylation (or direct halogenation) on an NH-unsubstituted pyrazole, but I get low yields and degradation. Why?

The Mechanistic Bottleneck: NH-unsubstituted pyrazoles are highly problematic for direct electrophilic aromatic substitution. The lone pair on the N1 nitrogen acts as a competing nucleophile, leading to rapid N-substitution (e.g., N-formylation) rather than the desired C4-substitution[5]. Furthermore, standard Vilsmeier-Haack conditions ( POCl3​ /DMF) require an electron-rich aromatic system; an unsubstituted pyrazole is often not nucleophilic enough at the C4 carbon to drive the reaction to completion[5].

The Solution: You must establish a self-validating system by protecting or functionalizing the N1 position prior to electrophilic substitution. Introducing an N-alkyl or N-aryl group (especially an electron-donating one) prevents N-side reactions and significantly enhances the nucleophilicity of the C4 position, ensuring clean, high-yielding C-substitution[5]. If the NH group is required in the final product, use a bulky, cleavable protecting group like Tetrahydropyranyl (THP) or tert-Butyloxycarbonyl (Boc).

Part 2: Mechanistic Workflows & Logic

To visualize the causality discussed above, refer to the following mechanistic pathways.

N_Alkylation P Unsymmetric NH-Pyrazole Base1 Weak Base (K2CO3) Polar Solvent (MeCN) P->Base1 Deprotonation Base2 Strong Base (NaH) Non-polar/Mixed (DME) P->Base2 Deprotonation Mix Mixture of N1 & N2 Regioisomers (<50% yield) Base1->Mix Kinetic Control / Loose Ion Pair Pure Highly Regioselective Single Isomer (>85% yield) Base2->Pure Thermodynamic Control / Tight Ion Pair

Fig 1. Divergent regioselectivity pathways in pyrazole N-alkylation based on base and solvent selection.

Chan_Lam_Cycle Cu2 Cu(II) Precatalyst (e.g., Cu(OAc)2) Trans Transmetalation with Arylboronic Acid Cu2->Trans Ar-B(OH)2 + Base Coord Coordination of NH-Pyrazole Trans->Coord NH-Pyrazole Ox Oxidation by O2 Cu(II) -> Cu(III) Coord->Ox Air/O2 (Critical Step) RedElim Reductive Elimination C-N Bond Formation Ox->RedElim Reactive Intermediate Prod N-Aryl Pyrazole + Cu(I) RedElim->Prod Product Release Prod->Cu2 Oxidation of Cu(I) to Cu(II)

Fig 2. Copper-catalyzed Chan-Lam cross-coupling catalytic cycle for pyrazole N-arylation.

Part 3: Quantitative Data Summaries

The following tables summarize the optimization parameters required to maximize yields in both N-alkylation and N-arylation workflows.

Table 1: Base and Solvent Effects on N-Alkylation Regioselectivity (Model Reaction: 3-Trifluoromethylpyrazole + Ethyl Iodoacetate)

BaseSolventTemperatureN1:N2 RatioTotal YieldReference
K2​CO3​ (1.5 eq)Acetonitrile (MeCN)Reflux (80°C)55:4562%[1]
Cs2​CO3​ (1.5 eq)DMFRoom Temp60:4070%[2]
NaH (1.1 eq)DME-MeCN (1:1)Room Temp>99:1 88% [1]

Table 2: Optimization of Chan-Lam Coupling Parameters (Model Reaction: 1H-Pyrazole + Phenylboronic Acid)

CatalystBaseSolventAtmosphereTimeYieldReference
Cu(OAc)2​ (10 mol%)NoneMethanolAir24 h0%[4]
Cu(OAc)2​ (10 mol%)TEA (1.5 eq)DCMSealed N2​ 24 h15%[3]
Cu(OAc)2​ (10 mol%) K2​CO3​ (1.5 eq)MethanolAir12 h65%[4]
Cu(OAc)2​ (10 mol%)KOH (1.5 eq) MeOH/H2O (1:1) Air (Open) 6 h 88% [4]

Part 4: Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, adhere strictly to the following self-validating protocols.

Protocol A: Regioselective N-Alkylation of Unsymmetric Pyrazoles

Objective: Achieve >95% regioselectivity for the N1 position.

  • Preparation: Flame-dry a round-bottom flask under an inert argon atmosphere.

  • Deprotonation: Suspend Sodium Hydride ( NaH , 60% dispersion in mineral oil, 1.1 equiv) in anhydrous Dimethoxyethane (DME) (0.2 M relative to pyrazole). Cool the suspension to 0°C using an ice bath.

  • Substrate Addition: Dissolve the unsymmetric 3-substituted 1H-pyrazole (1.0 equiv) in a minimal amount of anhydrous Acetonitrile (MeCN). Add this dropwise to the NaH suspension over 10 minutes. Stir at room temperature for 30 minutes until H2​ evolution ceases, confirming the formation of the tight sodium pyrazolide ion pair.

  • Alkylation: Cool the mixture back to 0°C. Add the alkylating agent (e.g., alkyl halide, 1.1 equiv) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC.

  • Quenching & Workup: Quench carefully with saturated aqueous NH4​Cl . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Optimized Chan-Lam N-Arylation

Objective: Maximize yield by preventing catalyst stalling.

  • Reagent Mixing: In a wide-mouth reaction vial (to maximize surface area for oxygen exchange), combine the 1H-pyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and anhydrous Cu(OAc)2​ (0.1 equiv).

  • Solvent & Base: Add a 1:1 mixture of Methanol and Water (0.1 M concentration). Add Potassium Hydroxide ( KOH , 1.5 equiv) or Triethylamine (TEA, 1.5 equiv)[4].

  • Oxidation Facilitation: Do not seal the vial. Leave it open to the atmosphere, or loosely cap it with a pierced septum. If scaling up (>5 mmol), equip the flask with a sparging needle and gently bubble dry air through the solution.

  • Reaction: Stir vigorously (800+ rpm) at room temperature for 6–12 hours. The solution should maintain a deep blue/green color, indicating active copper cycling. A black precipitate ( CuO ) indicates catalyst degradation due to excessive base or lack of coordinating substrate.

  • Workup: Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove copper salts. Wash the filtrate with water and brine, dry over MgSO4​ , and concentrate. Purify via silica gel chromatography.

Sources

Optimization

Managing poor solubility of pyrazole derivatives during synthesis

A Guide to Managing Poor Solubility During Synthesis, Purification, and Workup Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, I understand that managing t...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Managing Poor Solubility During Synthesis, Purification, and Workup

Welcome to the technical support center for synthetic and medicinal chemists. As a Senior Application Scientist, I understand that managing the solubility of pyrazole derivatives can be a significant challenge, often leading to lower yields, purification difficulties, and delays in research. Many promising pyrazole-based compounds exhibit poor solubility due to strong intermolecular forces and high crystal lattice energy.[1][2]

This guide is designed to provide you with practical, field-proven insights and troubleshooting strategies to overcome these solubility hurdles. We will explore the root causes of poor solubility and provide a series of structured, question-and-answer-based solutions to address specific issues you may encounter during your experiments.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Pyrazole Solubility

This section addresses the fundamental principles governing the solubility of pyrazole derivatives. Understanding these core concepts is the first step toward effective troubleshooting.

Q1: Why do many of my pyrazole derivatives exhibit such poor solubility?

A: The limited solubility of pyrazole derivatives is typically governed by a combination of molecular and solid-state properties.[1] Key factors include:

  • Strong Intermolecular Forces: The pyrazole ring contains both hydrogen bond donors (the N-H group) and acceptors (the pyridine-like nitrogen). This, along with potential π-π stacking between aromatic rings, can lead to strong intermolecular interactions that require significant energy to overcome.[1]

  • High Crystal Lattice Energy: When these intermolecular forces are highly organized in a solid state, it results in a stable crystal lattice. A solvent must provide enough energy to break this lattice, and if the energy of solvation is not favorable enough, solubility will be low.[1]

  • Substituent Effects: The nature of the groups attached to the pyrazole ring is critical. Large, non-polar, or lipophilic substituents will decrease solubility in polar solvents like water, while polar functional groups (e.g., -OH, -COOH, -NH2) can increase it.[1][2][3]

  • Molecular Weight and Size: As the molecular weight and size of the derivative increase, it generally becomes more difficult for solvent molecules to effectively solvate the compound, leading to decreased solubility.[3]

cluster_factors Factors Influencing Pyrazole Derivative Solubility cluster_properties Molecular Molecular Properties Substituents Substituents (Polarity) Molecular->Substituents MW Molecular Weight Molecular->MW SolidState Solid-State Properties Intermolecular Intermolecular Forces (H-Bonding, π-π Stacking) SolidState->Intermolecular Crystal Crystal Lattice Energy SolidState->Crystal External External Conditions pH pH (for ionizable groups) External->pH Temp Temperature External->Temp Solvent Solvent Choice External->Solvent PoorSolubility Poor Solubility Substituents->PoorSolubility Intermolecular->PoorSolubility MW->PoorSolubility Crystal->PoorSolubility pH->PoorSolubility Temp->PoorSolubility Solvent->PoorSolubility

Caption: Key factors influencing pyrazole derivative solubility.

Q2: How does pH affect the solubility of my pyrazole derivative?

A: The pH of the medium can have a dramatic impact on solubility, but only if your pyrazole derivative contains ionizable functional groups (i.e., acidic or basic centers).[3][4]

  • Basic Pyrazoles: The pyrazole ring itself is weakly basic.[4] If your derivative has basic groups (like an amine), decreasing the pH (acidic conditions) will protonate these sites. The resulting salt is typically much more soluble in aqueous media than the neutral free base.[4][5]

  • Acidic Pyrazoles: Conversely, if your derivative has an acidic group (like a carboxylic acid or a phenol), increasing the pH (basic conditions) will deprotonate it, forming a more soluble anionic salt.

This principle is a powerful tool, especially during aqueous workups for purification.[6]

Q3: What are the best general-purpose solvents for pyrazole synthesis?

A: There is no single "best" solvent, as the ideal choice depends on the polarity of your specific reactants and product.[3] However, a common set of solvents is frequently and successfully used in pyrazole synthesis.[7][8]

Solvent ClassExamplesGeneral Use & Comments
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOExcellent solvating power for a wide range of pyrazole derivatives. Often used for the synthesis itself.[7] Acetone is a very common choice for room temperature reactions.[7][8]
Polar Protic Ethanol, Methanol, IsopropanolFrequently used for both synthesis and recrystallization.[7][9] Solubility can be highly temperature-dependent, which is useful for purification.
Non-Polar Toluene, Dichloromethane (DCM)Used in specific synthetic methods, particularly when reactants are less polar.[7] Solubility is highly dependent on the pyrazole's substituents.
Part 2: Troubleshooting Guide - Addressing Specific Experimental Issues

This section provides direct answers to common problems encountered during synthesis and purification.

Q: My starting material or intermediate is not fully dissolving in the reaction solvent. What should I do?

A: This is a frequent issue that can prevent a reaction from starting or lead to low yields.[7] Follow this systematic approach:

  • Increase the Temperature: For most neutral organic compounds, solubility increases with temperature.[1][7] Carefully heat the reaction mixture while stirring. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.[3]

  • Introduce a Co-solvent: If heating is insufficient or undesirable, adding a co-solvent can increase the overall solvating power of the medium.[3][7] If your primary solvent is non-polar (e.g., toluene), try adding a small amount of a more polar solvent like DMF or ethanol. If your solvent is polar, a different co-solvent might be needed based on the specific structure. Perform a small-scale screening first (see Protocol 1).

  • Reduce Reactant Concentration: At high concentrations, your compound may be exceeding its solubility limit. Try rerunning the reaction at a lower concentration by increasing the volume of the solvent. This can sometimes prevent premature precipitation.[3]

Start Issue: Starting material is not dissolving Step1 Step 1: Increase Temperature (within reaction limits) Start->Step1 Step2 Step 2: Add a Co-solvent (perform screening first) Step1->Step2 If ineffective or unsuitable Step3 Step 3: Reduce Concentration (increase solvent volume) Step2->Step3 If ineffective End Problem Resolved Step3->End

Caption: Troubleshooting workflow for poor starting material solubility.

Q: My desired product is precipitating from the reaction mixture as it forms. How can I manage this?

A: Premature product precipitation can encapsulate starting materials, leading to an incomplete reaction.

  • For Isolation: If the reaction is already complete, this can be advantageous for purification. Simply cool the mixture to maximize precipitation and collect the solid product by filtration.[7][10]

  • To Prevent Precipitation: If the reaction is still ongoing, the best approach is to apply the same strategies as for dissolving starting materials: increase the temperature or add a co-solvent to keep the product in solution until the reaction is complete.[3]

Q: I am struggling to purify my pyrazole derivative by recrystallization due to its poor solubility in everything I've tried. What are my options?

A: This is a classic challenge for poorly soluble compounds. Standard single-solvent recrystallization often fails. Here are two powerful techniques:

  • Hot Filtration: If your compound is only sparingly soluble even in hot solvents, and you suspect insoluble impurities, use hot filtration. Dissolve the compound in a minimal amount of boiling solvent and quickly filter it while hot to remove the insoluble materials. The pure compound should crystallize from the filtrate upon cooling.[3]

  • Binary Solvent System: This is the most common and effective solution. The principle is to find two miscible solvents: a "good" solvent that dissolves your compound well when hot, and a "poor" solvent in which your compound is nearly insoluble. The detailed methodology is described in Protocol 2 .[3][9]

Q: My product is soluble in organic solvents but crashes out during aqueous workup. How can I purify it?

A: This issue can be solved by leveraging pH modification, provided your compound has an ionizable group.

  • For Basic Pyrazoles: During workup, wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). Your basic pyrazole will become protonated and move into the aqueous layer, leaving non-basic organic impurities behind in the organic layer.[1] You can then separate the aqueous layer, cool it, and add a base (e.g., 1M NaOH) to neutralize it, causing your purified, neutral product to precipitate out. This can then be collected by filtration. See Protocol 3 for details.

  • For Acidic Pyrazoles: The same logic applies, but in reverse. Wash with a dilute aqueous base (e.g., 1M NaOH) to extract your compound into the aqueous layer, then re-acidify to precipitate the pure product.

Part 3: Key Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the troubleshooting techniques described above.

Protocol 1: Small-Scale Co-solvent Screening

Objective: To empirically identify a suitable co-solvent to maintain a pyrazole derivative in solution.

Materials:

  • Your poorly soluble pyrazole derivative

  • Primary reaction solvent

  • A selection of potential co-solvents (e.g., ethanol, DMSO, DMF, acetonitrile)

  • Small vials (e.g., 2 mL) and magnetic stir fleas

Procedure:

  • Add a known, small amount of your pyrazole derivative to several vials.

  • To each vial, add the primary reaction solvent in a volume that mimics the intended reaction concentration.

  • Stir the mixtures at the intended reaction temperature.

  • To the vials where the compound is not fully dissolved, add a potential co-solvent dropwise, one co-solvent per vial, until the solid just dissolves.[3]

  • Record the volume of co-solvent required for each successful mixture.

  • Select the co-solvent that provides the best solubility with the smallest volume added and is compatible with your reaction chemistry.

Protocol 2: Recrystallization using a Binary Solvent System

Objective: To purify a poorly soluble pyrazole derivative that cannot be effectively recrystallized from a single solvent.

Materials:

  • Crude pyrazole derivative

  • A "good" solvent (e.g., ethanol, acetone, ethyl acetate) in which the compound is soluble when hot.

  • A "poor" solvent (e.g., water, hexane) in which the compound is insoluble, and which is miscible with the "good" solvent.

  • Erlenmeyer flask, hot plate, filtration apparatus.

Procedure:

  • Place the crude pyrazole derivative in an Erlenmeyer flask.

  • Add a minimal amount of the "good" solvent to the flask.

  • Heat the mixture with stirring until the solid dissolves completely.[3][9]

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly and persistently turbid (cloudy).[3][9]

  • If the solution becomes too cloudy, add a few drops of the hot "good" solvent to redissolve the precipitate and achieve clarity again.[3]

  • Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration, wash them with a small amount of cold "poor" solvent, and dry them thoroughly.[3]

Protocol 3: Purification via pH-Mediated Extraction

Objective: To purify an ionizable (basic) pyrazole derivative that is difficult to separate from non-basic organic impurities.

Procedure:

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add a volume of dilute aqueous acid (e.g., 1M HCl) to the funnel. Shake vigorously and allow the layers to separate. The protonated pyrazole salt will move into the aqueous (bottom) layer.[1]

  • Separation: Carefully drain and collect the aqueous layer. The organic layer containing non-basic impurities can be discarded.

  • Basification & Precipitation: Cool the collected aqueous layer in an ice bath. While stirring, slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) dropwise until the solution is basic (confirm with pH paper). Your neutral, purified pyrazole derivative should precipitate as a solid.[1]

  • Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

Part 4: Advanced Solubility Enhancement Strategies

For drug development professionals, improving the aqueous solubility of a final compound is often critical for bioavailability. While the techniques above are primarily for synthesis and purification, these post-synthetic strategies are also valuable.

StrategyPrincipleBest For
Salt Formation Increases ionization by forming a salt with an acid or base.[3]Compounds with acidic or basic functional groups intended for aqueous formulations.[6]
Co-crystallization Modifies the crystal lattice energy by incorporating a second, benign molecule (a co-former) into the crystal structure.[3]Neutral compounds or when salt formation is not viable.
Prodrug Synthesis A covalent modification is made to the molecule (e.g., adding a soluble promoiety) that is cleaved in vivo to release the active drug.[3]When intrinsic solubility is extremely low and cannot be overcome by other means.
Solid Dispersions The drug is dispersed in a hydrophilic carrier, often creating an amorphous system with higher apparent solubility and dissolution rate.[3][6]Highly lipophilic compounds in oral dosage form development.

By systematically applying these principles and protocols, you can effectively diagnose and solve the solubility challenges posed by pyrazole derivatives, leading to more efficient synthesis and higher-quality results in your research and development efforts.

References
  • BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis. BenchChem.
  • BenchChem. (2025). Improving solubility of pyrazole derivatives for reaction. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole. BenchChem.
  • BenchChem. (2025). Recrystallization techniques for purifying pyrazole compounds. BenchChem.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup. BenchChem.
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Pyrazole-Based Compounds in Aqueous Media. BenchChem.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal.
  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(3).
  • BenchChem. (2025). Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
  • Soltanzadeh, Z., Imanzadeh, G., Noroozi-Pesyan, N., & Şahin, E. (2017). Green synthesis of pyrazole systems under solvent-free conditions. Green Chemistry Letters and Reviews, 10(3), 148-153.
  • Kumar, R., & Chauhan, P. (2022). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 272, 01004.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in Pyrazole Ring Formation

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the classical Knorr pyrazole synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks during the classical Knorr pyrazole synthesis. When condensing unsymmetrical 1,3-diketones with substituted hydrazines, the formation of regioisomeric mixtures (e.g., 1,3,5- vs. 1,5-disubstituted pyrazoles) is a notorious challenge in drug development.

This guide provides field-proven, mechanistically grounded strategies to assert absolute regiocontrol over your pyrazole scaffolds.

Section 1: Mechanistic FAQs – The Causality of Regioselectivity

Q1: Why do standard Knorr conditions (EtOH, reflux) consistently yield inseparable 1:1 regioisomeric mixtures? A: The regiochemical outcome is dictated by the initial nucleophilic attack of the substituted hydrazine on the unsymmetrical 1,3-diketone[1]. In protic solvents like ethanol, the energy difference between the two transition states is minimized due to indiscriminate hydrogen bonding. Furthermore, kinetic studies reveal that the reaction pathways are highly complex and non-first order under neutral conditions, allowing intermediates to equilibrate toward a thermodynamic mixture[1]. To break this equilibration, you must manipulate the kinetics via solvent polarity or acid catalysis[2].

Q2: How do electronic and steric factors on the 1,3-diketone influence the nucleophilic attack? A: The more nucleophilic nitrogen of the hydrazine will preferentially attack the most electrophilic carbonyl. For example, a trifluoromethyl ( −CF3​ ) group highly activates its adjacent carbonyl, strongly directing the initial attack and yielding selectivities up to 98:2[3]. However, if the adjacent group is exceptionally bulky, steric repulsion overrides electronic activation, forcing the attack at the distal carbonyl.

Section 2: Scenario-Based Troubleshooting Guides

Scenario A: I am synthesizing a 1-aryl-3,4,5-substituted pyrazole, but I'm getting a 60:40 mixture of isomers.

  • Diagnosis: Protic solvents are masking the inherent electronic differences of your diketone.

  • Solution: Switch to a highly polar, aprotic solvent like N,N-dimethylacetamide (DMAc) and add 50 mol% of 10 N aqueous HCl[2]. DMAc improves regioselectivity by stabilizing the kinetically favored intermediate via strong dipole moments, while the HCl accelerates the second dehydration step, trapping the kinetic product before it can equilibrate[2].

Scenario B: Even with DMAc/HCl, my specific substituents yield poor selectivity. How can I achieve absolute regiocontrol?

  • Diagnosis: The electrophilicity of the two carbonyls in your substrate is too similar, rendering the 1,3-diketone pathway unviable.

  • Solution: Abandon the 1,3-diketone precursor. Utilize the condensation of acetylenic ketones (alkynones) with hydrazines[4]. The reaction of acetylenic ketones with mono-substituted alkyl and aryl-hydrazines is highly regioselective and leads to 1,3,5-substituted pyrazoles in excellent yields, irrespective of the aryl substituents present[4].

Section 3: Quantitative Data – Solvent Impact on Regioselectivity

To illustrate the profound impact of reaction conditions, consider the synthesis of 1-aryl-pyrazoles from 1,3-diketones. The table below summarizes the causality between solvent choice and isomeric ratio.

Solvent SystemMajor:Minor Isomer RatioMechanistic Rationale
Ethanol (EtOH) ~ 50:50Polar protic solvent leads to indiscriminate attack and poor regioselectivity[2].
Acetic Acid (AcOH) ~ 50:50Protic environment fails to stabilize the kinetic intermediate[2].
Hexafluoroisopropanol (HFIP) > 90:10Fluorinated solvents influence the reaction pathway through unique hydrogen-bonding properties[5].
DMAc + 10N HCl (50 mol%) 98:2 (High Selectivity)Strong dipole moment stabilizes intermediates; acid irreversibly drives dehydration[2].

Section 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, it fails safely and detectably.

Protocol 1: Highly Regioselective Knorr Synthesis (DMAc/HCl Method)

Based on the optimized conditions by Gosselin et al.[2]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in N,N-dimethylacetamide (DMAc) at room temperature to achieve a 0.5 M solution.

  • Catalysis: Add 50 mol% of 10 N aqueous hydrochloric acid.

    • Causality Checkpoint: The acid protonates the more basic carbonyl, priming it for kinetic attack and accelerating the second dehydration step[2].

  • Addition: Slowly add the arylhydrazine (1.05 equiv) and stir at room temperature.

  • Monitoring: Monitor via LC-MS. The intermediate hydrazone mass should rapidly appear, followed by the final pyrazole mass ( −18 Da from dehydration).

  • Workup: The method is operationally simple and scalable[2]. Quench with saturated aqueous NaHCO3​ . Extract with ethyl acetate and wash the organic layer thoroughly with brine (5x) to remove all traces of DMAc.

  • Structural Validation: Purify via flash chromatography. To definitively assign the regiochemistry, perform 1D NOESY NMR experiments to confirm the structure of the major pyrazole isomer[2].

Protocol 2: Absolute Regiocontrol via Acetylenic Ketones

Based on the methodology by Bishop et al.[4]

  • Preparation: Prepare acetylenic ketones via Pd-catalyzed carbonylative coupling of phenyl acetylenes with aryl iodides[4]. Dissolve the acetylenic ketone (1.0 equiv) in anhydrous ethanol.

  • Condensation: React the acetylenic ketone with the substituted hydrazine (1.1 equiv) under an atmosphere of anhydrous N2​ [4].

  • Cyclization: Warm the mixture to reflux.

    • Causality Checkpoint: The initial Michael addition on the alkyne is irreversible, locking in the regiochemistry before the ring closes[4].

  • Validation: Confirm the regiochemical assignment via selective irradiation of the N-methyl singlet to observe the enhancement of the ortho protons of the C-5 aromatic substituent[4].

Section 5: Strategic Workflow Visualization

Workflow N1 Target: Specific Pyrazole Regioisomer N2 Assess Precursors: 1,3-Diketone + Hydrazine N1->N2 N3 Standard Knorr Synthesis (EtOH, Reflux) N2->N3 N4 Isomer Ratio Acceptable? N3->N4 N5 Proceed to Purification N4->N5 Yes (>95:5) N6 Troubleshoot: Poor Selectivity N4->N6 No (Mixture) N7 Strategy 1: Solvent Switch (DMAc + HCl or HFIP) N6->N7 Steric/Electronic tuning N8 Strategy 2: Precursor Switch (Acetylenic Ketones) N6->N8 Absolute control needed N9 Validate via 1D NOESY NMR N7->N9 N8->N9

Workflow for troubleshooting and optimizing pyrazole regioselectivity.

References

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006.[Link]

  • Faria, J. V., et al. "Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review." PMC, 2016.[Link]

  • RSC Advances. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC Publishing, 2022.[Link]

Sources

Optimization

Technical Support Center: Recrystallization Troubleshooting for Pyrazolyl Aniline Compounds

[label="Fix: Refining the Workflow I'm now revising the Graphviz DOT code for the recrystallization workflow. I've focused on visual clarity, using a color palette and ensuring text contrast for readability.

Author: BenchChem Technical Support Team. Date: March 2026

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Refining the Workflow

I'm now revising the Graphviz DOT code for the recrystallization workflow. I've focused on visual clarity, using a color palette and ensuring text contrast for readability. I've incorporated troubleshooting nodes for "oiling out" and oxidation, with corrective measures. I'm aiming for a more intuitive and informative diagram.

Finalizing the Citations

I've reviewed and refined the citations to support the technical guide. I've integrated relevant resources on "oiling out", solvent selection, and aniline oxidation, ensuring accuracy and comprehensive support. I'm focusing on citations related to pyrazolyl aniline. I am incorporating examples of solvent systems and methods of synthesis from the research I have gathered.

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Addressing Oiling Out

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Troubleshooting Poor Yields

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Refining the Method

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Welcome to the Technical Support Center. This guide is engineered for researchers, application scientists, and drug development professionals tasked with the purification of pyrazolyl aniline derivatives.

Pyrazolyl anilines are highly privileged scaffolds in medicinal chemistry, frequently serving as potent kinase inhibitors. However, their unique structural features—combining the hydrogen-bond donating/accepting capacity of a pyrazole ring with the basic, oxidation-prone nature of an aniline moiety—make their isolation and purification notoriously difficult. This guide synthesizes thermodynamic principles with field-proven methodologies to help you troubleshoot common solid-state bottlenecks [1.6].

Recrystallization & Troubleshooting Workflow

RecrystallizationWorkflow Start Crude Pyrazolyl Aniline Solvent Solvent Selection (e.g., EtOH/H2O) Start->Solvent Heat Heating & Dissolution (N2 Atmosphere) Solvent->Heat Cool Controlled Cooling (0.5 °C/min) Heat->Cool Oxidation Issue: Discoloration (Aniline Oxidation) Heat->Oxidation O2 Exposure OilOut Issue: Oiling Out (Liquid-Liquid Phase Separation) Cool->OilOut High Supersaturation Crystallization Nucleation & Crystal Growth Cool->Crystallization FixOil Intervention: Add Seed Crystals & Anti-Solvent OilOut->FixOil FixOil->Crystallization FixOx Intervention: Degas Solvent & Add Charcoal Oxidation->FixOx FixOx->Heat Filtration Vacuum Filtration & Washing Crystallization->Filtration Pure Pure Pyrazolyl Aniline Filtration->Pure

Workflow for the recrystallization of pyrazolyl anilines, highlighting key troubleshooting pathways.

Quantitative Data: Solvent Selection Matrix

The thermodynamic success of a recrystallization depends entirely on the solvent system. Pyrazolyl anilines typically require a binary solvent system due to their dual polarity profile[1].

Solvent SystemRoleBoiling Point (°C)Suitability for Pyrazolyl AnilinesCommon Issues & Limitations
Ethanol / Water Primary / Anti-solvent78 / 100Excellent. Standard choice (typically 8:2 or 1:1 ratio)[2].Potential for hydrate formation; prolonged heating causes oxidation.
Ethyl Acetate / Hexane Primary / Anti-solvent77 / 68Good. Ideal for lipophilic, highly substituted derivatives.Prone to "oiling out" if the cooling ramp is too aggressive.
DCM / Heptane Primary / Anti-solvent39 / 98Moderate. Useful for highly crystalline, non-polar analogs.Low boiling point of DCM limits the operational temperature range.
Toluene Single Solvent110Niche. Good for very high-melting-point derivatives.High boiling point makes residual solvent removal (drying) difficult.
Step-by-Step Methodology: Standard Recrystallization Protocol

This protocol is designed as a self-validating system. By strictly controlling the atmospheric and thermodynamic variables, you prevent the two most common failure modes: oxidation and oiling out.

Step 1: Solvent Preparation and Deoxygenation

  • Action: Prepare an 8:2 mixture of Ethanol and Water. Sparge the solvent mixture with nitrogen gas for 15 minutes prior to use.

  • Causality: Anilines are highly susceptible to oxidation at elevated temperatures, which manifests as dark brown or red discoloration. Degassing the solvent displaces dissolved oxygen, preserving the chemical integrity of the aniline moiety.

Step 2: Dissolution under Inert Atmosphere

  • Action: Suspend the crude pyrazolyl aniline in the minimum amount of the degassed solvent system. Heat the mixture to gentle reflux (approx. 75 °C) under a continuous nitrogen blanket until complete dissolution occurs.

  • Causality: The pyrazole ring forms strong intermolecular hydrogen bonds, requiring elevated thermal energy to disrupt the crystal lattice. The nitrogen blanket prevents oxidative degradation during this high-energy state.

Step 3: Hot Filtration (Optional but Recommended)

  • Action: Quickly pass the hot solution through a pre-warmed fluted filter paper or a Celite pad.

  • Causality: This removes insoluble impurities (e.g., residual palladium catalysts from cross-coupling reactions or polymerized aniline byproducts) before they can act as unwanted nucleation sites.

Step 4: Controlled Cooling and Anti-Solvent Addition

  • Action: Transfer the flask to a programmable heating mantle or water bath. Cool the solution to room temperature at a controlled rate of 0.5 °C/min. If crystals do not form, add water (anti-solvent) dropwise until the solution becomes faintly cloudy.

  • Causality: Rapid cooling induces massive supersaturation, kinetically favoring liquid-liquid phase separation (oiling out) over ordered crystal lattice formation[3]. Controlled cooling keeps the system within the metastable zone, promoting the growth of a pure, thermodynamically stable polymorph[4].

Step 5: Seeding (If necessary)

  • Action: Introduce 1–5% w/w of pure pyrazolyl aniline seed crystals when the solution reaches the metastable zone.

  • Causality: Seeding bypasses the primary nucleation energy barrier, ensuring the correct polymorphic form is isolated and preventing the buildup of critical supersaturation[3].

Step 6: Isolation and Washing

  • Action: Recover the crystals via vacuum filtration. Wash the filter cake with ice-cold anti-solvent (e.g., pure water or a 1:9 EtOH/Water mix).

  • Causality: Washing with a cold, low-solubility solvent removes the mother liquor containing soluble impurities without redissolving the purified product.

Troubleshooting Guides & FAQs

Q1: My pyrazolyl aniline "oiled out" (formed a liquid layer) instead of crystallizing. What is happening and how do I fix it? A1: "Oiling out," scientifically known as liquid-liquid phase separation (LLPS), occurs when the solute separates from the solvent as an immiscible liquid rather than a solid crystal[5]. This happens when the solution's temperature is above the solute's melting point in that specific solvent system, or when extreme supersaturation kinetically favors droplet formation over lattice assembly[6],[3].

  • Troubleshooting:

    • Return the flask to the heat source until the oil completely redissolves.

    • Add a small volume of your primary solvent (e.g., ethanol) to decrease the overall solute concentration[5].

    • Cool the solution much more slowly.

    • Introduce seed crystals of the desired compound just before the temperature reaches the point where oiling out previously occurred. This forces solid nucleation before the LLPS boundary is crossed[3].

Q2: The crystals are forming, but they are heavily discolored (brown, red, or purple). How can I obtain a white/pale powder? A2: Aniline derivatives are notoriously prone to oxidative degradation. When exposed to heat and oxygen, they form highly colored azobenzene or quinone-imine impurities. Because "like dissolves like," these structurally similar impurities easily co-precipitate into the pyrazole crystal lattice.

  • Troubleshooting:

    • Ensure all solvents are thoroughly degassed prior to heating.

    • Perform the entire recrystallization under a strict nitrogen or argon atmosphere.

    • If severe discoloration persists, add 5–10% w/w activated charcoal during the initial dissolution step. Boil for 5 minutes, then perform a hot filtration through a Celite pad to adsorb the colored polymeric impurities[6].

Q3: The yield of my recrystallized product is unacceptably low (<40%). How can I improve recovery? A3: A poor yield indicates that the compound is too soluble in the chosen solvent system at the final cooling temperature. This is almost always caused by using an excess of the primary solvent during the dissolution phase[7].

  • Troubleshooting:

    • Concentrate the mother liquor using a rotary evaporator to remove excess solvent, then repeat the cooling process[7].

    • Adjust your solvent/anti-solvent ratio. For pyrazolyl anilines, increasing the proportion of water in an ethanol/water system drastically reduces the compound's solubility, forcing more product out of the solution[1].

Q4: I scaled up my recrystallization from 1 gram to 50 grams, and the filtration behavior completely changed. The crystals are now a fine, sticky powder. Why? A4: You are likely experiencing a polymorphic shift or a change in crystal habit due to altered cooling dynamics at scale. Pyrazoles can form multiple hydrogen-bond networks (polymorphism)[4]. At a larger scale, heat dissipates more slowly, which can alter the supersaturation profile and lead to the precipitation of a different, less filterable polymorph or a solvate.

  • Troubleshooting:

    • Implement a linear cooling ramp rather than passive ambient cooling.

    • Utilize heavy seeding (up to 5% w/w) with the desired polymorph to dictate the crystallization pathway and ensure batch-to-batch consistency[4].

Sources

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline for Library Production

Welcome to the technical support center for the synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up the production of this key building block for library synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in established chemical principles and field-proven insights.

Introduction: Strategic Approaches to C-N Bond Formation

The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline hinges on the formation of a crucial carbon-nitrogen (C-N) bond between the pyrazole and aniline rings. Two primary, well-established methodologies for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these routes often depends on factors such as catalyst cost, substrate scope, and reaction sensitivity. This guide will delve into both methodologies, providing a framework for successful scale-up and library production.

Frequently Asked Questions (FAQs)

Q1: Which is the preferred method for scaling up the synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)aniline: Buchwald-Hartwig or Ullmann condensation?

A1: Both methods are viable for large-scale synthesis, and the "preferred" method can be context-dependent. The Buchwald-Hartwig amination often offers milder reaction conditions and a broader substrate scope, but the palladium catalysts and specialized phosphine ligands can be expensive.[1] The Ullmann condensation is a more classical approach that uses less expensive copper catalysts.[2][3] However, it typically requires higher reaction temperatures.[2] For library production where cost-effectiveness is crucial, a well-optimized Ullmann condensation may be more advantageous.

Q2: What are the most critical parameters to control during the scale-up of either reaction?

A2: For both reactions, several parameters are critical. These include:

  • Inert Atmosphere: Both palladium and copper catalysts can be sensitive to oxygen. Maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent catalyst deactivation and side reactions.

  • Solvent and Reagent Purity: Water and other impurities can significantly impact the reaction efficiency. Ensure all solvents and reagents are anhydrous and of high purity.

  • Temperature Control: Both reactions are temperature-sensitive. Precise temperature control is necessary to ensure complete reaction and minimize byproduct formation.

  • Mixing: Efficient stirring is essential, especially in larger reactors, to ensure homogeneity and consistent heat transfer.

Q3: What are the common impurities or byproducts I should expect?

A3: Common byproducts can include:

  • Dehalogenation of the aryl halide: This results in the formation of aniline.

  • Homocoupling of the aryl halide: This leads to the formation of biphenyl derivatives.

  • Formation of regioisomers: Depending on the pyrazole starting material, there is a potential for the formation of other isomers.

  • Polymerization: In some cases, particularly with unprotected pyrazoles, polymerization can occur.[4]

Q4: How can I efficiently purify 4-(4-Methyl-1H-pyrazol-1-yl)aniline at a large scale?

A4: For large-scale purification, column chromatography can be resource-intensive. Consider the following alternatives:

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale.

  • Distillation: If the product is a high-boiling liquid, vacuum distillation may be an option.

  • Extraction: A well-designed series of aqueous extractions can help remove many impurities and unreacted starting materials.

Synthetic Methodologies and Experimental Protocols

Two primary synthetic routes for 4-(4-Methyl-1H-pyrazol-1-yl)aniline are presented below.

Method 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[1] The reaction involves the palladium-catalyzed coupling of an amine with an aryl halide.

Buchwald_Hartwig cluster_reactants Reactants cluster_reagents Reagents ArylHalide 4-Haloaniline Derivative Product 4-(4-Methyl-1H-pyrazol-1-yl)aniline ArylHalide->Product Pyrazole 4-Methyl-1H-pyrazole Pyrazole->Product Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Product Ligand Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Product Base Base (e.g., Cs2CO3, NaOtBu) Base->Product

Caption: Buchwald-Hartwig Amination Workflow

This is a general protocol that should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 4-haloaniline (1.0 equiv.), 4-methyl-1H-pyrazole (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and phosphine ligand (e.g., BINAP, 1-5 mol%).

  • Solvent and Base Addition: Add a suitable anhydrous solvent (e.g., toluene, dioxane). Then, add a base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the optimal temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.

Method 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming aryl-nitrogen bonds using a copper catalyst.[2][3]

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents ArylHalide 4-Haloaniline Derivative Product 4-(4-Methyl-1H-pyrazol-1-yl)aniline ArylHalide->Product Pyrazole 4-Methyl-1H-pyrazole Pyrazole->Product Catalyst Cu Catalyst (e.g., CuI) Catalyst->Product Ligand Ligand (e.g., 1,10-Phenanthroline) Ligand->Product Base Base (e.g., K2CO3, K3PO4) Base->Product

Caption: Ullmann Condensation Workflow

This is a general protocol that should be optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a reaction vessel equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the 4-haloaniline (1.0 equiv.), 4-methyl-1H-pyrazole (1.5 equiv.), copper catalyst (e.g., CuI, 10-20 mol%), and a ligand (e.g., 1,10-phenanthroline, 20-40 mol%).

  • Solvent and Base Addition: Add a high-boiling polar solvent (e.g., DMF, DMSO) and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to a high temperature (typically 120-180 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture and pour it into water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or crystallization.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Low or No Product Formation Inactive catalystUse a fresh batch of catalyst. For Buchwald-Hartwig, consider using a pre-catalyst for more reliable formation of the active species.[5]
Poor quality reagents or solventsUse anhydrous solvents and high-purity reagents. Degas the solvent thoroughly before use.
Incorrect reaction temperatureOptimize the reaction temperature. Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.[2]
Inappropriate base or ligandScreen different bases and ligands. The choice of ligand is particularly critical in Buchwald-Hartwig amination.[5]
Formation of Significant Byproducts Dehalogenation of aryl halideThis can be a result of β-hydride elimination, a known side reaction in Buchwald-Hartwig amination.[1] Try using a different ligand or lowering the reaction temperature.
Homocoupling of aryl halideThis is more common in Ullmann reactions. Ensure an inert atmosphere and consider using a slight excess of the pyrazole.
Polymerization of pyrazoleIf using an unprotected pyrazole, self-coupling can be an issue.[4] Consider protecting the pyrazole N-H if this becomes a significant problem.
Difficult Product Purification Product is an oil or does not crystallizeTry to form a salt of the aniline product (e.g., hydrochloride salt) which may be more crystalline.
Co-eluting impuritiesOptimize the mobile phase for column chromatography. Consider using a different stationary phase.
Product is highly soluble in the work-up solventChoose a work-up solvent in which the product has lower solubility to minimize losses.

Data Presentation: Comparison of Synthetic Routes

Parameter Buchwald-Hartwig Amination Ullmann Condensation
Catalyst Palladium-based (e.g., Pd(OAc)₂, Pd₂(dba)₃)Copper-based (e.g., CuI, Cu₂O)
Ligand Bulky, electron-rich phosphines (e.g., BINAP, XPhos)N- or O-based ligands (e.g., 1,10-phenanthroline, amino acids)
Typical Temperature 80 - 120 °C120 - 180 °C[2]
Solvents Toluene, Dioxane, THFDMF, DMSO, NMP
Advantages Milder conditions, broader substrate scope, higher yields generallyLower catalyst cost, simpler ligands
Disadvantages Expensive catalysts and ligands, potential for phosphine-related impuritiesHigher temperatures, sometimes requires stoichiometric copper, longer reaction times

References

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majidi, S. M. (2024). 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI. Retrieved from [Link]

  • ResearchGate. (2022, May 13). Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? Retrieved from [Link]

  • Usami, Y., et al. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(23), 5678.
  • Reddit. (2023, February 20). Troubleshooting Ullmann Couplint. r/Chempros. Retrieved from [Link]

  • Obermayer, D., Glasnov, T. N., & Kappe, C. O. (2011). Microwave-assisted and continuous flow multistep synthesis of 4-(pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry, 76(16), 6657–6669.
  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]

  • ResearchGate. (2024, May 6). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • ResearchGate. (n.d.). Toward the Development of a Manufacturing Process for the Insecticide Tyclopyrazoflor. Part I. Evaluation of Strategies using Ullmann Coupling of Pyrazole Derivatives. Retrieved from [Link]

  • Preprints.org. (2023, October 5). Multicomponent synthesis of 4- aryl-4,9-dihydro-1H-pyrazolo[3,4. Retrieved from https://www.preprints.org/manuscript/202310.0333/v1
  • Semantic Scholar. (2023, November 15). Multicomponent Synthesis of 4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Using L-Proline as a Catalyst—Does It Really Proce. Retrieved from [Link]

  • PubMed. (2012, August 15). Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. Retrieved from [Link]

  • MDPI. (2020, September 24). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • IJRPC. (n.d.). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. Retrieved from [Link]

  • MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 4-(1-Methyl-1H-pyrazol-4-yl)aniline. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

Sources

Optimization

Identifying byproducts in pyrazole synthesis by LC-MS

Troubleshooting Guide for Identifying Byproducts in Pyrazole Synthesis by LC-MS Welcome to the technical support center for pyrazole synthesis analysis. This guide is designed for researchers, scientists, and professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide for Identifying Byproducts in Pyrazole Synthesis by LC-MS

Welcome to the technical support center for pyrazole synthesis analysis. This guide is designed for researchers, scientists, and professionals in drug development who utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor and troubleshoot pyrazole synthesis reactions. Here, we will delve into common challenges and provide expert-driven solutions to help you identify and mitigate the formation of unwanted byproducts.

Introduction: The Challenge of Pyrazole Synthesis

Pyrazoles are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals. The Knorr pyrazole synthesis and related methodologies, while powerful, can often yield a variety of byproducts. These can arise from incomplete reactions, side reactions of the starting materials, or rearrangement of the desired product. LC-MS is an indispensable tool for the real-time monitoring of these reactions and the characterization of impurities. Understanding the potential byproducts and their mass spectrometric behavior is key to optimizing your synthesis and ensuring the purity of your final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in a Knorr pyrazole synthesis?

In a typical Knorr synthesis involving a 1,3-dicarbonyl compound and a hydrazine derivative, several byproducts can be anticipated. The most prevalent are often regioisomers, which can be notoriously difficult to separate chromatographically. Other common impurities include unreacted starting materials, partially reacted intermediates (e.g., hydrazones), and products of side reactions such as double condensation or cyclization of the hydrazine with itself. The specific byproducts will heavily depend on the reaction conditions, including the solvent, temperature, and catalyst used.

Q2: How can I use LC-MS to differentiate between pyrazole regioisomers?

Regioisomers will have the same exact mass, making them indistinguishable by a single-stage mass spectrometer in full scan mode. However, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS (or tandem MS) can be distinct. Different substitution patterns on the pyrazole ring will lead to unique fragment ions. Careful analysis of the MS/MS spectra of your isomeric peaks, potentially coupled with theoretical fragmentation predictions, can often provide the necessary structural information for differentiation. In some cases, derivatization of the pyrazole mixture can also lead to isomers that are more easily separated by LC or have more distinct MS/MS spectra.

Q3: My LC-MS data shows a peak with the expected mass of my product, but the yield is very low. What could be the issue?

Several factors could contribute to this observation. Firstly, ensure your LC method is suitable for your target compound; it may be co-eluting with other components or exhibiting poor peak shape. Secondly, consider the possibility of poor ionization efficiency in the mass spectrometer source. Experiment with different ionization modes (ESI, APCI) and polarities (positive/negative). Thirdly, the compound may be unstable under the LC-MS conditions, degrading in the solvent or the ion source. Finally, it's possible that the main reaction product is an unexpected isomer with a different retention time, so be sure to analyze all peaks in your chromatogram.

Q4: I see a peak with a mass that doesn't correspond to any expected product or byproduct. How do I begin to identify it?

Identifying a complete unknown requires a systematic approach. Start by examining the isotopic pattern of the peak in the mass spectrum. This can provide clues about the elemental composition (e.g., the presence of chlorine or bromine). Next, perform an MS/MS experiment on the unknown peak to obtain its fragmentation pattern. This data can be searched against mass spectral libraries or used in software tools that predict structures from fragmentation data. High-resolution mass spectrometry (HRMS) is invaluable here, as it provides a highly accurate mass measurement that can be used to calculate the elemental formula of the unknown ion.

Troubleshooting Guide: In-Depth Scenarios

Scenario 1: An Unexpected Major Peak in the Chromatogram

You are synthesizing a substituted pyrazole and observe a major peak in your LC-MS chromatogram that is not your target compound.

Step-by-Step Troubleshooting Protocol:

  • Verify the Mass: Obtain a high-resolution mass spectrum of the unexpected peak to determine its accurate mass and predict its elemental formula.

  • Analyze the MS/MS Spectrum: Perform a tandem MS experiment on the unknown peak. Analyze the fragmentation pattern for characteristic losses. For example, the loss of a known substituent group can be a significant clue.

  • Consider Common Byproducts: Based on your starting materials and reaction conditions, hypothesize potential side reactions. Could it be a dimer of one of the starting materials? Is it a product of a rearrangement?

  • Isolate and Characterize: If the unknown is a major component, consider preparative chromatography to isolate a sufficient quantity for characterization by other analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide definitive structural information.

Example Workflow for Unknown Identification:

cluster_0 LC-MS Data Acquisition cluster_1 Data Analysis & Hypothesis cluster_2 Structure Confirmation A Unexpected Peak in Chromatogram B Acquire High-Resolution Mass Spectrum A->B Step 1 C Perform MS/MS Experiment B->C Step 2 D Determine Elemental Formula C->D F Propose Potential Structures D->F E Analyze Fragmentation Pattern E->F G Isolate Compound (Prep-LC) F->G H NMR & Other Spectroscopic Data G->H I Confirm Structure H->I

Caption: Workflow for identifying an unknown byproduct.

Scenario 2: Low Yield of the Desired Pyrazole Product

Your reaction appears to have proceeded, but the LC-MS analysis indicates a low yield of the target pyrazole, with a complex mixture of other peaks.

Step-by-Step Troubleshooting Protocol:

  • Reaction Condition Optimization:

    • Temperature: Pyrazole formation can be sensitive to temperature. Too low, and the reaction may be incomplete; too high, and side reactions may dominate. Perform a temperature screen.

    • Solvent: The polarity of the solvent can influence the reaction pathway. Consider screening a range of solvents.

    • Catalyst: If using a catalyst, ensure it is active and used at the optimal concentration.

  • Starting Material Purity: Verify the purity of your 1,3-dicarbonyl and hydrazine starting materials. Impurities in the starting materials can lead to the formation of byproducts.

  • Stoichiometry: Ensure the stoichiometry of your reactants is correct. An excess of one reactant can lead to the formation of byproducts derived from that reactant.

  • Reaction Monitoring: Use LC-MS to monitor the reaction progress over time. This can help you identify the optimal reaction time and observe the formation and potential degradation of your product.

Table 1: Common Byproducts in Pyrazole Synthesis and Their Potential Origin

Byproduct Type Potential Origin General m/z Characteristics
Regioisomers Non-selective reaction at the 1,3-dicarbonyl.Same m/z as the desired product.
Unreacted Hydrazine Incomplete reaction; incorrect stoichiometry.Lower m/z than the product.
Hydrazone Intermediate Incomplete cyclization.Intermediate m/z between starting material and product.
Dimerized Hydrazine Self-condensation of the hydrazine starting material.m/z corresponding to two hydrazine units minus water.
Double Condensation Product Reaction of two molecules of the 1,3-dicarbonyl with one molecule of hydrazine.Higher m/z than the product.

Expert Insights and Best Practices

  • Method Development is Key: Invest time in developing a robust LC method that can separate your desired product from key byproducts, especially regioisomers. Orthogonal methods (e.g., using different column chemistries or mobile phase modifiers) can be very helpful.

  • Leverage High-Resolution Mass Spectrometry: The accurate mass measurements provided by HRMS are invaluable for confirming the elemental composition of your products and byproducts, significantly narrowing down the possibilities for unknown identification.

  • Don't Underestimate the Power of Isotope Labeling: If you are struggling to elucidate a reaction mechanism or identify a byproduct, consider using isotopically labeled starting materials (e.g., with ¹³C or ¹⁵N). The mass shift in the resulting products and byproducts can provide definitive evidence for their origin.

This guide provides a starting point for troubleshooting your pyrazole synthesis. Remember that each reaction is unique, and a systematic, data-driven approach is the most effective way to solve complex synthetic challenges.

References

  • Title: Knorr Pyrazole Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: A Review on the Synthesis of Pyrazole Derivatives and Their Pharmacological Activities Source: Organic and Medicinal Chemistry International Journal URL: [Link]

  • Title: The Chemistry of Pyrazoles: A Review Source: Molecules (MDPI) URL: [Link]

Troubleshooting

Catalyst selection for efficient cross-coupling with 4-halopyrazoles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the functionalization of 4-halopyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the most critical failure points in the functionalization of 4-halopyrazoles. The pyrazole scaffold is a privileged structure in drug discovery (notably in Janus kinase inhibitors), but its electronic properties often complicate standard cross-coupling methodologies.

This guide moves beyond generic protocols. It provides mechanistic troubleshooting, causality-driven methodologies, and self-validating workflows to ensure your C–C and C–N coupling experiments succeed on the first attempt.

Core Decision Logic: Catalyst & Substrate Selection

The success of a 4-halopyrazole cross-coupling reaction is entirely dependent on matching the correct halogen leaving group and catalytic system to your target bond formation. Review the decision matrix below before designing your experiment.

CatalystSelection Start 4-Halopyrazole Cross-Coupling Type Identify Coupling Type Start->Type CC C-C Bond Formation (Suzuki-Miyaura) Type->CC Boronic Acids CN C-N Bond Formation (Buchwald-Hartwig / Ullmann) Type->CN Amines Halogen Assess Halogen Reactivity CC->Halogen Amine Analyze Amine Substrate CN->Amine Iodo 4-Iodopyrazole (High reactivity, prone to dehalogenation) Halogen->Iodo Bromo 4-Bromopyrazole (Balanced reactivity, higher stability) Halogen->Bromo CatPd1 Pd(OAc)2 + SPhos or Pd(dppf)Cl2 (Optimize base/water ratio) Iodo->CatPd1 Use mild base Bromo->CatPd1 Standard conditions NoBeta Lacks β-hydrogen (e.g., Anilines, Diaryl amines) Amine->NoBeta HasBeta Possesses β-hydrogen (e.g., Primary alkylamines) Amine->HasBeta CatPd2 Pd(dba)2 + tBuDavePhos (Standard Buchwald-Hartwig) NoBeta->CatPd2 Pd-Catalysis CatCu CuI + Ligand + KOtBu (Suppresses β-elimination) HasBeta->CatCu Cu-Catalysis

Decision matrix for selecting catalytic systems in 4-halopyrazole cross-coupling workflows.

Module 1: Suzuki-Miyaura (C–C) Coupling

Troubleshooting & FAQs

Q: Why am I observing high levels of unsubstituted pyrazole byproduct (dehalogenation) when coupling 4-iodopyrazoles? A: This is a classic case of protodehalogenation. The C–I bond in 4-iodopyrazole is highly reactive, leading to rapid oxidative addition to the Pd(0) center. However, if the subsequent transmetalation step with the boronic acid is slow (often due to poor base solubility or steric hindrance), the intermediate Pd(II) complex is intercepted by protons in the reaction medium. Because 4-bromopyrazoles possess a stronger C–X bond, they balance the rate of oxidative addition with transmetalation, making them significantly less susceptible to dehalogenation and often yielding higher isolated product recoveries[1].

Q: My reaction stalls at 50% conversion. Should I add more catalyst? A: No. Catalyst death is usually a symptom, not the root cause. In Suzuki-Miyaura couplings of pyrazoles, stalling is typically caused by the oxidation of the phosphine ligand or improper base activation[2]. Ensure your solvents are rigorously degassed. If using a pinacol ester, ensure sufficient water is present to hydrolyze the ester and form the active boronate species required for transmetalation.

Quantitative Data Summary

Table 1: Substrate Reactivity Profile in Suzuki-Miyaura Couplings

SubstrateOxidative Addition RatePrimary Failure ModeRecommended Catalyst SystemTypical Yield
4-Iodopyrazole Very FastProtodehalogenationPd(dppf)Cl₂, mild base (K₂CO₃)50–70%
4-Bromopyrazole ModerateSluggish at low tempsPd(OAc)₂ / SPhos, K₃PO₄75–95%
Self-Validating Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol utilizes 4-bromopyrazole to minimize dehalogenation side reactions.

  • Reagent Preparation: In a flame-dried Schlenk tube under argon, combine 4-bromopyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ provides the optimal basicity to activate the boronic acid into a reactive "ate" complex without promoting base-catalyzed side reactions common with stronger bases like KOtBu.

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • Causality: SPhos is a bulky, electron-rich dialkylbiaryl phosphine. Its electron density accelerates oxidative addition, while its steric bulk facilitates rapid reductive elimination and prevents the formation of inactive Pd-bis(phosphine) complexes.

  • Solvent Addition: Add a rigorously degassed mixture of 1,4-Dioxane/H₂O (4:1, 0.2 M).

    • Causality: The biphasic system is mandatory. Dioxane solubilizes the organic fragments, while water dissolves the inorganic base and facilitates the formation of the critical hydroxypalladium intermediate required for transmetalation.

  • Reaction Execution: Heat the sealed tube to 90°C for 4–6 hours.

  • Validation Checkpoint: At 2 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS.

    • Self-Validation: You should observe the product mass [M+H]+. If you observe the mass of unsubstituted pyrazole (des-bromo), your transmetalation is too slow—increase the water content by 5% to improve base solubility. If starting material remains with black palladium precipitation, oxygen has entered the system; abort and restart with stricter inert techniques.

Module 2: C–N Bond Formation (Amination)

Troubleshooting & FAQs

Q: My Palladium-catalyzed Buchwald-Hartwig amination with an aliphatic amine is yielding trace product and mostly decomposed starting material. What is going wrong? A: You are experiencing β-hydride elimination. Aliphatic amines (e.g., piperidine, primary alkylamines) possess β-hydrogens. When these coordinate to the palladium center, the complex rapidly undergoes β-hydride elimination to form an imine/enamine and a Pd-hydride species, effectively terminating the catalytic cycle. To solve this, you must switch the metal. CuI-mediated C–N coupling reactions are highly effective for alkylamines possessing β-hydrogens because copper does not readily undergo β-elimination[3].

Q: When should I use Palladium instead of Copper for C-N coupling? A: Use Palladium (specifically Pd(dba)₂ with bulky ligands like tBuDavePhos) when coupling with amines that lack β-hydrogens, such as anilines or diarylamines. In these cases, Palladium operates at lower temperatures and lower catalyst loadings than Copper, providing excellent yields[4].

Quantitative Data Summary

Table 2: Catalyst Efficacy Based on Amine Substrate Architecture

Amine Substrate TypeStructural FeaturePrimary Failure Mode in Pd-CatalysisRecommended Catalyst SystemTypical Yield
Arylamines (e.g., Aniline)Lacks β-hydrogenN/A (Highly efficient)Pd(dba)₂ + tBuDavePhos70–90%
Alkylamines (e.g., Piperidine)Possesses β-hydrogenβ-hydride eliminationCuI + Diamine Ligand60–85%
Self-Validating Protocol: CuI-Catalyzed C–N Coupling for Aliphatic Amines

This protocol leverages copper catalysis to suppress β-hydride elimination when coupling aliphatic amines.

  • Precatalyst Assembly: In an oven-dried microwave vial, combine 4-iodopyrazole (1.0 equiv), CuI (20 mol%), and KOtBu (2.0 equiv).

    • Causality: 4-iodopyrazole is strictly required here over the bromo-variant. Copper is less nucleophilic than Palladium, and the weaker C–I bond is necessary to facilitate the challenging copper-mediated oxidative addition/halogen exchange step.

  • Ligand & Substrate Addition: Add the aliphatic amine (2.0 equiv) and 3,4,7,8-tetramethyl-1,10-phenanthroline (20 mol%) in anhydrous DMF (0.5 M).

    • Causality: The bidentate diamine ligand is critical. It chelates the Cu(I) center, increasing its electron density (aiding oxidative addition) and preventing the copper from aggregating into unreactive, insoluble polymeric salts.

  • Reaction Execution: Seal the vial under argon and heat at 110°C for 12–16 hours.

  • Validation Checkpoint: Monitor the reaction via TLC or LC-MS at the 6-hour mark.

    • Self-Validation: The presence of the desired aminated product without the detection of oxidized amine byproducts confirms the copper cycle is actively suppressing β-elimination. If the reaction mixture turns a deep, opaque black early in the run, the Cu(I) has disproportionated to Cu(0) and Cu(II)—indicating wet DMF or oxygen exposure.

References

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Molecules (MDPI). Available at:[Link]

Sources

Optimization

Technical Support Center: Reaction Monitoring of Pyrazole Synthesis

Overview The synthesis of pyrazole derivatives—most notably via the Knorr condensation between 1,3-dicarbonyl compounds and substituted hydrazines—is a cornerstone of modern drug development[1]. However, when utilizing u...

Author: BenchChem Technical Support Team. Date: March 2026

Overview

The synthesis of pyrazole derivatives—most notably via the Knorr condensation between 1,3-dicarbonyl compounds and substituted hydrazines—is a cornerstone of modern drug development[1]. However, when utilizing unsymmetrical dicarbonyls, the reaction frequently yields a mixture of regioisomers[2]. Precise reaction monitoring using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is critical to track kinetics, identify transient carbinolamine intermediates, and accurately quantify regioisomeric ratios before downstream purification[1].

Reaction Monitoring Workflow

G A Reaction Setup Knorr Pyrazole Synthesis B TLC Screening (Qualitative Monitoring) A->B Withdraw Aliquot C HPLC-UV/MS Analysis (Quantitative & Isomer Check) B->C Confirmed Conversion D TLC Troubleshooting (Fix Streaking/Co-elution) B->D Poor Resolution E HPLC Troubleshooting (Resolve Regioisomers) C->E Co-eluting Peaks F Reaction Completion & Downstream Workup C->F >95% Conversion D->B Optimize Eluent E->C Adjust Gradient

Workflow for pyrazole synthesis monitoring, integrating TLC screening and HPLC quantification.

Standardized Experimental Protocols

To ensure reproducibility, every monitoring step must act as a self-validating system. The following protocols are designed to prevent false positives caused by ex vivo degradation or sample carryover.

Protocol A: Aliquot Quenching & TLC Monitoring
  • Sampling : Withdraw a 10–20 µL aliquot from the active reaction mixture using a glass capillary.

  • Quenching (Critical Step) : Immediately dilute the aliquot into 200 µL of a quenching solvent (e.g., a 1:1 mixture of Ethyl Acetate and saturated aqueous NaHCO₃)[3]. Causality: Failing to neutralize acid catalysts will allow the reaction to continue in the sample vial, leading to an inaccurate representation of the reactor's true conversion state.

  • Spotting : Apply 1–2 µL of the organic layer onto a silica gel 60 F254 TLC plate.

  • Development : Elute the plate in an optimized solvent chamber (see Table 1).

  • Validation : Co-spot the quenched aliquot alongside authentic starting materials. A valid reaction progression is confirmed only when the starting material spot diminishes proportionally as the product spot intensifies.

Protocol B: HPLC-UV/MS Quantitative Monitoring
  • Sample Preparation : Withdraw 10 µL of the reaction mixture and dilute in 990 µL of HPLC-grade Acetonitrile/Water (1:1) to arrest the reaction and ensure compatibility with the mobile phase[4].

  • Filtration : Pass the diluted sample through a 0.22 µm PTFE syringe filter to remove particulates that could cause column overpressurization.

  • Injection : Inject 5 µL onto a Reverse-Phase (RP) C18 or Phenyl-Hexyl column (e.g., 150 × 4.6 mm, 3.5 µm particle size)[4].

  • Elution : Run a linear gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B) from 5% B to 95% B over 15 minutes.

  • Validation : Inject a blank (diluent only) prior to the sample to rule out carryover. The sum of the integrated peak areas (excluding the solvent front) should remain relatively constant across time points to validate mass balance.

Troubleshooting Guides & FAQs

Q1: Why do my pyrazole products streak heavily on silica gel TLC plates, and how do I resolve this? Causality : Pyrazoles contain basic nitrogen atoms with lone electron pairs that interact strongly with the acidic silanol groups (Si-OH) present on standard silica gel stationary phases[5]. This acid-base interaction leads to irreversible binding, continuous desorption, and the visual phenomenon of "streaking" or "tailing." Solution : Deactivate the acidic silanols by modifying the mobile phase. Add 0.1% to 1% of a volatile organic base, such as triethylamine (TEA) or pyridine, to your TLC eluent[6]. Alternatively, switch to amine-functionalized silica plates if the streaking persists.

Q2: My pyrazole regioisomers are co-eluting on a standard C18 HPLC column. How can I achieve baseline separation? Causality : Regioisomers formed in the Knorr synthesis often possess nearly identical polarities and partition coefficients, making them difficult to resolve via purely hydrophobic interactions on standard C18 alkyl chains[7]. Solution :

  • Change the Stationary Phase : Switch to a Phenyl-Hexyl column. The π-π interactions between the stationary phase and the aromatic pyrazole ring offer alternate selectivity that often resolves regioisomers[8]. For chiral isomers, a specialized Chiral Stationary Phase (CSP) like Lux cellulose-2 is required[7].

  • Adjust the Gradient : Employ a shallower gradient (e.g., increasing the organic modifier by only 1-2% per minute) around the expected retention time to maximize the resolution factor (Rs)[7].

Q3: During HPLC-MS monitoring of a Knorr pyrazole synthesis, I observe a transient peak with a mass of [M+18] relative to the final product. What is this? Causality : The Knorr pyrazole synthesis is not a single concerted step. It proceeds via the initial nucleophilic attack of the hydrazine onto one carbonyl, forming a hydroxylpyrazolidine (carbinolamine) intermediate[1]. The [M+18] peak corresponds to this hydrated intermediate before it undergoes the final dehydration step to form the fully aromatic pyrazole ring. Solution : This is a normal part of the reaction pathway. If the intermediate persists and the reaction stalls, it indicates that the dehydration step is kinetically hindered. You can drive the reaction to completion by increasing the temperature or adding a catalytic amount of acid to facilitate the loss of water[1].

Q4: How do I control which regioisomer forms predominantly during the synthesis? Causality : Regioselectivity is governed by the differential electrophilicity of the two carbonyl carbons on the 1,3-dicarbonyl compound and the steric hindrance surrounding them[2]. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the most electrophilic and least sterically hindered carbonyl. Solution : You can manipulate regioselectivity by altering the reaction solvent (e.g., using fluorinated solvents like TFE or HFIP to modulate hydrogen bonding) or by carefully selecting acid/base catalysts to activate specific carbonyl sites[2].

Quantitative Data Summaries

Table 1: Optimized TLC Solvent Systems for Pyrazole Derivatives

Solvent System (v/v)AdditiveTarget ApplicationTypical Rf Shift
Hexane / Ethyl Acetate (3:1)NoneNon-polar substituted pyrazolesBaseline
Hexane / Ethyl Acetate (1:1)1% TriethylamineBasic pyrazoles (prevents streaking)+0.15 to +0.30
Dichloromethane / Methanol (9:1)0.5% AmmoniaHighly polar pyrazole intermediates+0.20

Table 2: Standard HPLC Gradient for Pyrazole Regioisomer Resolution (C18 / Phenyl-Hexyl)

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (0.1% FA in ACN)
0.01.0955
2.01.0955
12.01.04060
15.01.0595
18.01.0595
18.11.0955
22.01.0955

References[7] BenchChem Technical Support Team. "HPLC separation of pyrazole regioisomers." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEmVgyqTQQDg3oDtvuDuQ1fszrmGi4ewcswqJ_tOe8FgzK_eC4eELx1sQnzfKIgZ4zMJMfNMzofMfMQCeG_NKzsBGMzrQQ579DT2j3qIt8uKyjUMbsdrHxfsjOcuLDvO-CS33eWNInJbCM2Hbu38y9BSgqWaSL2L05slrchuFbWotfpNALlaBRoNVwYnTXN2YRX3xFEyy0wOGAvsHF[2] BenchChem Technical Support Team. "Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzOhGAtmnKng0k3wd3AUtnCqdzNcVD5tcfOXjKV9ZNUsqFOP24PQqWZRRQPWLGXbJbMsegc0BLoWDa3nk4Zj3WHKTOLwRNlHWP1zzQk9FYm2Hzss6YDp3Xg9IBG3llNEs5KjV4i2pWbSAz8m7Jdp18eermZobYkmKkoLXTrPXPESc9rLakbIPrcvW8wB9nU_nOYsueThA5r1l9z48AaTCbe45wQ4RZkZgELHi_8tevyek=[8] BenchChem Technical Support Team. "Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | 128537-26-8." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFghOyflGS6_EZLvP0mtpCtrxQPJRbGYnYRBfcbV9nDRojbbzDLp3_jeVOcd6jGcy9qcbNcWqGAd9v31-pLKKvvweCSfuUA258vuzRGBXlzV1_VmsdV4r3RCDOX2IDZoGrTHXdm[6] BenchChem Technical Support Team. "5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | 330792-70-6." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEcnZTc3FNJudjN_wErZij1Buci77f03mMgewOq3DkWAYYLeo_fatdX_3Y1vSW4G0njzTzeTFBT5DskC6GWP0RYzMhnGkniqV70Gm658PEIY5nltYz99eKkzjI82kmZL1tZgf4y[5] BenchChem Technical Support Team. "Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | 16078-71-0." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHsk3Te1iJHCdPNTak0Tjs7goycAF1YSMbCHUilgG8WpMCGmMKfa4H8SGKJc6ESw9oN-hK-yzI5xKu7J-RMV9t2rbhBH9Xht0fLESIfqNFrA44KAFieGZDDUE2C34Xz7EIBpVnA[3] BenchChem Technical Support Team. "Technical Support Center: Large-Scale Synthesis and Purification of 3-Chloro-3H-pyrazole." Benchchem. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY5m5WNsXeJr9uhUj6YhoNGgjG4fbd8ll76YudmwCfnfJx7p0jzpOBOWInOWxZvBQmH4i7VlWgDmsxXxkklswVEIHTuVYpcLX6sK33gNdzSRfAZ3gQ1DKrfcSPM-QiD25pXU0gdd0vWdBoJY1sI3-DO_S9jfxhTxGUj2biRqsq9q37D-RAm1N4ypS-llTOEkPpSVyXfqoWyGVgYYjlIe4_KmevJgMbJSQ9HAXvXsm3mtNd77o=[4] "Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives." PMC. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOFSo8hEz5QPT2INBTJ3UZXxymZzWNKMoPFXqIGIiCctL_0cafFkEZFD6YcoFgooYTv4p9wO_LW0wt-STYkM53S_66S3MUve3lAtjNxfsjs_tMvSTljyqXVVduxKRaiObpJKUg2Kx0RhIMNf0=[1] Schrecker, Linden, et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." RSC Publishing. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWovOCsdKrEajOfhgpXZKhBrbLG55JE5Do5XDKEtNgkrykC329GSx8M_3oQwgmoh0oZyxXwKW7dbGzCCZ8zaaUlfagDQNWbKoUT3TCaanGhLmofrpWMfqd62ptIh_82DcZXexUTnPDtYZTWOcqBA7-z5uyqMfEbnDk

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity Guide: 4-Methyl vs. Unsubstituted Pyrazolyl Aniline Derivatives

As a Senior Application Scientist, I frequently guide drug development teams through the intricate process of lead optimization. Pyrazolyl anilines are privileged heterocyclic scaffolds, widely utilized in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide drug development teams through the intricate process of lead optimization. Pyrazolyl anilines are privileged heterocyclic scaffolds, widely utilized in the design of kinase inhibitors, anti-inflammatory agents, and antimicrobial drugs[1]. A critical juncture in structure-activity relationship (SAR) optimization is determining the substitution pattern on the pyrazole ring.

In this technical guide, we will objectively compare the biological performance of 4-methyl substituted pyrazolyl anilines against their unsubstituted counterparts. By dissecting the physicochemical causality behind these structural changes and providing self-validating experimental protocols, this guide serves as a definitive resource for researchers optimizing pyrazole-based therapeutics.

Mechanistic Causality: The Impact of the 4-Methyl Substitution

The addition of a single methyl group at the 4-position of the pyrazole ring fundamentally alters the molecule's spatial and electronic profile. This seemingly minor modification drives profound differences in biological activity through three primary mechanisms:

  • Hydrophobic Pocket Engagement: Target enzymes, such as BRAF kinases and cyclooxygenase-2 (COX-2), possess deep, lipophilic allosteric pockets (e.g., the DFG-out conformation in kinases). The 4-methyl group significantly enhances van der Waals interactions within these clefts compared to the unsubstituted proton, which leaves a spatial void and reduces binding enthalpy[2].

  • Conformational Restriction: The steric bulk of the methyl group restricts the rotational degrees of freedom between the pyrazole and aniline rings. This pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty incurred upon target binding.

  • Lipophilicity and Permeability: The methyl substitution increases the partition coefficient (LogP). This optimized lipophilicity translates to improved cellular membrane permeability and enhanced intracellular target engagement, a crucial factor when transitioning from biochemical to cellular assays[3].

Pathway Ligand 4-Methyl Pyrazolyl Aniline Target Target Kinase (e.g., BRAF/COX-2) Ligand->Target Competitive Inhibition Downstream Downstream Signaling Target->Downstream Blocked Phosphorylation Phenotype Cellular Arrest / Anti-inflammation Downstream->Phenotype Phenotypic Shift

Fig 1. Pharmacological signaling pathway modulated by 4-methyl pyrazolyl aniline.

Quantitative Performance Comparison

The following table summarizes representative SAR data comparing unsubstituted and 4-methyl pyrazolyl aniline derivatives. The data illustrates the consistent superiority of the 4-methyl variant across both biochemical and cellular metrics due to optimized hydrophobic packing[2][3].

Compound VariantBRAF V600E IC₅₀ (nM)COX-2 IC₅₀ (µM)Cellular Viability (A375) IC₅₀ (µM)Calculated LogP
Unsubstituted Pyrazolyl Aniline 145.0 ± 12.515.4 ± 1.28.5 ± 0.62.4
4-Methyl Pyrazolyl Aniline 22.5 ± 3.12.5 ± 0.31.2 ± 0.12.9

Note: The 4-methyl substitution yields a nearly 6-fold increase in biochemical potency (BRAF) and a 7-fold increase in cellular efficacy, validating the importance of the methyl group in overcoming the cellular membrane barrier.

Self-Validating Experimental Protocols

To ensure trustworthiness and scientific integrity, the following protocols are designed as self-validating systems. As an application scientist, I emphasize not just how to perform the assay, but the causality behind each methodological choice.

Workflow Comp Compound Preparation Enz In vitro Kinase Assay (IC50) Comp->Enz Cell Cellular Viability (MTT Assay) Enz->Cell Data SAR Data Analysis Cell->Data

Fig 2. Self-validating experimental workflow for biological evaluation.

Protocol A: In Vitro Kinase Inhibition Assay (TR-FRET)

Objective: Quantify the biochemical IC₅₀ of the pyrazolyl aniline derivatives against recombinant targets.

  • Reagent Preparation: Prepare 10-point, 3-fold serial dilutions of the compounds in 100% DMSO.

    • Causality: Utilizing 100% DMSO ensures complete solubilization of the lipophilic 4-methyl variants before introduction to the aqueous assay buffer, strictly preventing precipitation artifacts that skew IC₅₀ curves.

  • Enzyme Incubation: Mix 5 nM recombinant BRAF V600E kinase with the compound dilutions in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) and incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation phase is critical. It allows slow-binding, conformationally restricted inhibitors (like the 4-methyl derivatives) to reach thermodynamic equilibrium with the enzyme prior to the catalytic reaction.

  • Reaction Initiation: Add ATP at its apparent Km​ value (e.g., 10 µM) alongside a biotinylated peptide substrate.

    • Causality: Setting the ATP concentration exactly at its Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors while remaining physiologically relevant.

  • Detection: After 60 minutes, terminate the reaction with EDTA. Add a Europium-labeled anti-phospho antibody and Streptavidin-APC. Measure via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

    • Causality: Pyrazole derivatives can sometimes exhibit native fluorescence. TR-FRET introduces a time delay before measurement, completely eliminating background autofluorescence from the compounds and ensuring a high signal-to-noise ratio[4].

Protocol B: Cellular Viability & Target Engagement

Objective: Validate that the biochemical potency translates to functional cellular efficacy.

  • Cell Seeding: Seed A375 human melanoma cells (harboring the BRAF V600E mutation) at 3,000 cells/well in a 96-well plate. Allow to adhere overnight.

    • Causality: Using a cell line explicitly driven by the target mutation acts as a self-validating control for on-target efficacy.

  • Compound Treatment: Treat the cells with compound concentrations ranging from 10 µM to 0.1 nM for 72 hours.

    • Causality: A 72-hour incubation provides sufficient time for the phenotypic consequences of kinase inhibition (cell cycle arrest and subsequent apoptosis) to fully manifest.

  • Viability Readout: Add MTT reagent and incubate for 3 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

    • Causality: The MTT assay directly correlates mitochondrial metabolic activity with cell survival, providing a robust, quantifiable metric to validate the biochemical IC₅₀ shift observed in Protocol A.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: nih.gov URL:[Link]

  • pyrazoles: Topics by Science.gov Source: science.gov URL: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, a Source: dovepress.com URL:[Link]

  • absorption spectrum fluorescence: Topics by Science.gov Source: science.gov URL:[Link]

Sources

Comparative

The Pyrazole Scaffold: A Privileged Framework for Potent and Selective Kinase Inhibition

A Comparative Guide to Structure-Activity Relationships The pyrazole ring is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its synthetic accessibility, favora...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Structure-Activity Relationships

The pyrazole ring is a cornerstone in modern medicinal chemistry, particularly in the design of protein kinase inhibitors.[1][2] Its synthetic accessibility, favorable drug-like properties, and its capacity for versatile bioisosteric replacement have established it as a "privileged scaffold".[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrazole-based kinase inhibitors, offering a comparative look at their performance against various kinase targets, supported by experimental data and detailed protocols. Of the 74 small molecule protein kinase inhibitors approved by the US FDA, eight feature a pyrazole ring, including well-known drugs like Crizotinib, Ruxolitinib, and Encorafenib.[1][2]

The Pyrazole Core: An Anchor in the ATP-Binding Site

The effectiveness of the pyrazole scaffold lies in its ability to mimic the adenine region of ATP, anchoring the inhibitor within the kinase's ATP-binding pocket. The nitrogen atoms of the pyrazole ring are crucial for forming hydrogen bonds with the "hinge region" of the kinase, a critical interaction for potent inhibition.

cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyrazole-Based Inhibitor hinge Hinge Region (Backbone NH groups) gatekeeper Gatekeeper Residue dfg_motif DFG Motif pocket Hydrophobic Pocket pyrazole_core Pyrazole Core pyrazole_core->hinge H-Bonds r1 R1 Substituent (Selectivity/Potency) r1->gatekeeper Steric/Hydrophobic Interactions r1->dfg_motif Potential Interactions r2 R2 Substituent (Solubility/Potency) r2->pocket Hydrophobic Interactions

Caption: General binding mode of a pyrazole inhibitor in the kinase ATP pocket.

Comparative SAR Analysis Across Key Kinase Families

The substituents around the pyrazole core dictate the inhibitor's potency and selectivity. By systematically modifying these positions, medicinal chemists can fine-tune the inhibitor's properties to target specific kinases.

Aurora Kinases

Aurora kinases (A, B, and C) are crucial for cell division, making them attractive cancer targets.[1] The pyrazole scaffold has been instrumental in developing both pan-Aurora and selective inhibitors.[1]

A notable example is the development of N-(1H-pyrazol-3-yl)pyrimidin-4-amine based inhibitors. Modifications at the pyrazole and pyrimidine rings have shown significant effects on selectivity and potency. For instance, introducing a methyl group on the pyrazole ring and an aromatic linker connected through a sulfur atom led to Tozasertib, which exhibits a better selectivity profile compared to more promiscuous inhibitors.[3]

Compound/ModificationTargetIC50 (nM)Key SAR InsightsReference
TozasertibAurora A/B/C3 / 1.5 / 1The N-(1H-pyrazol-3-yl)pyrimidin-4-amine core is crucial for hinge binding. The linker and terminal phenyl group occupy the hydrophobic pocket.[3]
IlorasertibAurora A/B5 / 29A derivative of Tozasertib, demonstrating how modifications can tune isoform selectivity.[1]
BarasertibAurora B0.37High potency achieved through optimization of substituents on the pyrazole and linked scaffolds.[1]
Janus Kinases (JAKs)

The JAK family of tyrosine kinases is involved in cytokine signaling pathways, and their dysregulation is linked to inflammatory diseases and cancers. Ruxolitinib, a pyrazole-containing compound, is a selective JAK1 and JAK2 inhibitor.[1]

Structurally, Ruxolitinib features a pyrazole ring linked to a pyrrolo[2,3-d]pyrimidine scaffold.[1] Docking studies have shown it binds to the active "DFG-in" state of JAK1, with the pyrazole acting as a key interaction point.[1] The development of Gandotinib, another JAK2 inhibitor, involved keeping the 3-aminopyrazole scaffold and modifying the linked imidazopyridazine ring to improve selectivity over JAK3.[1]

Compound/ModificationTargetIC50 (nM)Key SAR InsightsReference
RuxolitinibJAK1/JAK2~3The pyrazole linked to pyrrolo[2,3-d]pyrimidine provides a potent and selective scaffold.[1]
GandotinibJAK2PotentThe 3-aminopyrazole scaffold was identified as a potent JAK2 inhibitor. Modifications on the linked ring system improved selectivity.[1]
p38 MAP Kinase

p38 MAP kinase is a key enzyme in inflammatory responses. The design of pyrazole-based p38 inhibitors has been guided by structure-based design.[4][5] For a series of 5-amino-pyrazole inhibitors, the addition of a basic nitrogen was hypothesized to interact with Asp112 of p38α. This was later confirmed by X-ray crystallography, demonstrating the power of predictive modeling in SAR studies.[4][5] These studies led to the identification of compounds that were highly efficacious in animal models of rheumatic disease.[4][5]

Compound/ModificationTargetCellular Potency (TNFα inhibition)Key SAR InsightsReference
5-amino-pyrazole analog (2j)p38αExcellentThe 5-amino-pyrazole scaffold provides a potent core. Introduction of a basic nitrogen enhances interaction with the kinase.[6]
SC-806p38αEfficacious in vivoOptimized inhibitor where the basic nitrogen interacts with Asp112 of p38α.[4][5]
EGFR and VEGFR

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are critical targets in oncology. Several pyrazole derivatives have been developed as potent inhibitors of these kinases.[7] For instance, a series of pyrazole derivatives containing a thiourea skeleton showed significant EGFR inhibitory activity, with compound C5 having an IC50 of 0.07 µM.[8][9] SAR studies on pyrazolo[3,4-d]pyrimidines revealed that an anilino moiety at C-4 resulted in better CDK2 inhibitory activity than a benzyl group, and unsubstituted N-1 was preferred.

Compound/ModificationTargetIC50 (µM)Key SAR InsightsReference
Compound C5EGFR0.07The 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide structure showed high potency.[8][9]
Pyrazolo[3,4-d]pyrimidine (50)EGFR/VEGFR-20.09 / 0.23Fused pyrazole derivatives can exhibit potent dual inhibition.[7]

Experimental Protocols

To validate the SAR findings, robust and reproducible assays are essential. Below are standardized protocols for biochemical and cell-based assays commonly used in the evaluation of kinase inhibitors.

Biochemical Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a generic method to determine the IC50 of a compound against a specific kinase.

start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound Dilutions start->prepare_reagents dispense_compound Dispense Test Compound and Controls into Plate prepare_reagents->dispense_compound add_kinase_substrate Add Kinase/Substrate Mix dispense_compound->add_kinase_substrate incubate1 Incubate at Room Temp (e.g., 60 min) add_kinase_substrate->incubate1 add_adp_glo Add ADP-Glo™ Reagent (Depletes remaining ATP) incubate1->add_adp_glo incubate2 Incubate at Room Temp (e.g., 40 min) add_adp_glo->incubate2 add_detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, generates light) incubate2->add_detection_reagent incubate3 Incubate at Room Temp (e.g., 30 min) add_detection_reagent->incubate3 read_luminescence Read Luminescence incubate3->read_luminescence analyze_data Analyze Data: - Plot % Inhibition vs. [Compound] - Calculate IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for a typical luminescent kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Dispense 1 µL of the compound dilutions into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase buffer.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Prepare an ATP solution.

    • Add 5 µL of the ATP solution to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole-based inhibitors for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Perspectives

The pyrazole scaffold remains a highly valuable framework in the development of kinase inhibitors. The structure-activity relationships discussed herein highlight the importance of targeted modifications to achieve high potency and selectivity. Future research will likely focus on developing novel pyrazole derivatives that can overcome drug resistance, a common challenge in kinase inhibitor therapy.[10] The use of computational methods, such as high-throughput virtual screening and molecular dynamics simulations, will continue to accelerate the discovery of new pyrazole-based inhibitors with improved pharmacological profiles.[11][12]

References

  • Cantemir, V.-A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]

  • Cantemir, V.-A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). PubMed. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma. (2012). PubMed. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (2010). PubMed. Available at: [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of New pyrazol-4-ylpyrimidine Derivatives as Potential ROS1 Kinase Inhibitors. (2015). PubMed. Available at: [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. (n.d.). Scilit. Available at: [Link]

  • Design, synthesis and biological evaluation of pyrazole derivatives as potential multi-kinase inhibitors in hepatocellular carcinoma | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR) | Request PDF. (2025). ResearchGate. Available at: [Link]

  • Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. (2007). PubMed. Available at: [Link]

  • Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. (n.d.). Arabian Journal of Chemistry. Available at: [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (2019). Taylor & Francis Online. Available at: [Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High- Throughput Virtual Screening. (2025). Chemical Methodologies. Available at: [Link]

  • Synthetic advances and SAR insights of pyrazole-based VEGFR-2 kinase inhibitors. (2026). ResearchGate. Available at: [Link]

  • 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. (2020). ACS Publications. Available at: [Link]

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). MDPI. Available at: [Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. (2024). RSC Publishing. Available at: [Link]

  • Aurora kinase A inhibitors: identification, SAR exploration and molecular modeling of 6,7-dihydro-4H-pyrazolo-[1,5-a]pyrrolo[3,4-d]pyrimidine-5,8-dione scaffold. (2008). PubMed. Available at: [Link]

  • A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation | Request PDF. (n.d.). ResearchGate. Available at: [Link]

  • 5-Amino-pyrazoles as potent and selective p38[alpha] inhibitors. (2012). OSTI.GOV. Available at: [Link]

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Validation

In Vitro Validation of 4-(4-Methyl-1H-pyrazol-1-YL)aniline as a Privileged Anticancer Scaffold: A Comparative Guide

Introduction & Structural Rationale The development of targeted anticancer therapeutics relies heavily on the identification of versatile, low-molecular-weight pharmacophores. 4-(4-Methyl-1H-pyrazol-1-YL)aniline (CAS: 80...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

The development of targeted anticancer therapeutics relies heavily on the identification of versatile, low-molecular-weight pharmacophores. 4-(4-Methyl-1H-pyrazol-1-YL)aniline (CAS: 806632-06-4) has emerged as a highly valued building block in medicinal chemistry. With a molecular weight of 173.21 g/mol and a Topological Polar Surface Area (TPSA) of 43.84, this compound offers exceptional cell permeability and serves as a "privileged scaffold" for designing potent kinase inhibitors [1].

The Causality of Scaffold Selection: Historically, bulky multi-kinase inhibitors (like Sorafenib) suffer from high molecular weight and poor solubility, leading to off-target toxicities and poor oral bioavailability. The 4-(4-Methyl-1H-pyrazol-1-YL)aniline scaffold solves this by providing a minimalist, dual-action core:

  • The Pyrazole Ring: Acts as a potent hydrogen-bond donor/acceptor, perfectly anchoring into the ATP-binding hinge region of oncogenic kinases (such as Bcr-Abl, Src, or Aurora kinases) [2].

  • The Aniline Moiety: Provides a highly reactive synthetic handle (via the primary amine) directed toward the solvent-exposed region of the kinase, allowing researchers to fine-tune kinome selectivity without violating Lipinski's Rule of Five.

MOA Scaffold 4-(4-Methyl-1H-pyrazol-1-YL)aniline (Pharmacophore Core) Hinge Kinase Hinge Region (ATP Pocket Binding) Scaffold->Hinge H-Bonding (N-H...O) Kinase Oncogenic Kinase (e.g., Src / Bcr-Abl) Hinge->Kinase Competitive ATP Inhibition Downstream Downstream Signaling (p-ERK / p-STAT5) Kinase->Downstream Blocks Phosphorylation Outcome Cell Cycle Arrest & Apoptosis Downstream->Outcome Phenotypic Response

Figure 1: Mechanistic pathway of pyrazole-aniline scaffold mediating kinase inhibition and apoptosis.

Comparative Efficacy: Scaffold Derivatives vs. Standard of Care

To objectively evaluate the performance of the 4-(4-Methyl-1H-pyrazol-1-YL)aniline scaffold, we compare a representative optimized derivative against established clinical kinase inhibitors (Imatinib and Sorafenib). The data below summarizes in vitro antiproliferative activity across chronic myeloid leukemia (K562) and colon carcinoma (HCT116) cell lines, alongside hERG channel inhibition (a proxy for cardiac safety).

Compound ClassTarget Kinase ProfileK562 IC₅₀ (µM)HCT116 IC₅₀ (µM)hERG IC₅₀ (µM)
Pyrazole-Aniline Derivative Bcr-Abl, Src, Aurora A0.015 0.35 > 40.0 (Safe)
Imatinib (Reference)Bcr-Abl, c-KIT, PDGFR0.250> 10.0> 30.0
Sorafenib (Reference)VEGFR, PDGFR, RAF4.5003.2012.5

Data Interpretation: The pyrazole-aniline scaffold demonstrates superior potency in Bcr-Abl driven leukemic cells (K562) compared to Imatinib, while maintaining excellent cardiac safety margins (hERG > 40 µM).

Experimental Workflows & Self-Validating Protocols

To rigorously validate the anticancer activity of compounds derived from this scaffold, researchers must employ a two-pronged approach: proving phenotypic cytotoxicity and confirming intracellular target engagement .

Workflow Prep Compound Preparation (DMSO Stock) Treat Compound Treatment (Dose Response) Prep->Treat Seed Cell Seeding (K562 / HCT116) Seed->Treat Assay1 CellTiter-Glo Assay (ATP Quantitation) Treat->Assay1 72h Incubation Assay2 Western Blot (Target Engagement) Treat->Assay2 24h Incubation Data1 IC50 Calculation (Phenotypic Death) Assay1->Data1 Data2 Phospho-Kinase Profiling (Mechanistic Proof) Assay2->Data2

Figure 2: In vitro validation workflow comparing viability and target engagement assays.

Protocol 1: Phenotypic Viability via ATP Quantitation (CellTiter-Glo)

The Causality of Assay Choice: Why use ATP quantitation instead of traditional MTT/MTS assays? Pyrazole-aniline derivatives and their metabolic intermediates can sometimes interfere with the redox-based reduction of tetrazolium salts, yielding false-positive viability signals. The CellTiter-Glo® assay avoids this by directly lysing cells and measuring ATP—an immediate, highly sensitive proxy for metabolic activity [3].

Self-Validating System: This protocol incorporates a 0.1% DMSO vehicle (100% viability baseline) and 10 µM Staurosporine (0% viability baseline) to calculate the Z'-factor, ensuring the assay window is robust and unaffected by edge effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed K562 cells at 4 × 10³ cells/well in 90 µL of RPMI-1640 medium (10% FBS) into a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the pyrazole-aniline compound in DMSO. Transfer to the assay plate to achieve a final DMSO concentration of 0.1% (v/v). Include Imatinib as a comparative reference.

  • Incubation: Incubate the treated plates for 72 hours.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature (RT) for 30 minutes to ensure uniform luciferase enzyme kinetics.

  • Reagent Addition: Add 100 µL of CellTiter-Glo® 2.0 Reagent to each well. Mix on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Incubation & Readout: Incubate at RT for 10 minutes to stabilize the luminescent signal. Record luminescence using a multi-mode plate reader.

  • Data Analysis: Normalize raw luminescence units (RLU) to the DMSO control. Calculate IC₅₀ values using non-linear regression (four-parameter logistic curve).

Protocol 2: Target Engagement via Phospho-Kinase Western Blotting

The Causality of Assay Choice: A drop in cell viability only proves the compound is cytotoxic; it does not prove how it works. To confirm that the 4-(4-Methyl-1H-pyrazol-1-YL)aniline scaffold is actively binding the intended kinase hinge region inside the cell, we must measure the suppression of downstream phosphorylation (e.g., p-STAT5 for Bcr-Abl inhibition).

Self-Validating System: Phosphorylated protein bands must be normalized against both the total target protein and a housekeeping gene (GAPDH). This guarantees that a reduction in signal is due to genuine kinase inhibition, rather than global protein degradation or unequal sample loading.

Step-by-Step Methodology:

  • Treatment: Seed cells in 6-well plates and treat with the compound at 0.5×, 1×, and 5× the calculated IC₅₀ for 24 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve transient phosphorylation states).

  • Quantitation: Clarify lysates via centrifugation (14,000 rpm, 15 min, 4°C) and quantify total protein using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of protein per lane on a 4–12% SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane in 5% BSA (do not use milk, as casein contains phosphoproteins that cause high background). Probe overnight at 4°C with primary antibodies against p-STAT5, total STAT5, and GAPDH.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at RT. Develop using ECL substrate and image via chemiluminescence.

Conclusion

The 4-(4-Methyl-1H-pyrazol-1-YL)aniline building block provides a structurally elegant, highly efficient foundation for novel kinase inhibitors. By leveraging its optimal hydrogen-bonding profile and low molecular weight, researchers can design targeted agents that outperform bulky, first-generation inhibitors like Sorafenib in both potency and safety. Rigorous in vitro validation—combining ATP-based viability screening with phospho-specific target engagement—remains the gold standard for advancing these privileged scaffolds through the preclinical pipeline.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central (PMC). URL:[Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry / Taylor & Francis. URL:[Link]

Comparative

Comparative Docking Analysis of Pyrazole Derivatives as Potent CDK2 Inhibitors

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization The dysregulation of the cell cycle is a fundamental characteristic of cancer.[1] Cyclin-dependent kinases (CDKs), a family of serin...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to In Silico Hit Identification and Optimization

The dysregulation of the cell cycle is a fundamental characteristic of cancer.[1] Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are crucial regulators of cell cycle progression, making them attractive targets for anticancer drug development.[2] Specifically, CDK2, when in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S phase transition.[1][2] Consequently, the inhibition of CDK2 has emerged as a promising therapeutic strategy. Among the diverse chemical scaffolds explored, pyrazole derivatives have consistently demonstrated significant potential as potent and selective CDK2 inhibitors.[1][3]

This guide provides an in-depth comparative analysis of pyrazole derivatives in the active site of CDK2, leveraging molecular docking studies. We will explore the rationale behind experimental choices, present a validated docking protocol, and interpret the results to elucidate key structure-activity relationships (SAR).

The Rationale for Targeting CDK2 with Pyrazole Scaffolds

The ATP-binding pocket of CDK2 presents a well-defined site for competitive inhibitor design. Pyrazole-based scaffolds are particularly well-suited for targeting this site due to their ability to mimic the adenine region of ATP and form crucial hydrogen bond interactions with the hinge region of the kinase.[4] Numerous studies have highlighted the efficacy of pyrazole and its fused heterocyclic derivatives in inhibiting CDK2, with many exhibiting IC50 values in the nanomolar to low micromolar range.[4][5][6][7]

Experimental Design: A Self-Validating Docking Protocol

To ensure the scientific rigor of our comparative analysis, a robust and validated docking protocol is paramount. This protocol is designed to be a self-validating system, incorporating steps to confirm the accuracy and predictive power of the computational model.

Step-by-Step Docking Methodology
  • Protein Preparation: The initial step involves retrieving a high-resolution crystal structure of human CDK2 from the Protein Data Bank (PDB).[8][9] For this study, we selected a structure co-crystallized with a known inhibitor to define the active site accurately.[4] All water molecules and non-essential heteroatoms were removed, and hydrogen atoms were added using molecular modeling software.[10]

  • Ligand Preparation: The 3D structures of the pyrazole derivatives under investigation were constructed and optimized to their lowest energy conformation. This ensures that the ligand geometries are energetically favorable prior to docking.

  • Grid Generation: A grid box is defined around the active site of CDK2, encompassing all the key amino acid residues known to interact with inhibitors.[11] The size and center of the grid are critical parameters that dictate the search space for the docking algorithm.

  • Docking and Scoring: Molecular docking is performed using a validated program such as AutoDock or Glide.[11][12] These programs employ search algorithms to explore various conformations and orientations of the ligand within the active site and use scoring functions to estimate the binding affinity.[13] A lower docking score generally indicates a stronger predicted binding affinity.[13]

  • Validation of the Docking Protocol: The reliability of the docking protocol is assessed by redocking the co-crystallized ligand back into the CDK2 active site.[11][14][15] A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is considered a successful validation.[14][16] This step confirms that the chosen parameters can accurately reproduce the experimentally observed binding mode.

Visualizing the Docking Workflow

The following diagram illustrates the key stages of the comparative docking study workflow.

Docking Workflow Comparative Docking Study Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis & Validation Protein_Prep Protein Preparation (PDB Structure of CDK2) Grid_Gen Grid Generation (Define Active Site) Protein_Prep->Grid_Gen Ligand_Prep Ligand Preparation (Pyrazole Derivatives) Docking Molecular Docking (Ligand-Protein Interaction) Ligand_Prep->Docking Grid_Gen->Docking Scoring Scoring & Ranking (Binding Affinity Estimation) Docking->Scoring Validation Protocol Validation (Redocking & RMSD Calculation) Scoring->Validation SAR_Analysis SAR Analysis & Comparison Validation->SAR_Analysis

Caption: A flowchart illustrating the key steps in a comparative molecular docking study.

Comparative Analysis of Pyrazole Derivatives

A series of pyrazole derivatives were docked into the CDK2 active site using the validated protocol. The results, including docking scores and key interacting residues, are summarized in the table below. For comparison, the well-characterized CDK2 inhibitor, Roscovitine, is included as a reference compound.[4][7]

CompoundDocking Score (kcal/mol)Key Interacting Residues
Roscovitine (Reference) -8.5Leu83, Lys33, Asp86, Gln131
Pyrazole Derivative A -9.2Leu83, Lys33, Asp86, Phe80
Pyrazole Derivative B -7.8Leu83, Lys33
Pyrazole Derivative C -9.5Leu83, Lys33, Asp86, Gln131, Phe80

Interpreting the Docking Results: Structure-Activity Relationships

The docking results provide valuable insights into the structure-activity relationships (SAR) of the pyrazole derivatives.

  • Hydrogen Bonding with the Hinge Region: A consistent observation across potent inhibitors is the formation of hydrogen bonds with the backbone of Leu83 in the hinge region of CDK2.[4] This interaction is crucial for anchoring the inhibitor in the ATP-binding pocket. Both Pyrazole Derivative A and C exhibit this key interaction, contributing to their high docking scores.

  • Interactions with the Ribose-Binding Pocket: Interactions with residues such as Lys33 and Asp86, which are part of the ribose-binding pocket, further enhance binding affinity.[4] The ability of Pyrazole Derivative C to engage with these residues, in addition to the hinge region, likely explains its superior docking score.

  • Hydrophobic Interactions: The hydrophobic pocket formed by residues like Phe80 plays a significant role in inhibitor binding.[4] The docking poses of Pyrazole Derivatives A and C show favorable hydrophobic interactions within this pocket, which are absent in the case of Derivative B.

Visualizing Key Interactions in the CDK2 Active Site

The following diagram illustrates the critical interactions between a potent pyrazole derivative and the active site of CDK2.

CDK2_Interactions Key Interactions of Pyrazole Derivatives in CDK2 Active Site cluster_protein CDK2 Active Site cluster_ligand Pyrazole Derivative Leu83 Leu83 (Hinge Region) Lys33 Lys33 Asp86 Asp86 Phe80 Phe80 (Hydrophobic Pocket) Gln131 Gln131 Pyrazole_Core Pyrazole Core Pyrazole_Core->Leu83 H-Bond Pyrazole_Core->Gln131 H-Bond Substituent_1 Substituent Group 1 Substituent_1->Lys33 H-Bond Substituent_1->Asp86 Ionic Interaction Substituent_2 Substituent Group 2 Substituent_2->Phe80 Hydrophobic Interaction

Caption: A schematic of the key binding interactions of a pyrazole inhibitor within the CDK2 active site.

Conclusion and Future Directions

This comparative docking study demonstrates the utility of in silico methods for identifying and optimizing potent pyrazole-based CDK2 inhibitors. The validated docking protocol provides a reliable framework for predicting binding affinities and elucidating key SAR. The analysis highlights the critical role of hydrogen bonding with the hinge region and supplementary interactions within the ribose-binding and hydrophobic pockets.

Future work should focus on synthesizing and experimentally validating the most promising derivatives from this study. Further computational analyses, such as molecular dynamics simulations, could provide deeper insights into the dynamic behavior of the ligand-protein complexes and further refine the inhibitor design.[5][12] By integrating computational and experimental approaches, the development of novel and effective pyrazole-based CDK2 inhibitors for cancer therapy can be significantly accelerated.

References

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Abdel-Maksoud, M. S., et al. (2024). Exploring pyrazoline-thiophene hybrids as CDK2 inhibitors: synthesis, mechanism, biological studies, and computational insights. RSC Medicinal Chemistry. [Link]

  • Abdel-Hafez, S. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(49), 34537-34555. [Link]

  • Lestari, D. F., et al. (2018). Docking of Potent Anticancer Agents; 4-(Pyrazol-4yl)-Pyrimidine Derivatives as Selective Cyclin-Depend. 2018 International Conference on Information and Communications Technology (ICOIACT). [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents. Bioorganic Chemistry, 145, 107198. [Link]

  • Havlicek, L., et al. (2006). 4-Arylazo-3,5-diamino-1H-pyrazole CDK Inhibitors: SAR Study, Crystal Structure in Complex with CDK2, Selectivity, and Cellular Effects. Journal of Medicinal Chemistry, 49(20), 6078-6088. [Link]

  • Martin, M. P., et al. (2009). Recent advances on structure-informed drug discovery of cyclin-dependent kinase-2 inhibitors. Expert Opinion on Drug Discovery, 4(11), 1183-1202. [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(49), 39864-39881. [Link]

  • Abubshait, S. A., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(49), 39864-39881. [Link]

  • Kumar, A., et al. (2012). Extra precision docking, free energy calculation and molecular dynamics simulation studies of CDK2 inhibitors. Journal of Molecular Graphics and Modelling, 38, 29-41. [Link]

  • Ali, O. M., et al. (2019). Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity. Bioorganic Chemistry, 86, 496-511. [Link]

  • Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]

  • Abdel-Hafez, S. M., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Advances, 14(49), 34537-34555. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. Molecules, 26(13), 3912. [Link]

  • El-Gamal, M. I., et al. (2024). Molecular docking approach for the design and synthesis of new pyrazolopyrimidine analogs of roscovitine as potential CDK2 inhibitors endowed with pronounced anticancer activity. Bioorganic Chemistry, 148, 107412. [Link]

  • G-Dayanandan, N., & R-Dayanandan, P. (2010). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Chemical Information and Modeling, 50(8), 1534-1544. [Link]

  • Alam, I., et al. (2022). Identification of natural marine compounds as potential inhibitors of CDK2 using molecular docking and molecular dynamics simulation approach. Journal of Biomolecular Structure and Dynamics, 40(19), 8683-8694. [Link]

  • Kumar, A., et al. (2024). Targeting cyclin-dependent kinase 2 CDK2: Insights from molecular docking and dynamics simulation - A systematic computational approach to discover novel cancer therapeutics. Journal of Molecular Structure, 1301, 137351. [Link]

  • Veit-Acosta, M., & de Azevedo Junior, W. F. (2022). Computational Prediction of Binding Affinity for CDK2-ligand Complexes. A Protein Target for Cancer Drug Discovery. Current Medicinal Chemistry, 29(14), 2438-2455. [Link]

  • University of California, Santa Barbara. (n.d.). Tutorial: Docking of CDK2 Inhibitors. UCSB Chemistry and Biochemistry. [Link]

  • Ravindranath, A. C., et al. (2004). Validation of Automated Docking Programs for Docking and Database Screening against RNA Drug Targets. Journal of Medicinal Chemistry, 47(15), 3843-3850. [Link]

  • Regor Therapeutics Group. (2023). Accelerated Discovery of Macrocyclic CDK2 Inhibitor QR-6401 by Generative Models and Structure-Based Drug Design. ChemRxiv. [Link]

  • Peyressatre, M., et al. (2014). Highlights of the Latest Advances in Research on CDK Inhibitors. Cancers, 6(4), 2224-2244. [Link]

  • S., S., & G., S. (2020). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. Journal of Biomolecular Structure and Dynamics, 39(12), 4415-4426. [Link]

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Validation

Validating the Mechanism of Action for Novel Antibacterial Pyrazoles: A Comparative Guide

In the face of escalating antimicrobial resistance, the discovery and validation of novel antibacterial agents with unique mechanisms of action (MoA) are paramount. The pyrazole scaffold has emerged as a promising framew...

Author: BenchChem Technical Support Team. Date: March 2026

In the face of escalating antimicrobial resistance, the discovery and validation of novel antibacterial agents with unique mechanisms of action (MoA) are paramount. The pyrazole scaffold has emerged as a promising framework for developing new therapeutics, with various derivatives showing potent activity against drug-resistant pathogens.[1][2][3][4] However, identifying a compound with potent bactericidal or bacteriostatic activity is merely the first step. A rigorous and systematic validation of its MoA is critical for advancing a candidate through the drug development pipeline, as it facilitates lead optimization and predicts potential resistance pathways.[5]

This guide provides a comprehensive, technically-grounded framework for elucidating and validating the MoA of novel antibacterial pyrazoles. We will move beyond a simple listing of protocols to explain the causal logic behind a tiered experimental approach, present comparative data against established antibiotics, and provide detailed, field-tested methodologies.

The Strategic Importance of MoA Validation

Understanding a novel compound's MoA is not an academic exercise; it is a cornerstone of modern antibiotic development.[6] It allows us to:

  • Differentiate from Existing Classes: Confirming a novel MoA is a significant step toward overcoming existing resistance mechanisms.

  • Guide Medicinal Chemistry Efforts: Knowing the specific molecular target allows for structure-activity relationship (SAR) studies to improve potency and selectivity.

  • Anticipate Resistance: Identifying the target can help predict likely resistance mutations, which can be proactively studied.[6]

  • Ensure Target Specificity: Early MoA studies help distinguish between specific, on-target activity and non-specific, off-target toxicity, such as membrane disruption, which can be a liability for mammalian cells.[7][8]

Our hypothetical novel pyrazole, designated PZ-42 , has demonstrated potent activity against Gram-positive pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA). Initial in silico modeling and structural similarities to known compounds suggest that PZ-42 may target DNA gyrase, an essential bacterial enzyme.[1] The following workflow is designed to systematically test this hypothesis.

A Tiered Experimental Workflow for MoA Elucidation

A logical, tiered approach is the most efficient method for narrowing down the physiological process affected by an inhibitor. Our validation strategy begins with broad, cell-level assays and progressively focuses on the specific molecular target.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered workflow for MoA validation of novel antibacterials."

Tier 1: Characterizing the Cellular Phenotype

The initial goal is to understand the fundamental effect of PZ-42 on bacterial cells.

Minimum Inhibitory Concentration (MIC) Determination

Causality: This is the foundational quantitative measure of an antibiotic's potency. It establishes the concentration range for all subsequent assays. Protocol:

  • Prepare a 2-fold serial dilution of PZ-42 in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension (e.g., S. aureus ATCC 29213) to a final concentration of 5 x 10^5 CFU/mL.

  • Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Time-Kill Kinetics Assay

Causality: This assay differentiates between bactericidal (killing) and bacteriostatic (growth-inhibiting) activity, a critical parameter for therapeutic potential. Protocol:

  • Inoculate flasks containing CAMHB with an early-log phase culture of S. aureus.

  • Add PZ-42 at concentrations of 1x, 4x, and 8x the MIC. Include a no-drug control.

  • Incubate at 37°C with shaking.

  • At time points (0, 2, 4, 8, 24 hours), withdraw aliquots, perform serial dilutions, and plate on Tryptic Soy Agar (TSA) to determine viable colony-forming units (CFU/mL).

  • A ≥3-log10 reduction in CFU/mL relative to the initial inoculum is considered bactericidal.

Membrane Integrity Assay

Causality: It is crucial to rule out non-specific membrane disruption as the primary MoA, as this often correlates with host cell toxicity.[8] This assay measures the compound's ability to depolarize the bacterial cytoplasmic membrane. Protocol:

  • Wash and resuspend a mid-log phase culture of S. aureus in a low-potassium buffer.

  • Load cells with a membrane potential-sensitive dye (e.g., DiSC3(5)).

  • Add PZ-42 at various concentrations to a 96-well plate.

  • Add the dye-loaded cells to the wells. Use a known membrane-depolarizing agent (e.g., Polymyxin B, for Gram-negative controls, or Daptomycin for Gram-positives) as a positive control.

  • Monitor the increase in fluorescence over time using a plate reader. A rapid increase indicates membrane depolarization.

Tier 2: Pinpointing the Affected Biosynthetic Pathway

If PZ-42 does not appear to be a membrane-disrupting agent, the next step is to determine which major macromolecular synthesis pathway it inhibits. Most clinically successful antibiotics target the synthesis of DNA, RNA, protein, or the cell wall.[6][7][8]

Macromolecular Synthesis (MMS) Assay

Causality: This assay uses radiolabeled precursors for each major biosynthetic pathway. A specific inhibitor will block the incorporation of its corresponding precursor into the macromolecule, which can be quantified.[9][10] Protocol:

  • Grow S. aureus to early-log phase in a minimal medium.

  • Aliquot the culture into four tubes.

  • To each tube, add a different radiolabeled precursor:

    • DNA Synthesis: [³H]-thymidine

    • RNA Synthesis: [³H]-uridine

    • Protein Synthesis: [³H]-leucine

    • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

  • Add PZ-42 at 4x MIC. For each precursor, include a vehicle control and a positive control antibiotic with a known MoA (e.g., Ciprofloxacin for DNA, Rifampicin for RNA, Linezolid for protein, Vancomycin for cell wall).[9]

  • Incubate for a short period (e.g., 15-30 minutes).

  • Stop the incorporation by adding ice-cold trichloroacetic acid (TCA). This precipitates the large macromolecules while leaving unincorporated precursors in solution.[10]

  • Filter the samples, wash the precipitate, and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition relative to the vehicle control.

dot graph LR { rankdir=LR; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Hypothesized inhibition of DNA gyrase by novel pyrazole PZ-42."

Comparative Performance Analysis

Based on our hypothesis and the results from the MMS assay, we expect PZ-42 to specifically inhibit DNA synthesis. The table below presents hypothetical, yet realistic, data comparing PZ-42 to two standard-of-care antibiotics with different mechanisms of action: Ciprofloxacin (a DNA gyrase inhibitor) and Vancomycin (a cell wall synthesis inhibitor).

Assay PZ-42 (Novel Pyrazole) Ciprofloxacin (Positive Control) Vancomycin (Negative Control)
MIC vs. S. aureus 1 µg/mL0.5 µg/mL1 µg/mL
Time-Kill (4x MIC) Bactericidal (>3-log kill @ 8h)Bactericidal (>3-log kill @ 4h)Bacteriostatic (<3-log kill @ 24h)
Membrane Depolarization No significant activityNo significant activityNo significant activity
MMS Inhibition (IC50)
    DNA Synthesis0.8 µg/mL 0.4 µg/mL > 64 µg/mL
    RNA Synthesis> 64 µg/mL> 64 µg/mL> 64 µg/mL
    Protein Synthesis> 64 µg/mL> 64 µg/mL> 64 µg/mL
    Cell Wall Synthesis> 64 µg/mL> 64 µg/mL0.5 µg/mL
DNA Gyrase Inhibition (IC50) 0.5 µg/mL 0.2 µg/mL Not Applicable

Data are hypothetical and for illustrative purposes.

Interpretation of Results: The data strongly support the hypothesis. PZ-42 shows potent, bactericidal activity without affecting membrane integrity. Crucially, in the MMS assay, it selectively inhibits DNA synthesis at a concentration near its MIC, a pattern identical to that of Ciprofloxacin.[7] Vancomycin, as expected, only inhibits cell wall synthesis.

Tier 3 & 4: Definitive Target Validation

The final steps provide conclusive evidence linking the cellular effect to a specific molecular target.

Purified Enzyme Inhibition Assay

Causality: Directly testing the compound against the purified target enzyme (S. aureus DNA gyrase) provides biochemical proof of interaction and inhibition, free from the complexity of the cellular environment. Protocol:

  • Utilize a commercial DNA gyrase supercoiling assay kit.

  • The assay measures the conversion of relaxed plasmid DNA into its supercoiled form by DNA gyrase in the presence of ATP.

  • Incubate purified S. aureus DNA gyrase with relaxed plasmid DNA, ATP, and serial dilutions of PZ-42.

  • Run the reaction products on an agarose gel. Supercoiled DNA migrates faster than relaxed DNA.

  • Inhibition is observed as a decrease in the supercoiled DNA band. The IC50 is the concentration of PZ-42 that inhibits 50% of the enzyme's activity.

Resistance Studies

Causality: If PZ-42's primary target is DNA gyrase, then bacteria that become resistant to PZ-42 should harbor mutations in the genes encoding this enzyme (gyrA or gyrB). This provides strong genetic validation of the MoA.[6] Protocol:

  • Serially passage S. aureus in the presence of sub-lethal (e.g., 0.5x MIC) concentrations of PZ-42.

  • Plate the cultures on agar containing 4x and 8x the original MIC to select for resistant mutants.

  • Isolate resistant colonies and confirm their increased MIC to PZ-42.

  • Perform whole-genome sequencing on the resistant mutants and the parent strain.

  • Identify single nucleotide polymorphisms (SNPs). Mutations consistently found within gyrA or gyrB in independently-derived resistant mutants provide definitive evidence that DNA gyrase is the in-vivo target of PZ-42.

Conclusion

This tiered, evidence-based guide provides a robust framework for validating the mechanism of action of novel antibacterial pyrazoles like PZ-42. By progressing from broad cellular effects to specific biochemical and genetic validation, researchers can build a compelling, data-driven case for their compound's MoA. This systematic approach not only satisfies regulatory requirements but also provides the critical insights needed to optimize and develop the next generation of antibiotics to combat the global threat of antimicrobial resistance.

References

  • Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). Type IIA topoisomerase inhibition by a new class of antibacterial agents. Nature, 466(7309), 935–940. Available at: [Link]

  • Shaikh, R. P., Teli, D. M., & Shaikh, A. R. (2022). Antibacterial pyrazoles: tackling resistant bacteria. Future Medicinal Chemistry, 14(6), 385-410. Available at: [Link]

  • Lemaire, S., Van Bambeke, F., Appelbaum, P. C., & Tulkens, P. M. (2007). Cellular pharmacokinetics and pharmacodynamics of the novel biaryloxazolidinone RZE-101 in macrophages. Antimicrobial Agents and Chemotherapy, 51(8), 2758–2765. Available at: [Link]

  • King, A. C., & Wu, L. (2009). Macromolecular synthesis and membrane perturbation assays for mechanisms of action studies of antimicrobial agents. Current Protocols in Pharmacology, Chapter 13, Unit 13A.7. Available at: [Link]

  • Farha, M. A., & Brown, E. D. (2016). Strategies for target identification of antimicrobial natural products. Natural Product Reports, 33(5), 660-671. Available at: [Link]

  • Tyrell, J. M., &ubov, A., & La Ragione, R. M. (2021). Technologies for High-Throughput Identification of Antibiotic Mechanism of Action. International Journal of Molecular Sciences, 22(10), 5126. Available at: [Link]

  • Silver, L. L. (2011). Challenges of antibacterial discovery. Clinical Microbiology Reviews, 24(1), 71–109. Available at: [Link]

  • Broussard, T. C., & Tom, C. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio, 13(2), e03503-21. Available at: [Link]

  • Creative Biolabs. (n.d.). Macromolecular Synthesis Assay. Available at: [Link]

  • O'Rourke, A., et al. (2020). Distinguishing on-target versus off-target activity in early antibacterial drug discovery using a macromolecular synthesis assay. Journal of Antimicrobial Chemotherapy, 75(10), 2845–2852. Available at: [Link]

Sources

Comparative

Cross-Reactivity Profiling of the 4-(4-Methyl-1H-pyrazol-1-yl)aniline Scaffold: A Comparative Guide for Early-Stage Kinase Inhibitor Discovery

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Application Guide Introduction: Evaluating Scaffolds in Fragment-Based Drug Discovery (FBDD) In the lands...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Technical Comparison & Application Guide

Introduction: Evaluating Scaffolds in Fragment-Based Drug Discovery (FBDD)

In the landscape of kinase inhibitor development, identifying a starting chemical scaffold with the right balance of ligand efficiency and target selectivity is the most critical hurdle. The compound 4-(4-Methyl-1H-pyrazol-1-yl)aniline (hereafter referred to as 4-MPA , CAS: 806632-06-4) is a highly versatile, low-molecular-weight (173.21 g/mol ) building block frequently utilized in Fragment-Based Drug Discovery (FBDD).

Structurally, 4-MPA provides a dual-action pharmacophore: the aniline amine acts as a canonical hydrogen-bond donor/acceptor to the kinase hinge region, while the methylpyrazole ring projects into the adjacent hydrophobic pockets (such as the specificity pocket or the DFG-out allosteric site). However, because the ATP-binding cleft is highly conserved across the ~500 human kinases, raw fragments inherently exhibit off-target promiscuity. This guide provides an objective, data-driven framework for profiling the cross-reactivity of the 4-MPA scaffold against alternative baseline fragments, utilizing high-throughput thermodynamic binding assays.

Causality in Experimental Design: Why Measure Binding Over Activity?

When profiling low-affinity fragments (K_d typically in the 10 µM to 1 mM range), traditional enzymatic activity assays (e.g., measuring ADP production or substrate phosphorylation) are fundamentally flawed.

The Causality: Activity assays are highly dependent on the Michaelis constant for ATP ( Km,ATP​ ). Because cellular ATP concentrations are high (1–5 mM), a weak fragment like 4-MPA will be rapidly outcompeted by ATP in an activity assay, leading to false negatives. Furthermore, fragments often bind to inactive kinase conformations (Type II inhibitors), whereas activity assays strictly require the kinase to be in an active, turnover-competent state.

To bypass these limitations, Senior Application Scientists rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) [1] or DNA-tagged competition assays (like KINOMEscan) [2]. These formats measure direct thermodynamic binding rather than catalytic turnover. By utilizing a Europium-labeled anti-tag antibody and an Alexa Fluor-labeled ATP-competitive tracer, TR-FRET provides a mix-and-read, equilibrium-driven readout that captures both Type I and Type II binding modes accurately [3].

TR_FRET_Principle A Tagged Kinase + Eu-Antibody (Donor) D High TR-FRET Signal (Tracer Bound) A->D No Inhibitor E Low TR-FRET Signal (Tracer Displaced) A->E + 4-MPA B Alexa Fluor Tracer (Acceptor) B->D C 4-MPA Scaffold (Test Competitor) C->E Competes for ATP Site

TR-FRET competitive binding principle for kinase cross-reactivity profiling.

Comparative Cross-Reactivity Data

To objectively evaluate the performance and starting selectivity of the 4-MPA scaffold, we must benchmark it against both a smaller, highly promiscuous fragment (3-amino-1H-pyrazole ) and a universal pan-kinase inhibitor positive control (Staurosporine ).

The data below represents a standardized cross-reactivity panel utilizing a TR-FRET binding assay. Fragments are screened at a high concentration (100 µM) to capture weak initial binding events, while the potent control is screened at 1 µM [4].

Table 1: Kinase Panel Cross-Reactivity Profile (% Inhibition)
Kinase TargetTarget Class / Role4-MPA Scaffold (100 µM)3-amino-1H-pyrazole (100 µM)Staurosporine (1 µM)
p38α (MAPK14) Inflammation / Stress68% 42%99%
JAK2 Cytokine Signaling74% 55%98%
EGFR (WT) RTK / Cell Proliferation31% 61%95%
CDK2 Cell Cycle Regulation15% 78%99%
SRC Non-receptor Tyrosine Kinase45% 50%97%

Data Synthesis & Insights: Unlike the ultra-small 3-amino-1H-pyrazole—which indiscriminately binds across the panel—the addition of the aniline ring in 4-MPA introduces critical steric constraints. The 4-MPA scaffold shows a distinct preference for kinases with slightly larger hydrophobic pockets adjacent to the gatekeeper residue (e.g., JAK2 and p38α). Conversely, it exhibits poor binding to CDK2 (15% inhibition), where the bulky methyl group clashes with the tight ATP-binding cleft. This data validates 4-MPA as a superior, semi-selective starting point for JAK/MAPK inhibitor programs compared to bare pyrazoles.

Experimental Methodology: High-Throughput TR-FRET Kinase Binding Assay

To ensure reproducibility and scientific integrity, the following protocol details the self-validating system used to generate the cross-reactivity data. Every step is engineered to eliminate false positives caused by solvent toxicity or non-equilibrium kinetics.

Step-by-Step Protocol

Phase 1: Reagent Preparation & DMSO Normalization Causality: Kinases are highly susceptible to denaturation from organic solvents. Maintaining a strict, uniform 1% final DMSO concentration across all sample and control wells is mandatory to ensure that signal loss is due to scaffold binding, not solvent-induced protein unfolding.

  • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Prepare a 10 mM stock of 4-MPA in 100% anhydrous DMSO.

  • Dilute the 4-MPA stock 1:100 in Assay Buffer to create a 4X working solution (400 µM 4-MPA in 4% DMSO).

Phase 2: Assay Assembly (384-well low-volume plate) 4. Add Compounds: Dispense 2.5 µL of the 4X 4-MPA working solution into the designated wells. 5. Add Kinase/Antibody Mix: Dispense 5.0 µL of a 2X mixture containing the specific tagged kinase (e.g., GST-JAK2 at 10 nM final) and the Europium-labeled anti-tag antibody (2 nM final) in Assay Buffer. 6. Add Tracer: Initiate the competition by adding 2.5 µL of 4X Alexa Fluor Kinase Tracer (concentration optimized per kinase, typically 10-50 nM). Self-Validation Check: Include "No Tracer" wells to subtract background Europium emission, and "No Inhibitor" (1% DMSO only) wells to establish the 100% binding signal ( Z′−factor>0.7 required).

Phase 3: Incubation & Detection Causality: Fragments often exhibit rapid association rates, but if the scaffold induces a Type II (DFG-out) conformational shift, equilibrium takes longer. A 60-minute incubation prevents under-reporting of affinity. 7. Seal the plate and incubate in the dark at Room Temperature (20–25°C) for 60 minutes. 8. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

  • Excitation: 340 nm

  • Emission 1 (Donor): 615 nm (Europium)

  • Emission 2 (Acceptor): 665 nm (Alexa Fluor)

Phase 4: Data Processing 9. Calculate the Emission Ratio: Ratio=(Emission665​/Emission615​)×104 . 10. Calculate % Inhibition: 100−[RatioControl​−RatioBackground​RatioSample​−RatioBackground​​×100] .

Profiling_Workflow N1 Fragment Selection (4-MPA Scaffold) N2 Primary Screen (Single Conc. 100 µM) N1->N2 N3 Hit Confirmation (Dose-Response Kd) N2->N3 N4 Selectivity Profiling (Kinase Panel) N3->N4 N5 SAR Optimization (Lead Generation) N4->N5

Fragment-based drug discovery workflow for evaluating kinase scaffold selectivity.

References

  • Thermo Fisher Scientific. "LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US". thermofisher.com.
  • Eurofins Discovery. "KINOMEscan Technology - Eurofins Discovery". eurofinsdiscovery.com.
  • BMG Labtech. "LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay - BMG Labtech". bmglabtech.com.
  • PLOS One. "Systematically Studying Kinase Inhibitor Induced Signaling Network Signatures by Integrating Both Therapeutic and Side Effects | PLOS One". plos.org.
Validation

Comparative Efficacy of Synthetic Routes to 4-(Pyrazol-1-yl)anilines: A Methodological Guide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: 4-(1H-pyrazol-1-yl)aniline (CAS: 17635-45-9) Introduction and Mechanistic Overview The 4-(pyrazol-1-yl)aniline scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Target Molecule: 4-(1H-pyrazol-1-yl)aniline (CAS: 17635-45-9)

Introduction and Mechanistic Overview

The 4-(pyrazol-1-yl)aniline scaffold is a privileged building block in medicinal chemistry, frequently utilized in the design of kinase inhibitors, anti-inflammatory agents, and novel immunotherapeutics[1]. The structural demand for a highly regioselective 1-arylpyrazole linkage paired with an unhindered primary aniline presents a unique synthetic challenge. The primary amine is highly nucleophilic, which often leads to competitive side reactions (e.g., oligomerization or off-target coupling) if not properly managed[2].

This guide objectively compares the three leading synthetic paradigms for constructing this moiety: the classical metal-free Knorr Synthesis , the Palladium-catalyzed Buchwald-Hartwig Cross-Coupling , and the Copper-catalyzed aerobic Chan-Lam Coupling .

G Target 4-(1H-pyrazol-1-yl)aniline (Target Molecule) R1 Route A: Knorr Synthesis (Classical, Metal-Free) Int1 1-(4-Nitrophenyl)pyrazole R1->Int1 Condensation (Acidic) SM1 4-Nitrophenylhydrazine + 1,3-Dicarbonyl SM1->R1 Int1->Target Reduction (Pd/C, H2) R2 Route B: Buchwald-Hartwig (Pd-Catalyzed C-N) R2->Target Cross-Coupling (Anaerobic) SM2 1H-Pyrazole + 4-Bromoaniline SM2->R2 R3 Route C: Chan-Lam (Cu-Catalyzed C-N) R3->Target Oxidative Coupling (Aerobic) SM3 1H-Pyrazole + 4-Aminophenylboronic acid SM3->R3

Figure 1: Divergent synthetic strategies for the preparation of 4-(pyrazol-1-yl)anilines.

Route Evaluation & Causality Analysis

Route A: Classical Knorr Pyrazole Synthesis

The Knorr synthesis constructs the pyrazole ring de novo via the condensation of a hydrazine with a 1,3-dicarbonyl compound.

  • Causality in Design: To synthesize 4-(pyrazol-1-yl)aniline, 4-nitrophenylhydrazine is reacted with 1,1,3,3-tetramethoxypropane. The nitro group is strictly required during the cyclization step to prevent the competitive condensation of a free aniline nitrogen with the highly electrophilic dicarbonyl, which would yield intractable imine polymers. A subsequent hydrogenation step (Pd/C, H₂) is required to unmask the aniline.

  • Efficacy: While atom-economical and free of expensive transition metals, the two-step sequence and the harsh acidic conditions required for acetal deprotection limit functional group tolerance.

Route B: Buchwald-Hartwig Cross-Coupling

This route relies on the Palladium-catalyzed C-N coupling between 1H-pyrazole and 4-bromoaniline.

  • Causality in Design: The primary challenge here is chemoselectivity. 4-bromoaniline contains a nucleophilic primary amine that can compete with the pyrazole nitrogen for the Pd(II) intermediate, leading to aniline oligomerization[2]. To bypass this, bulky, electron-rich phosphine ligands (such as tBuBrettPhos or Xantphos) are employed. The steric bulk forces the reductive elimination to favor the less hindered pyrazole nitrogen, while the electron-rich nature of the ligand accelerates the oxidative addition of the aryl bromide.

  • Efficacy: Offers excellent yields and single-step access, but requires rigorous air-free techniques, expensive Pd catalysts, and high temperatures (typically 90–110 °C).

Route C: Chan-Lam Oxidative Coupling

The Chan-Lam amination utilizes Copper(II) to couple 1H-pyrazole with 4-aminophenylboronic acid[3].

  • Causality in Design: Unlike Pd-catalysis, Chan-Lam operates under mild, aerobic conditions at room temperature[4]. The reaction leverages the distinct nucleophilicity of the pyrazole (pKa ~ 14) versus the aniline (pKa ~ 27 for the N-H bond). The Cu(II) center preferentially transmetalates with the boronic acid, coordinates the more acidic pyrazole nitrogen, and undergoes oxidation to Cu(III) via atmospheric oxygen, followed by rapid reductive elimination[4][5].

  • Efficacy: Highly chemoselective, open-flask conditions, and utilizes inexpensive copper. However, it requires stoichiometric or excess oxygen and can be sensitive to moisture-induced protodeboronation[5].

Quantitative Data Presentation

The following table summarizes the experimental metrics derived from standardized optimizations of the three routes.

MetricRoute A: Knorr SynthesisRoute B: Buchwald-HartwigRoute C: Chan-Lam Coupling
Overall Yield 65 - 75% (over 2 steps)82 - 89%78 - 85%
Step Count 211
Catalyst / Metal None (Pd/C for step 2)Pd₂(dba)₃ / tBuBrettPhosCu(OAc)₂
Operating Temp. 80 °C (Step 1), RT (Step 2)100 °C25 °C (Room Temp)
Atmosphere Ambient / H₂Strict Argon / NitrogenOpen Air (O₂ required)
Chemoselectivity Moderate (Regio-issues)High (Ligand dependent)Excellent
Cost Efficiency High (Cheap starting materials)Low (Expensive Pd/Ligands)Moderate (Boronic acid cost)

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following step-by-step methodologies detail the causality behind each operational action for the two modern cross-coupling routes.

Protocol 1: Copper-Catalyzed Chan-Lam Aerobic Coupling (Recommended)

G Cu2 Cu(II) Precatalyst (Active Species) Trans Transmetalation with Ar-B(OH)2 Cu2->Trans Cu2_Ar Ar-Cu(II)-L Trans->Cu2_Ar Coord Pyrazole Coordination Cu2_Ar->Coord Cu2_Ar_Nu Ar-Cu(II)-Pyrazole Coord->Cu2_Ar_Nu Oxid Oxidation by O2 (From Air) Cu2_Ar_Nu->Oxid Cu3 Ar-Cu(III)-Pyrazole Oxid->Cu3 RedElim Reductive Elimination Cu3->RedElim Cu1 Cu(I) Species RedElim->Cu1 Product 4-(Pyrazol-1-yl)aniline (Product) RedElim->Product Cu1->Cu2 O2 Oxidation (Turnover)

Figure 2: Mechanistic catalytic cycle of the aerobic Chan-Lam coupling demonstrating the critical role of oxygen.

Materials: 1H-pyrazole (1.0 mmol), 4-aminophenylboronic acid (1.2 mmol), Cu(OAc)₂ (0.1 mmol, 10 mol%), Pyridine (2.0 mmol), Dichloromethane (DCM, 10 mL), 4Å Molecular Sieves (500 mg).

Step-by-Step Workflow:

  • Preparation of the Anhydrous Environment: Add 500 mg of activated 4Å molecular sieves to a 50 mL round-bottom flask. Causality: Water promotes the competitive homocoupling of the boronic acid and accelerates protodeboronation[5]. The sieves scavenge moisture generated during the transmetalation step.

  • Reagent Loading: Add 1H-pyrazole, 4-aminophenylboronic acid, and Cu(OAc)₂ to the flask. Causality: A slight excess (1.2 equiv) of the boronic acid compensates for any minor protodeboronation that occurs before coupling.

  • Solvent and Base Addition: Suspend the mixture in 10 mL of DCM and add pyridine. Causality: Pyridine serves a dual purpose: it acts as a base to neutralize the acetic acid liberated from Cu(OAc)₂, and it acts as an essential L-type ligand to stabilize the Cu(II) and Cu(III) intermediates[4].

  • Aerobic Stirring: Equip the flask with a drying tube (CaCl₂) rather than a stopper, and stir vigorously at 25 °C for 16 hours. Causality: The drying tube prevents ambient humidity from entering while allowing atmospheric O₂ to diffuse into the solvent. Vigorous stirring maximizes the gas-liquid interface, ensuring O₂ is available to re-oxidize the Cu(I) resting state back to the active Cu(II) species.

  • Workup: Filter the deep-blue suspension through a pad of Celite to remove the molecular sieves and copper salts. Wash with EtOAc, concentrate, and purify via silica gel chromatography to yield the target compound.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Coupling

Materials: 1H-pyrazole (1.0 mmol), 4-bromoaniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), tBuBrettPhos (0.04 mmol, 4 mol%), K₃PO₄ (2.0 mmol), 1,4-Dioxane (5 mL).

Step-by-Step Workflow:

  • Anaerobic Setup: In an oven-dried Schlenk tube, combine 4-bromoaniline, 1H-pyrazole, Pd₂(dba)₃, tBuBrettPhos, and K₃PO₄. Causality: Pd(0) is highly sensitive to oxidation. The use of a Schlenk tube allows for rigorous evacuation and backfilling with Argon, preventing catalyst deactivation.

  • Solvent Degassing: Add anhydrous 1,4-Dioxane and sparge the solution with Argon for 10 minutes. Causality: Dissolved oxygen in the solvent will rapidly quench the active Pd(0) species, leading to black palladium precipitation and stalled conversion.

  • Thermal Activation: Seal the tube and heat to 100 °C in an oil bath for 12 hours. Causality: The bulky tBuBrettPhos ligand requires elevated thermal energy to overcome the activation barrier for the oxidative addition of the aryl bromide to the sterically encumbered Pd(0) center.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through Celite, and concentrate. Purify via column chromatography.

Conclusion

For the synthesis of 4-(pyrazol-1-yl)anilines, the Chan-Lam coupling represents the most robust and operationally simple methodology. By eliminating the need for expensive palladium catalysts, specialized phosphine ligands, and rigorous air-free techniques, it provides a highly chemoselective and trustworthy route for drug development professionals. Recent advancements in photoinduced[6] and electrochemically enabled[7] Chan-Lam variants continue to push the boundaries of this reaction, allowing for even milder conditions and broader substrate scopes.

References

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace.
  • Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Organic Letters - ACS Publications (2019).
  • Generalization of the Chan–Lam Reaction via Photoinduced Copper Catalysis. CCS Chemistry - Chinese Chemical Society.
  • Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions. ResearchGate.
  • Chan-Lam Coupling - Organic Chemistry Portal.

Sources

Comparative

Assessing the metabolic stability of fluorinated vs. methylated pyrazole anilines

Title : Assessing the Metabolic Stability of Fluorinated vs. Methylated Pyrazole Anilines: A Strategic Guide for Lead Optimization Introduction As an application scientist overseeing Drug Metabolism and Pharmacokinetics...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Assessing the Metabolic Stability of Fluorinated vs. Methylated Pyrazole Anilines: A Strategic Guide for Lead Optimization

Introduction As an application scientist overseeing Drug Metabolism and Pharmacokinetics (DMPK) profiling, one of the most frequent structural liabilities I encounter is the rapid clearance of methylated heterocycles. Pyrazole anilines are privileged scaffolds in medicinal chemistry, frequently utilized in kinase inhibitors and anti-inflammatory agents. However, the presence of N-methyl or C-methyl groups often introduces a metabolic "soft spot," rendering the molecule highly susceptible to Cytochrome P450 (CYP)-mediated oxidation.

This guide provides an objective, data-driven comparison of methylated pyrazole anilines versus their fluorinated counterparts. By examining the causality behind their metabolic divergence and providing a self-validating experimental framework, this document serves as a comprehensive resource for drug development professionals aiming to optimize lead compounds.

Mechanistic Causality: Beyond Bond Strength Historically, the metabolic resilience of fluorinated compounds was solely attributed to the robust nature of the C-F bond (~116 kcal/mol) compared to the C-H bond (~98 kcal/mol), which resists hydrogen atom transfer (HAT) by the high-valent iron-oxo species in CYP450 enzymes. This is a foundational concept discussed in classical [1].

However, modern DMPK optimization requires a more nuanced understanding. Recent reveal that strategic fluorination also lowers the Highest Occupied Molecular Orbital (HOMO) energy of the aryl ring, fundamentally reducing its susceptibility to oxidation[2]. Furthermore, fluorine alters the substrate's binding affinity ( Ka​ ) to the metabolizing enzyme's active site, perturbing the enzyme-substrate association[2].

For instance, during the development of the CHK1 inhibitor MU380, the N-methylpyrazole moiety of its predecessor underwent rapid 2D6-mediated N-dealkylation in vivo. Trifluorination of this group effectively combated this liability, preserving the molecule's selectivity and extending its half-life[2]. Similarly, of the pyrazole core blocks P450 oxidation sites, which is critical because unsubstituted N-H pyrazoles are prone to rapid phase II glucuronidation[3]. Consequently, fluorinated pyrazoles have become highly sought after, as detailed in [4].

Pathway Visualization The following diagram illustrates the divergent metabolic fates of these two structural classes.

MetabolicPathway cluster_methyl Methylated Pyrazole Aniline cluster_fluoro Fluorinated Pyrazole Aniline M_Parent Parent Compound (-CH3) M_CYP CYP450 Oxidation (HAT Mechanism) M_Parent->M_CYP M_Metab Rapid Clearance (Hydroxylated) M_CYP->M_Metab F_Parent Parent Compound (-CF3 / -F) F_CYP CYP450 Interaction (Lower HOMO) F_Parent->F_CYP F_Metab Metabolic Resistance (Extended t1/2) F_CYP->F_Metab

CYP450-mediated metabolic pathways for methylated vs. fluorinated pyrazole anilines.

Experimental Methodology: Self-Validating Microsomal Stability Assay To objectively compare the metabolic stability of these analogs, we employ a Human Liver Microsome (HLM) stability assay. As an application scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system to ensure data integrity.

Objective: Quantify the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) of pyrazole aniline derivatives.

Step 1: Reagent Preparation & Control Setup

  • Prepare 10 mM stock solutions of test compounds in DMSO.

  • Causality: DMSO concentration in the final incubation must be strictly maintained at ≤0.1% . Higher concentrations act as competitive inhibitors of CYP450 enzymes, artificially inflating the apparent stability of the compound.

  • Self-Validation: Every assay plate must include Verapamil (high clearance) and Warfarin (low clearance) as positive and negative controls to verify the specific batch's microsomal activity.

Step 2: Microsome Pre-Incubation

  • Dilute HLMs in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Causality: Pre-incubation ensures thermal equilibrium. Initiating a reaction with cold microsomes introduces a lag phase in enzyme kinetics, skewing the t1/2​ calculation.

Step 3: Reaction Initiation & Time-Course Sampling

  • Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).

  • Self-Validation: Run a parallel "-NADPH" control for each compound. If compound depletion occurs in the absence of NADPH, it indicates chemical instability or non-CYP mediated degradation (e.g., esterase activity). This ensures clearance is accurately attributed to CYP metabolism.

  • Extract 50 µL aliquots at precisely 0, 5, 15, 30, and 60 minutes.

Step 4: Quenching & Protein Precipitation

  • Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS, e.g., Tolbutamide).

  • Causality: Cold acetonitrile instantly denatures CYP enzymes, halting the reaction at exact time points. The IS normalizes downstream LC-MS/MS injection variability, ensuring quantitative precision.

Step 5: LC-MS/MS Analysis & Data Processing

  • Centrifuge the quenched samples at 4,000 rpm for 15 minutes to pellet precipitated proteins.

  • Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Calculate t1/2​ using the slope of the natural log of the remaining compound versus time.

Quantitative Data Synthesis The table below summarizes representative in vitro DMPK data comparing methylated pyrazole anilines against their fluorinated bioisosteres. The data clearly demonstrates the pharmacokinetic superiority of the fluorinated analogs.

Compound ClassSubstitution PatternHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) ( μ L/min/mg)LogD (pH 7.4)Primary Observed Metabolite
Analog A N-Methyl Pyrazole18.575.0 (High)2.4N-Dealkylated pyrazole
Analog B N-Trifluoroethyl Pyrazole115.012.0 (Low)3.1Stable (Trace hydroxylation)
Analog C C-Methyl Aniline25.255.4 (Moderate)2.6Hydroxymethyl intermediate
Analog D C-Trifluoromethyl Aniline>120.0<5.0 (Very Low)3.4Stable

Data Interpretation: Replacing the N-methyl group (Analog A) with an N-trifluoroethyl group (Analog B) yields a >6-fold increase in half-life. While fluorination slightly increases lipophilicity (LogD), the drastic reduction in intrinsic clearance outweighs the lipophilic penalty, resulting in a highly favorable pharmacokinetic profile.

Strategic Recommendations for Lead Optimization

  • Prioritize N-Fluorination over Unsubstituted N-H : Leaving the pyrazole nitrogen unsubstituted (N-H) to avoid N-dealkylation is a flawed strategy, as it opens the door to rapid phase II glucuronidation. N-fluoroalkyl groups (e.g., -CH2CF3) provide the optimal balance of steric shielding and metabolic resistance.

  • Monitor Target Affinity ( Ka​ ) : While fluorination improves stability, the strong electron-withdrawing nature of fluorine can alter the pKa of adjacent basic amines (like the aniline moiety). Always run parallel biochemical assays to ensure that the gain in metabolic stability does not come at the cost of target engagement.

  • Implement Self-Validating Assays : Never accept DMPK data without reviewing the -NADPH and reference control data. A compound that appears "stable" in a failed assay batch can lead to costly late-stage in vivo failures.

References 1.[2] Title : On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source : PubMed / Journal of Medicinal Chemistry. URL :[Link] 2.[1] Title : The role of fluorine in medicinal chemistry. Source : Journal of Enzyme Inhibition and Medicinal Chemistry. URL :[Link] 3.[3] Title : Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Source : International Journal of Novel Research and Development (IJNRD). URL :[Link] 4.[4] Title : Fluorinated Pyrazoles: From Synthesis to Applications. Source : Chemical Reviews (ACS). URL :[Link]

Validation

Purity Assessment of Synthesized 4-(4-Methyl-1H-pyrazol-1-YL)aniline: A Comparative Guide to HPLC-UV and Orthogonal Techniques

Introduction & Mechanistic Rationale For researchers and drug development professionals, ensuring the structural integrity and purity of synthetic intermediates is a non-negotiable prerequisite. 4-(4-Methyl-1H-pyrazol-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

For researchers and drug development professionals, ensuring the structural integrity and purity of synthetic intermediates is a non-negotiable prerequisite. 4-(4-Methyl-1H-pyrazol-1-yl)aniline () is a highly versatile, nitrogen-rich building block widely utilized in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals[1]. Because impurities such as unreacted precursors, regioisomers, or oxidative degradants can propagate through synthetic pathways, rigorous purity certification is critical.

From a mechanistic standpoint, this molecule features both an aniline moiety and a pyrazole ring, creating a highly conjugated π-electron system. This structural characteristic makes High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) the premier choice for routine purity assessment, offering exceptional sensitivity for [2]. However, relying on a single analytical modality can introduce blind spots. An expert application scientist must understand the causality behind method selection and employ orthogonal techniques to validate findings.

Comparative Analysis of Analytical Methodologies

While HPLC-UV is the workhorse for this analysis, it measures relative purity based on UV absorbance. To build a comprehensive purity profile, it must be compared against and supplemented by orthogonal techniques:

  • HPLC-UV (Relative Purity): Separates compounds based on partitioning between a non-polar stationary phase and a polar mobile phase. The UV detector measures absorbance (typically at)[3]. It is highly sensitive but cannot detect non-UV-absorbing impurities (e.g., inorganic salts).

  • GC-FID (Volatile Profiling): Gas Chromatography coupled with a Flame Ionization Detector offers high sensitivity for [4]. While useful for detecting residual solvents, the basicity and polarity of anilines can lead to thermal degradation or peak tailing in the GC injector port unless derivatized.

  • qNMR (Absolute Purity): Quantitative Nuclear Magnetic Resonance (1H-qNMR) uses nearly universal proton detection. It provides a versatile means of without requiring a reference standard of the analyte itself, making it invaluable for primary certification.

  • LC-MS (Impurity Identification): Provides a definitive assessment by detecting co-elution based on rather than UV absorbance, which is critical for identifying low-level contaminants[5].

Table 1: Comparative Performance of Purity Assessment Techniques
FeatureHPLC-UVGC-FIDqNMR (1H)LC-MS
Primary Output Relative Purity (Area %)Residual Solvents / VolatilesAbsolute Purity (Mass Fraction)Impurity Mass Identification
Sensitivity High (LOD ~0.05 µg/mL)High for volatile organicsLow to ModerateVery High
Analyte Suitability Non-volatile, chromophoricVolatile, thermally stableUniversal (proton-containing)Ionizable compounds
Reference Standard Required for exact quantitationRequired for quantitationNot required for the target analyteRequired for quantitation
Key Limitation Misses non-UV active impuritiesPotential thermal degradationHigh sample concentration neededMatrix effects (ion suppression)

Experimental Protocol: HPLC-UV Purity Assessment

The following step-by-step methodology is designed specifically for 4-(4-Methyl-1H-pyrazol-1-yl)aniline.

Causality Check: Why add an acidic modifier? The aniline moiety is a weak base. In a neutral mobile phase, it exists in an equilibrium between its protonated and unprotonated states, leading to split peaks or severe tailing due to secondary interactions with unreacted silanols on the silica stationary phase. By lowering the pH with 0.1% Trifluoroacetic acid (TFA), the amine is fully protonated, ensuring a single ionization state and a sharp, symmetrical peak[2].

Step-by-Step Methodology:
  • Instrumentation & Column Selection:

    • System: HPLC equipped with a Photodiode Array (PDA) detector.

    • Column: End-capped C18 reversed-phase column (150 mm × 4.6 mm, 3.5 µm). The end-capping minimizes secondary silanol interactions.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Ultrapure water containing 0.1% TFA (v/v).

    • Mobile Phase B (Organic): HPLC-grade Acetonitrile containing 0.1% TFA (v/v).

  • Gradient Elution Program:

    • 0–2 min: 5% B (Isocratic hold to elute highly polar impurities).

    • 2–15 min: Linear gradient from 5% B to 95% B.

    • 15–18 min: 95% B (Column wash).

    • 18–22 min: 5% B (Re-equilibration).

    • Flow Rate: 1.0 mL/min. Column Temperature: 30°C.

  • Sample Preparation:

    • Accurately weigh 10 mg of the synthesized 4-(4-Methyl-1H-pyrazol-1-yl)aniline.

    • Dissolve in 10 mL of a 50:50 (v/v) Water:Acetonitrile diluent to achieve a 1 mg/mL concentration.

    • Vortex until fully dissolved, then filter through a 0.22 µm PTFE syringe filter to remove particulates.

  • Detection & Integration:

    • Set the PDA to extract chromatograms at 254 nm (optimal for the conjugated pyrazole-aniline system) and 210 nm (for general organic impurities).

    • Inject 10 µL of the sample. Calculate purity by dividing the area of the main peak by the total area of all integrated peaks.

Workflow Visualization

PurityWorkflow Start Synthesized Batch: 4-(4-Methyl-1H-pyrazol-1-yl)aniline Prep Sample Preparation (1 mg/mL in MeCN:H2O, 0.22µm Filter) Start->Prep Split Orthogonal Analytical Routing Prep->Split HPLC HPLC-UV (254 nm) Primary Relative Purity (Area %) Split->HPLC Chromophores LCMS LC-MS Impurity Identification & Co-elution Split->LCMS Mass Profiling qNMR qNMR (1H) Absolute Mass Fraction Split->qNMR Absolute Quant Review Data Integration & Spectral Review HPLC->Review LCMS->Review qNMR->Review Release Final Purity Certification (e.g., >98% Purity) Review->Release

Fig 1. Orthogonal workflow for the purity assessment of 4-(4-Methyl-1H-pyrazol-1-yl)aniline.

Troubleshooting & Self-Validating Systems

Self-Validating Protocol: To ensure the method is robust, the PDA detector must be configured to calculate the Purity Angle and Purity Threshold across the main peak[5].

  • Spectral Homogeneity: If the purity angle is less than the threshold, the peak is spectrally homogeneous. However, UV-based peak purity analysis is a qualitative tool; low-wavelength noise or structurally identical co-elutions can distort calculations[5].

  • Cross-Validation: Because UV analysis cannot definitively rule out co-elution of an impurity with an identical chromophore (e.g., a des-methyl pyrazole derivative), this must be orthogonally cross-validated with LC-MS to confirm no hidden masses exist under the main UV peak[5].

  • Carryover Mitigation: Anilines can adsorb to stainless steel autosampler needles. If blank injections show ghost peaks, incorporate a strong needle wash (e.g., 50:50 Methanol:Water with 0.1% Formic Acid) to eliminate carryover.

References

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge". Available at: [Link]

  • Separation Science. "Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-(4-Methyl-1H-pyrazol-1-YL)aniline

This document provides essential safety and logistical information for the proper disposal of 4-(4-Methyl-1H-pyrazol-1-YL)aniline (CAS No. 806632-06-4).

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the proper disposal of 4-(4-Methyl-1H-pyrazol-1-YL)aniline (CAS No. 806632-06-4). As a substituted aromatic amine and pyrazole derivative, this compound requires meticulous handling and adherence to hazardous waste protocols to ensure personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds in a laboratory setting.

Core Hazard Profile and Risk Assessment

Understanding the inherent risks of 4-(4-Methyl-1H-pyrazol-1-YL)aniline is foundational to its safe management. Its structure combines two key functional groups: an aromatic amine (aniline derivative) and a pyrazole ring.

  • Aromatic Amine Hazards : The aniline moiety is associated with significant toxicity. Aniline and its derivatives can be absorbed through the skin and may cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[1] Chronic exposure can lead to systemic effects.[2] The U.S. Environmental Protection Agency (EPA) has classified aniline as a probable human carcinogen (Group B2).[2]

  • Pyrazole Derivative Hazards : While the pyrazole moiety is a common scaffold in pharmaceuticals, related compounds can exhibit a range of toxicities.[3] General GHS classifications for similar pyrazole-aniline compounds include acute oral toxicity, skin irritation, and serious eye irritation.[4][5]

Given its chemical nature, all contact should be minimized, and the compound must be treated as hazardous, with a potential for unknown toxicities.[6]

Table 1: Chemical and Hazard Identification

PropertyValue
Chemical Name 4-(4-Methyl-1H-pyrazol-1-YL)aniline
CAS Number 806632-06-4[6][7]
Molecular Formula C₁₀H₁₁N₃[6][7]
Molecular Weight 173.21 g/mol [6][7]
Aggregated GHS Hazards Based on structurally similar compounds, hazards include: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).[4][5] Due to the aniline group, it should be handled as potentially harmful in contact with skin (H312) or if inhaled (H332).[5]

Foundational Principles for Chemical Waste Disposal

The proper disposal of chemical waste is not merely procedural; it is a critical safety system. The following principles must be applied to prevent accidents and ensure regulatory compliance.

  • Segregation is Paramount : Never mix different classes of chemical waste.[8] 4-(4-Methyl-1H-pyrazol-1-YL)aniline, as an amine, is incompatible with strong acids and strong oxidizing agents.[8][9] Mixing can cause violent reactions, releasing toxic gases or generating heat. Waste must be stored in separate, dedicated containers.

  • Consult the Safety Data Sheet (SDS) : While this guide provides detailed procedures, the SDS for the specific product you are using is the primary source of information and should always be consulted first.[10]

  • Institutional EHS is Your Partner : Final disposal of hazardous waste is a regulated process that must be handled by licensed professionals. Your institution's Environmental Health and Safety (EHS) office is responsible for coordinating this process.[9][10] Never attempt to dispose of this chemical through standard municipal waste or sewer systems.[10][11][12]

Step-by-Step Disposal Protocol

This protocol outlines the mandatory steps for collecting and disposing of waste containing 4-(4-Methyl-1H-pyrazol-1-YL)aniline.

Step 1: Wear Appropriate Personal Protective Equipment (PPE)

All waste handling must be performed within a certified chemical fume hood.[8] The minimum required PPE includes:

  • Gloves : Nitrile gloves are generally sufficient for incidental contact. Always check the manufacturer's compatibility data.

  • Eye Protection : Wear tightly fitting chemical safety goggles or a face shield.[4]

  • Lab Coat : A full-length lab coat must be worn and kept buttoned.

Step 2: Waste Collection and Segregation

Three primary types of waste will be generated:

  • Bulk/Unused Chemical : Collect any unused or waste 4-(4-Methyl-1H-pyrazol-1-YL)aniline solid in its original container or a designated hazardous waste container.

  • Contaminated Labware/Debris : This includes items like pipette tips, weighing paper, and contaminated gloves. These items must be collected in a separate, clearly labeled container or a double-bagged plastic bag designated for solid hazardous waste.[9]

  • Solvent Rinsate : When decontaminating glassware, use a suitable solvent (e.g., methanol or acetone). This rinsate is now hazardous waste and must be collected in a dedicated, compatible solvent waste container.[8] Never pour rinsate down the drain.

Step 3: Containerization and Labeling

Proper containment and labeling are critical for safe transport and disposal.

  • Container Choice : Use only containers made of compatible material that can be securely sealed.[8][13] Do not overfill liquid containers; leave at least 10% headspace for expansion.[8]

  • Labeling : All waste containers must be labeled immediately upon the first addition of waste. The label must include:

    • The words "Hazardous Waste".[10]

    • The full, unabbreviated chemical name: "Waste 4-(4-Methyl-1H-pyrazol-1-YL)aniline".[8][13]

    • An accurate list of all constituents and their approximate concentrations.

    • The date accumulation started.[13]

    • Associated hazard warnings (e.g., "Toxic," "Irritant").

Step 4: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate an SAA in your lab for the temporary storage of hazardous waste.

  • The SAA must be at or near the point of generation and under the control of the lab personnel.[13]

  • It must be in a secondary containment bin to catch any potential leaks.[13]

  • The area should be clearly marked with a "Satellite Accumulation Area" sign.[13]

  • Keep waste containers tightly closed at all times, except when adding waste.[13]

Step 5: Scheduling Final Disposal

Once your waste container is full or you are finished with the project, contact your institution's EHS department to schedule a waste pickup.[9] Provide them with all necessary information from your waste label. They will transport the waste to a licensed treatment, storage, and disposal facility (TSDF) for final destruction, typically via high-temperature incineration.[14]

Decontamination and Spill Management

Accidents can happen, and a clear plan is essential.

Empty Container Decontamination

Empty containers that held 4-(4-Methyl-1H-pyrazol-1-YL)aniline are still considered hazardous waste.[15]

  • Triple Rinse : Rinse the container three times with a suitable solvent.[8]

  • Collect Rinsate : Collect all three rinses as hazardous waste in your designated solvent waste container.[8]

  • Deface Label : Completely remove or deface the original product label.

  • Dispose of Container : Once triple-rinsed, the container can typically be disposed of in the appropriate glass or plastic recycling bin, but confirm this with your EHS office.

Spill Cleanup Protocol

For minor spills within a chemical fume hood:

  • Alert Personnel : Inform others in the lab of the spill.

  • Ensure PPE : Don your full PPE.

  • Contain and Absorb : Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[9][14]

  • Collect Waste : Carefully sweep or scoop the absorbed material into a designated container for hazardous waste disposal.[4][14]

  • Decontaminate Area : Wipe the spill area with a cloth dampened with a suitable solvent, and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Label Waste : Seal and label the spill cleanup waste container.

For large spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team.[9]

Visualized Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of 4-(4-Methyl-1H-pyrazol-1-YL)aniline waste streams.

Caption: Disposal workflow for 4-(4-Methyl-1H-pyrazol-1-YL)aniline.

References

  • Chemical Waste Disposal Guidelines. University of Rochester, Department of Chemistry.
  • 4-(4-Methyl-1H-pyrazol-1-yl)aniline (CAS 806632-06-4). Hoffman Fine Chemicals.
  • Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
  • Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. SKC Inc.
  • Safety Data Sheet for a Pyrazole Deriv
  • Safety Data Sheet: 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline. Aaronchem.
  • Safety Data Sheet: 4-(1-Methyl-1H-pyrazol-3-yl) aniline. TargetMol.
  • 4-((1H-Pyrazol-1-yl)methyl)
  • Safety Data Sheet: 1H-Pyrazole. Fisher Scientific.
  • Safety Data Sheet: 4-Amino-1-methyl-1H-pyrazole. Fisher Scientific.
  • Hazardous Waste Disposal Guide. Northwestern University, Office for Research Safety.
  • Technical Support Center: Diamine Compound Disposal and Waste Tre
  • Aniline Standard Oper
  • 4-(1H-Pyrazol-1-yl)aniline hydrochloride Properties. MilliporeSigma.
  • Chemical Waste Management Guide. Auburn University, Risk Management and Safety.
  • Safety D
  • 4-(1H-Pyrazol-1-yl)aniline (CAS 17635-45-9). Santa Cruz Biotechnology.
  • Safety Data Sheet: 2-(1H-Pyrazol-5-yl)aniline. Tokyo Chemical Industry.
  • Aniline Fact Sheet. U.S. Environmental Protection Agency.
  • Aniline Medical Management Guidelines.
  • 4-(1H-Pyrazol-1-yl)aniline Safety and Hazards.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules (Journal), via PMC.
  • Safety Data Sheet: 4-(1H-Pyrazol-1-ylmethyl)benzonitrile. Fisher Scientific.
  • 4-(4-Methyl-1H-pyrazol-1-yl)
  • Safety Data Sheet: 5-(3-Methylbutyl)-1h-pyrazole-3-carboxylic acid. Combi-Blocks, Inc.
  • Safety Data Sheet: 1-Methylpyrazole. Thermo Fisher Scientific.
  • Aniline Acute Exposure Guideline Levels.
  • 4-((4-Methoxy-1H-pyrazol-1-yl)methyl)aniline Product Page. BLDpharm.

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Handling

Standard Operating Procedure &amp; Safety Guide: Handling 4-(4-Methyl-1H-pyrazol-1-YL)aniline

As a laboratory professional or drug development scientist, handling versatile small-molecule scaffolds like 4-(4-Methyl-1H-pyrazol-1-yl)aniline requires a rigorous understanding of their underlying chemical hazards[1]....

Author: BenchChem Technical Support Team. Date: March 2026

As a laboratory professional or drug development scientist, handling versatile small-molecule scaffolds like 4-(4-Methyl-1H-pyrazol-1-yl)aniline requires a rigorous understanding of their underlying chemical hazards[1]. This compound presents a unique toxicological profile because it merges two distinct hazardous moieties: an aniline derivative and a pyrazole ring .

This guide provides authoritative, field-proven protocols to ensure your safety, explaining not just how to handle the chemical, but the mechanistic why behind each safety requirement.

Physicochemical Profile & Hazard Assessment

Before initiating any experimental workflow, it is critical to understand the quantitative and categorical properties of the substance.

Property / ParameterValue / ClassificationSource
CAS Number 806632-06-4[1]
Molecular Formula C10H11N3[1]
Molecular Weight 173.21 g/mol [1]
Storage Temperature 2-8°C (Sealed, Dry)[2]
Primary Health Hazards Methemoglobinemia, Organ Toxicity (Spleen/Thyroid), Severe Eye Damage[3],
Environmental Hazard Toxic to aquatic life with long-lasting effects

Toxicity Mechanisms & Causality

To build a self-validating safety culture, personnel must understand the physiological consequences of exposure. The hazards of 4-(4-Methyl-1H-pyrazol-1-yl)aniline are driven by its two primary functional groups:

  • The Aniline Moiety (Systemic Hypoxia): Primary aromatic amines are highly lipophilic, allowing them to rapidly penetrate intact skin and cellular membranes[4]. Once absorbed, they undergo N-oxidation in the liver via CYP450 enzymes. The resulting N-hydroxylamine metabolites act as potent oxidants, converting the ferrous iron (Fe2+) in hemoglobin to ferric iron (Fe3+). This creates methemoglobin, which cannot bind oxygen, leading to chemical asphyxiation, cyanosis, and potentially fatal tissue hypoxia[3],[5].

  • The Pyrazole Moiety (Organ & Tissue Damage): Pyrazole derivatives are severe irritants. Direct contact can cause irreversible eye damage, and prolonged systemic exposure is linked to mitochondrial dysfunction, specifically targeting the spleen, liver, and thyroid.

ToxicityPathway A 4-(4-Methyl-1H-pyrazol-1-yl)aniline (Lipophilic Absorption) B Hepatic CYP450 Metabolism (N-oxidation) A->B Absorbed via skin/lungs C N-Hydroxylamine Metabolites (Reactive Oxidants) B->C Enzymatic conversion E Methemoglobin (Fe3+) Inability to Bind O2 C->E Oxidative Stress D Hemoglobin (Fe2+) Normal Oxygen Transport D->E Oxidation of Heme Iron F Tissue Hypoxia & Cyanosis (Systemic Toxicity) E->F Decreased O2 delivery

Mechanism of methemoglobinemia induced by aniline derivative metabolism and oxidative stress.

Mandatory Personal Protective Equipment (PPE)

Because of the rapid dermal absorption and severe eye hazard, standard laboratory PPE is insufficient. The following upgraded equipment is mandatory:

  • Hand Protection (Double-Gloving): Wear an inner layer of standard nitrile gloves (minimum 0.11 mm thickness) and an outer layer of heavier neoprene or butyl rubber. Causality: Anilines rapidly permeate thin latex and standard nitrile over time[4]. Double-gloving ensures that if the outer layer is compromised, the inner layer provides a temporary barrier while you safely deglove.

  • Eye & Face Protection: Tight-fitting chemical splash goggles combined with a full-face shield. Causality: Pyrazoles pose a severe risk of serious, permanent eye damage upon contact. Standard safety glasses do not protect against vapor or fine powder ingress.

  • Respiratory Protection: A NIOSH-approved N95 or P100 particulate respirator must be worn if handling dry powders outside of a closed system. Causality: Inhalation of fine aromatic amine powders bypasses the skin barrier, directly entering the pulmonary circulation and accelerating the onset of methemoglobinemia[3].

  • Body Protection: A flame-resistant, fully buttoned laboratory coat and closed-toe, non-porous shoes.

Operational Handling Protocols

Protocol 1: Safe Weighing and Solution Preparation

This protocol is designed as a self-validating system to minimize aerosolization and dermal contact.

  • System Verification: Before opening the chemical container, verify that the chemical fume hood has an inward face velocity of at least 100 feet per minute (fpm). Do not proceed if the hood alarm is active.

  • Static Mitigation: Use anti-static weighing boats and spatulas. Fine pyrazole/aniline powders can carry static charges, causing them to repel from the spatula and aerosolize into the breathing zone.

  • Transfer & Dissolution: Weigh the exact required mass and immediately transfer it to a sealable vial. Dissolve the powder in your target solvent (e.g., DMSO) inside the fume hood before transporting the mixture to your bench. Handling the chemical in solution drastically reduces inhalation risks.

  • Decontamination: Once the transfer is complete, wipe down the balance and the fume hood surface with a 10% bleach solution, followed by a 70% ethanol wipe. The mild oxidizer helps degrade residual aromatic amines.

Emergency Response & Spill Management

In the event of a spill, immediate and structured action is required to prevent systemic exposure and environmental contamination.

SpillResponse S1 1. Spill Identified (Solid or Solution) S2 2. Evacuate & Ventilate (Ensure Hood is ON) S1->S2 S3 3. Don Maximum PPE (Respirator, Double Gloves) S2->S3 S4 4. Containment (Absorbent Pads / Damp Sand) S3->S4 S5 5. Collection (Non-sparking tools) S4->S5 S6 6. Decontamination (Wash with soap/water) S5->S6 S7 7. Waste Disposal (Incineration via EHS) S6->S7

Step-by-step spill response and containment workflow for toxic aniline derivatives.

Protocol 2: Spill Cleanup Methodology
  • Evacuation & Airflow: Alert nearby personnel to clear the immediate area. Ensure the fume hood is running at maximum exhaust to capture airborne particulates.

  • Containment (No Sweeping): Never sweep dry aniline/pyrazole powders, as this generates highly toxic dust. Instead, gently cover the spill with damp sand or a commercial chemical absorbent pad.

  • Collection: Use non-sparking tools to scoop the absorbed material into a designated hazardous waste bag (HazMat Class 6.1: Toxic Substances)[2].

  • Surface Washing: Wash the affected surface thoroughly with copious amounts of soap and water. Anilines are persistent and lipophilic; water alone will not remove the residue[3].

Waste Disposal Plan

Improper disposal of 4-(4-Methyl-1H-pyrazol-1-yl)aniline poses a severe threat to aquatic ecosystems.

  • Solid Waste: All contaminated consumables (vials, weighing boats, pipette tips, and outer gloves) must be placed in a sealed, clearly labeled hazardous waste container destined for high-temperature incineration[6].

  • Liquid Waste: Segregate liquid waste containing this compound from strong oxidizers (e.g., perchlorates, nitric acid). Mixing anilines with strong oxidizers can cause violent, explosive exothermic reactions[4].

  • Regulatory Handoff: Do not pour any solutions down the drain. Transfer all waste to your institution's Environmental Health and Safety (EHS) department, explicitly labeling the container with "Toxic Aromatic Amine / Pyrazole Derivative - Aquatic Hazard."

References

  • ACS Chemical Health & Safety. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." American Chemical Society. Available at: [Link]

  • National Center for Biotechnology Information. "Recommendations for diagnosis and treatment of methemoglobinemia." PMC. Available at: [Link]

Sources

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